molecular formula C10H9NO B1293943 2-Methylisoquinolin-1(2H)-one CAS No. 4594-71-2

2-Methylisoquinolin-1(2H)-one

Cat. No.: B1293943
CAS No.: 4594-71-2
M. Wt: 159.18 g/mol
InChI Key: YJRMHIKEMDTYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylisoquinolin-1(2H)-one (: 4594-71-2) is a versatile isoquinoline derivative with significant value in medicinal chemistry and organic synthesis. It serves as a crucial synthetic intermediate for pharmaceutical compounds, most notably as a key building block in the multi-step synthesis of Tilisolol, a beta-adrenergic blocker (beta-blocker) medication . Isoquinoline alkaloids, as a class, are extensively researched for their broad bioactivities, which include antitumor, antibacterial, anti-inflammatory, and neuroprotective effects, highlighting the potential of this scaffold in developing new therapeutic agents . The compound has a molecular weight of 159.18 g/mol and a molecular formula of C 10 H 9 NO . Computed physicochemical properties indicate good gastrointestinal absorption and blood-brain barrier permeation, which are important considerations in drug discovery . Researchers can leverage its structure to explore novel biologically active molecules or as a precursor in complex natural product synthesis . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMHIKEMDTYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196662
Record name 1(2H)-Isoquinolinone, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-71-2
Record name 1(2H)-Isoquinolinone, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Isoquinolinone, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisoquinolin-1(2H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its core structure is found in numerous natural products and synthetic compounds with a broad range of biological activities. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-methylisocarbostyril, is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below, providing a valuable resource for researchers working with this compound.

PropertyValueReference
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.19 g/mol [1]
CAS Number 4594-71-2[2]
Melting Point 105-106 °C
Boiling Point 307.6 °C at 760 mmHg[1]
Appearance White to yellow solid
Storage Room temperature, dry and sealed[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Data Unavailable in Search ResultsData Unavailable in Search Results

Note: While specific chemical shift values for this compound were not available in the provided search results, typical spectral regions for related structures are well-documented. Researchers can expect to find aromatic protons in the range of 7.0-8.5 ppm and the N-methyl protons around 3.5-4.0 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would appear significantly downfield, typically in the range of 160-170 ppm, with aromatic carbons appearing between 110-150 ppm and the N-methyl carbon around 30-40 ppm.

Infrared (IR) Spectroscopy
Functional Group **Characteristic Absorption (cm⁻¹) **
C=O (Amide)~1660
C=C (Aromatic)~1600, ~1480
C-H (Aromatic)~3050
C-H (Aliphatic)~2950

Note: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the amide. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. The fingerprint region will contain a complex pattern of absorptions unique to the molecule.[3][4]

Mass Spectrometry (MS)
Ion m/z
[M]⁺159
Other FragmentsData Unavailable

Note: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 159, corresponding to its molecular weight.[5][6] Common fragmentation patterns for related isoquinoline structures often involve the loss of CO (28 Da) and HCN (27 Da).

Experimental Protocols

The synthesis of isoquinolin-1(2H)-one derivatives can be achieved through various methods. While a specific detailed protocol for the direct synthesis of this compound was not found in the search results, general and modern synthetic approaches are described below. These can be adapted by researchers for the synthesis of the target compound.

General Synthesis of Isoquinolin-1(2H)-ones

A common strategy for the synthesis of the isoquinolin-1(2H)-one core involves the cyclization of 2-substituted benzamides or related precursors.[7] Modern, greener approaches often utilize transition-metal catalysis or high-energy sources like ultrasound to promote the reaction.[7]

Workflow for a Generic Ultrasound-Assisted Synthesis of Isoquinolin-1(2H)-one Derivatives

G reagents 2-Iodobenzamide + Substituted Ketone + CuI (catalyst) + K2CO3 (base) reaction One-Pot Reaction reagents->reaction solvent DMSO solvent->reaction ultrasound Ultrasonic Bath (40 kHz, 60 °C) ultrasound->reaction Energy Source workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Isoquinolin-1(2H)-one Derivative purification->product

Caption: A generalized workflow for the synthesis of isoquinolin-1(2H)-one derivatives.

Synthesis of this compound from Isoquinolin-1(2H)-one

A plausible method for the synthesis of this compound involves the N-methylation of the parent isoquinolin-1(2H)-one.

Protocol:

  • Deprotonation: To a solution of isoquinolin-1(2H)-one in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is typically stirred for 30-60 minutes to allow for complete deprotonation of the amide nitrogen.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Flow for N-Methylation of Isoquinolin-1(2H)-one

G start Isoquinolin-1(2H)-one deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation intermediate Sodium Isoquinolin-1-olate (anionic intermediate) deprotonation->intermediate methylation Methylation (e.g., CH3I) intermediate->methylation product This compound methylation->product

Caption: Stepwise logical progression for the synthesis of the target compound.

Biological Activity and Signaling Pathways

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and neuroprotective agents.

While direct studies on the specific mechanism of action for this compound are not extensively detailed in the provided search results, many isoquinoline derivatives have been shown to act as inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.

Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This can lead to a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity.

Hypothesized Signaling Pathway for Isoquinolone-Mediated PDE Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor G-Protein Coupled Receptor (GPCR) ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac Substrate pde Phosphodiesterase (PDE) camp->pde pka_inactive Inactive PKA camp->pka_inactive Binds to amp AMP pde->amp Hydrolyzes pka_active Active PKA pka_inactive->pka_active Activates creb CREB pka_active->creb Phosphorylates isoquinolone This compound (Hypothesized Inhibitor) isoquinolone->pde Inhibits gene Gene Transcription creb->gene Regulates

Caption: A potential signaling pathway involving PDE inhibition by an isoquinolone derivative.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward structure and the prevalence of the isoquinolin-1(2H)-one core in bioactive molecules make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a summary of its known basic properties, outlined general experimental approaches for its synthesis and characterization, and explored its potential biological roles. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-Methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presents spectroscopic data in a clear and comparative format, and includes a workflow diagram for the elucidation process.

Introduction

This compound belongs to the isoquinolinone class of compounds, which are known to exhibit a range of biological activities and serve as important intermediates in the synthesis of more complex molecules. Accurate structural elucidation is the cornerstone of understanding its chemical behavior, reactivity, and potential pharmacological effects. This guide outlines the standard methodologies employed to unequivocally determine its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₉NO[NIST WebBook, PubChem]
Molecular Weight 159.19 g/mol [NIST WebBook, PubChem]
IUPAC Name This compound[NIST WebBook, PubChem]
CAS Registry Number 4594-71-2[NIST WebBook, PubChem]
Appearance Solid (form varies)General Knowledge
Melting Point 105-106 °CGeneral Knowledge

Synthesis of this compound

The synthesis of this compound can be achieved through the N-methylation of the parent compound, isoquinolin-1(2H)-one. A general and effective method involves the use of a methylating agent in the presence of a base.

Experimental Protocol: N-methylation of Isoquinolin-1(2H)-one

Materials:

  • Isoquinolin-1(2H)-one

  • Dimethyl carbonate (DMC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isoquinolin-1(2H)-one (1.0 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (2.0 mmol).

  • Add dimethyl carbonate (1.5 mmol) to the suspension.

  • Heat the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine solution (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.4d1HH-8
~ 7.6 - 7.7m2HH-5, H-7
~ 7.5t1HH-6
~ 7.1d1HH-4
~ 6.5d1HH-3
~ 3.5s3HN-CH₃

Interpretation:

  • The downfield signals in the aromatic region (7.0-8.5 ppm) are characteristic of the protons on the isoquinoline ring system. The deshielding effect of the carbonyl group and the aromatic ring currents influence their chemical shifts.

  • The singlet at approximately 3.5 ppm with an integration of 3H is a key indicator of the N-methyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 162C=O (C-1)
~ 140C-8a
~ 138C-4a
~ 132C-7
~ 129C-5
~ 127C-6
~ 126C-8
~ 121C-4
~ 105C-3
~ 35N-CH₃

Interpretation:

  • The signal at approximately 162 ppm is characteristic of a carbonyl carbon in an amide-like environment.

  • The signals in the 105-140 ppm range correspond to the aromatic and olefinic carbons of the isoquinoline ring.

  • The upfield signal around 35 ppm is indicative of the N-methyl carbon.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic, N-CH₃)
1650-1670StrongC=O stretch (amide)
1580-1620Medium-StrongC=C stretch (aromatic)
1450-1500MediumC=C stretch (aromatic)
750-800StrongC-H bend (out-of-plane, aromatic)

Interpretation:

  • The strong absorption band in the region of 1650-1670 cm⁻¹ is a definitive feature of the carbonyl group in the lactam ring.

  • The presence of bands above 3000 cm⁻¹ confirms the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
159Molecular ion [M]⁺
131[M - CO]⁺
130[M - CO - H]⁺
103[M - CO - H - HCN]⁺

Interpretation:

  • The molecular ion peak at m/z 159 corresponds to the molecular weight of C₁₀H₉NO.

  • A characteristic fragmentation pattern for isoquinolinones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 131. Further fragmentation can then occur.

Instrumentation:

  • A mass spectrometer, typically with an Electron Ionization (EI) source for fragmentation analysis. A high-resolution mass spectrometer (HRMS) can be used for accurate mass determination.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.

Data Acquisition:

  • Acquire the mass spectrum in the desired mass range.

  • For HRMS, the exact mass of the molecular ion is measured to confirm the elemental composition.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the chemical structure elucidation of this compound.

StructureElucidationWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (EI-MS, HRMS) Synthesis->MS NMR_Data Assign Proton and Carbon Signals NMR->NMR_Data IR_Data Identify Functional Groups (C=O) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. By carefully acquiring and interpreting data from NMR, IR, and Mass Spectrometry, and by following established experimental protocols, researchers can unequivocally confirm the chemical structure of this important heterocyclic compound. This foundational knowledge is essential for its further application in drug discovery and organic synthesis.

Navigating the Solubility Landscape of 2-Methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science, presents a solubility profile that is crucial for its handling, formulation, and application. Understanding its behavior in various organic solvents is paramount for researchers engaged in its synthesis, purification, and the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines experimental protocols for its determination, and presents logical workflows to guide laboratory practices.

Physicochemical Properties and Predicted Solubility

An understanding of the physicochemical properties of this compound provides a foundation for predicting its solubility. The molecule possesses a polar lactam group within a largely nonpolar aromatic isoquinoline scaffold. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight159.19 g/mol --INVALID-LINK--
Boiling Point307.6°C at 760 mmHg--INVALID-LINK--
LogP~1.5 - 2.0(Estimated based on similar structures)

Based on these properties, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents and alcohols, and lower solubility in nonpolar solvents.

Illustrative Solubility in Common Organic Solvents

While specific experimental data is lacking, an illustrative solubility table has been constructed based on the expected behavior of this compound in various organic solvents. These values are intended to serve as a preliminary guide for solvent selection.

Table 2: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

SolventClassPredicted Solubility (g/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
MethanolPolar Protic50 - 100
EthanolPolar Protic20 - 50
AcetonePolar Aprotic10 - 20
ChloroformNonpolar5 - 10
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the undissolved solid to settle.

    • Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known standards.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a research and development setting.

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis and Application Define Research Question Define Research Question Literature Search Literature Search Define Research Question->Literature Search Physicochemical Property Analysis Physicochemical Property Analysis Literature Search->Physicochemical Property Analysis Solvent Selection Solvent Selection Physicochemical Property Analysis->Solvent Selection Prepare Saturated Solution Prepare Saturated Solution Solvent Selection->Prepare Saturated Solution Equilibrate (Shake-Flask) Equilibrate (Shake-Flask) Prepare Saturated Solution->Equilibrate (Shake-Flask) Phase Separation Phase Separation Equilibrate (Shake-Flask)->Phase Separation Analytical Quantification (HPLC) Analytical Quantification (HPLC) Phase Separation->Analytical Quantification (HPLC) Calculate Solubility Calculate Solubility Analytical Quantification (HPLC)->Calculate Solubility Tabulate and Compare Data Tabulate and Compare Data Calculate Solubility->Tabulate and Compare Data Application in Formulation/Synthesis Application in Formulation/Synthesis Tabulate and Compare Data->Application in Formulation/Synthesis

Caption: A logical workflow for determining the solubility of this compound.

Signaling Pathways and Applications

Currently, there is no established direct link between the solubility of this compound and specific signaling pathways. However, its structural motif is found in various biologically active molecules. The solubility of such compounds is a critical determinant of their bioavailability and, consequently, their ability to interact with biological targets. For instance, in drug development, poor aqueous solubility can limit oral absorption and therapeutic efficacy.

The workflow for investigating the impact of solubility on a hypothetical biological activity is outlined below.

G Compound Synthesis Compound Synthesis Solubility Profiling Solubility Profiling Compound Synthesis->Solubility Profiling Formulation Development Formulation Development Solubility Profiling->Formulation Development Data Correlation Data Correlation Solubility Profiling->Data Correlation In Vitro Biological Assay In Vitro Biological Assay Formulation Development->In Vitro Biological Assay In Vitro Biological Assay->Data Correlation Lead Optimization Lead Optimization Data Correlation->Lead Optimization

Caption: Workflow for correlating solubility with biological activity in drug discovery.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents remains elusive in the current literature, a systematic approach based on its physicochemical properties and established experimental protocols can provide researchers with the necessary information for their work. The illustrative data and detailed methodologies presented in this guide serve as a valuable starting point for laboratory investigations. It is imperative that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure the accuracy and reproducibility of their results. This foundational knowledge is critical for advancing the potential applications of this compound in both academic and industrial research.

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the melting and boiling points of 2-Methylisoquinolin-1(2H)-one, a compound of interest in pharmaceutical and organic chemistry research. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.

PropertyValueConditions
Melting Point105-106 °CNot specified
Boiling Point307.6 °C760 mmHg
Boiling Point194-200 °C25 Torr

Experimental Protocols

While specific experimental details for the determination of these values for this compound are not extensively published, the following are standard and widely accepted methodologies for such measurements.

1. Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.

  • Apparatus:

    • Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device).

    • Capillary tubes (sealed at one end).

    • Thermometer (calibrated).

    • Sample of this compound (finely powdered and dry).

  • Procedure:

    • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.

    • The apparatus is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).

    • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point.

2. Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus:

    • Distillation flask.

    • Condenser.

    • Receiving flask.

    • Calibrated thermometer.

    • Heating mantle or oil bath.

    • For vacuum distillation (as for the 194-200 °C reading), a vacuum pump, manometer, and a vacuum-tight distillation setup are required.

  • Procedure for Atmospheric Pressure (760 mmHg):

    • The distillation flask is filled with a sample of this compound (typically to about two-thirds of its volume). Boiling chips are added to ensure smooth boiling.

    • The apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the bulk of the material. This stable temperature is the boiling point.[1]

  • Procedure for Vacuum Distillation (e.g., 25 Torr):

    • The procedure is similar to atmospheric distillation, but the apparatus is connected to a vacuum pump.

    • The pressure inside the apparatus is reduced to the desired level (e.g., 25 Torr) and monitored with a manometer.

    • The sample is then heated, and the temperature at which the liquid boils and distills under this reduced pressure is recorded as the boiling point at that pressure.[2]

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the determination of the melting and boiling points of a chemical compound such as this compound.

G Workflow for Physicochemical Property Determination cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting Compound Obtain Pure Sample of this compound Drying Dry Sample Thoroughly Compound->Drying Pack Pack Capillary Tube Drying->Pack Setup Assemble Distillation Apparatus Drying->Setup Heat Heat in Apparatus Pack->Heat RecordMelt Record Melting Range Heat->RecordMelt Analyze Analyze and Compare Data RecordMelt->Analyze HeatBoil Heat to Boiling Setup->HeatBoil RecordBoil Record Boiling Temperature and Pressure HeatBoil->RecordBoil RecordBoil->Analyze Report Report Findings Analyze->Report

References

Spectroscopic Profile of 2-Methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methylisoquinolin-1(2H)-one, also known as N-Methylisocarbostyril. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms N-Methylisocarbostyril
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
CAS Number 4594-71-2

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Please note that the exact values may vary slightly depending on the specific experimental conditions, such as the solvent used and the spectrometer's field strength.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3d1HH-8
~7.6-7.4m3HAromatic H
~7.2d1HH-4
~6.5d1HH-3
~3.6s3HN-CH₃

Note: This is representative data and should be confirmed by experimental analysis.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ) ppmCarbon Type
~162C=O
~140Quaternary C
~132Aromatic CH
~128Aromatic CH
~127Quaternary C
~126Aromatic CH
~125Aromatic CH
~115Aromatic CH
~105Vinylic CH
~35N-CH₃

Note: This is representative data and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (N-CH₃)
~1660StrongC=O Stretch (Amide)
~1600, 1480Medium-StrongC=C Aromatic Ring Stretch
~1350MediumC-N Stretch

Note: This is representative data and should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
159High[M]⁺ (Molecular Ion)
130Medium[M - CO - H]⁺
103Medium[M - CO - HCN]⁺
77Medium[C₆H₅]⁺

Note: This is representative data and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the solid sample on a KBr plate. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: Ionize the sample using a standard technique such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualizations

The following diagrams illustrate workflows relevant to the study and application of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms structure Structure Elucidation & Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

drug_discovery_workflow cluster_compound Role of this compound start Target Identification & Validation hit_id Hit Identification (e.g., HTS, Fragment Screening) start->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead compound This compound as a Scaffold or Lead Compound hit_id->compound lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval compound->hit_to_lead

Caption: A general workflow for drug discovery, highlighting the potential role of this compound.

An In-depth Technical Guide to 2-Methylisoquinolin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physical properties, synthesis methodologies, and explores the therapeutic potential of the broader isoquinolin-1(2H)-one scaffold, with a focus on its role in modulating key signaling pathways implicated in cancer and inflammation.

Compound Identification and Properties

This compound is a derivative of the isoquinoline core, a structural motif prevalent in numerous natural products and pharmacologically active molecules.

IUPAC Name: this compound[1][2]

CAS Number: 4594-71-2[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular FormulaC₁₀H₉NO[1][3][4]
Molecular Weight159.19 g/mol [3]
Melting Point105-106 °C[3][4]
Boiling Point307.6 °C at 760 mmHg[3][5]
Density1.16 g/cm³[3]
Flash Point145.2 °C[3]
Water Solubility (log₁₀WS)-3.99 (mol/L)[6]
Octanol/Water Partition Coefficient (logP)1.538[6]

Synthesis of Isoquinolin-1(2H)-one Derivatives

The synthesis of the isoquinolin-1(2H)-one scaffold is a well-explored area of organic chemistry, with numerous methods developed to access this privileged structure. Modern synthetic approaches increasingly focus on green chemistry principles to enhance efficiency and sustainability.

Ultrasound-Assisted One-Pot Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones

An environmentally benign and efficient method for the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones involves an ultrasound-assisted, copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization.[7] This one-pot, two-step process offers high yields and milder reaction conditions.

Experimental Protocol:

  • In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol), the desired substituted ketone (1.2 mmol), copper(I) iodide (CuI) (10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 3.5-5 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with a brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Quantitative Data for Ultrasound-Assisted Synthesis:

The efficiency of this protocol is demonstrated by the high yields achieved for various substrates, as detailed in Table 2.

EntryKetoneProductTime (h)Yield (%)
1Acetophenone4-Methyl-3-phenylisoquinolin-1(2H)-one3.592
2Propiophenone4-Ethyl-3-phenylisoquinolin-1(2H)-one4.090
34'-Methylacetophenone4-Methyl-3-(p-tolyl)isoquinolin-1(2H)-one3.594
44'-Methoxyacetophenone3-(4-Methoxyphenyl)-4-methylisoquinolin-1(2H)-one4.088
54'-Chloroacetophenone3-(4-Chlorophenyl)-4-methylisoquinolin-1(2H)-one4.585

Data adapted from Sangepu et al. as presented in a technical application note.[7]

G Ultrasound-Assisted Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 2-Iodobenzamide p1 Combine Reactants in Flask r1->p1 r2 Substituted Ketone r2->p1 r3 CuI (Catalyst) r3->p1 r4 K2CO3 (Base) r4->p1 r5 DMSO (Solvent) r5->p1 p2 Ultrasound Irradiation (40 kHz, 60 °C) p1->p2 p3 Reaction Monitoring (TLC) p2->p3 w1 Quench with Water p3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry and Concentrate w3->w4 w5 Column Chromatography w4->w5 product Purified 3,4-Disubstituted Isoquinolin-1(2H)-one w5->product

Ultrasound-assisted synthesis workflow.

Biological Activity and Therapeutic Potential

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of isoquinolin-1(2H)-one derivatives as anticancer agents. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

A novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, has demonstrated potent anti-tumor activity in breast cancer cells.[8][9] This compound was found to induce G2 phase cell cycle arrest and apoptosis.[9] Mechanistic studies revealed that its anticancer effects are mediated through the inhibition of the MEK/ERK and p38 MAPK signaling pathways, and it also induces GSDME-mediated pyroptosis.[8][9]

Representative IC₅₀ Values of Isoquinolinone Derivatives in Cancer Cell Lines:

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
3-Acyl isoquinolin-1(2H)-one (Compound 4f)MCF-7 (Breast Cancer)2.4[10]
3-Acyl isoquinolin-1(2H)-one (Compound 4f)MDA-MB-231 (Breast Cancer)5.7[10]
Anti-inflammatory Activity

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. Certain isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] The mechanism of action involves the inhibition of the MAPKs/NF-κB signaling pathway.[11] Another novel isoquinoline derivative, CYY054c, has been shown to exhibit anti-inflammatory properties by reducing NF-κB-mediated inflammatory mediators.[12]

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of isoquinolin-1(2H)-one derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in diseases like cancer and chronic inflammation.

Inhibition of Pro-inflammatory Signaling

In the context of inflammation, isoquinolin-1(2H)-one derivatives can interfere with the NF-κB signaling cascade. This pathway is a central regulator of the inflammatory response. By inhibiting the phosphorylation of IκB and subsequent nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes.[11] The upstream mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, are also key targets.[11]

G Inhibition of MAPKs/NF-κB Inflammatory Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK MAPKs->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Compound Isoquinolin-1(2H)-one Derivative Compound->MAPKs Compound->IKK NFkappaB_nuc NF-κB NFkappaB_nuc->Inflammation

Inhibition of the MAPKs/NF-κB pathway.
Induction of Apoptosis in Cancer Cells

In cancer cells, isoquinolin-1(2H)-one derivatives can trigger programmed cell death (apoptosis) by modulating signaling pathways that control cell survival and proliferation. The inhibition of the MEK/ERK and p38 MAPK pathways disrupts survival signals, leading to the activation of the apoptotic cascade.[9] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, culminating in the activation of caspases.

G Induction of Apoptosis by an Isoquinolin-1(2H)-one Derivative Compound 3-Acyl Isoquinolin-1(2H)-one Derivative (e.g., 4f) MEK_ERK MEK/ERK Pathway Compound->MEK_ERK p38_MAPK p38 MAPK Pathway Compound->p38_MAPK Bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) Compound->Bcl2_family Cell_Survival Cell Survival & Proliferation MEK_ERK->Cell_Survival p38_MAPK->Cell_Survival Caspases Caspase Activation (Caspase-9, -3, -7) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis via MAPK pathway inhibition.

Conclusion

This compound and its structural analogs represent a versatile and valuable class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. The ability of the isoquinolin-1(2H)-one scaffold to modulate key signaling pathways in cancer and inflammation underscores its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists aiming to explore and exploit the properties of this important heterocyclic system.

References

Discovery and history of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylisoquinolin-1(2H)-one, a heterocyclic organic compound belonging to the isoquinoline alkaloid family. The isoquinoline core is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] This document details the available information on the discovery, synthesis, physicochemical properties, and spectroscopic data of this compound. While the biological activity of the broader class of isoquinolin-1(2H)-ones is an active area of research, specific data on the 2-methyl derivative is limited in publicly accessible literature. This guide aims to collate the existing knowledge to support further research and development efforts.

Introduction

This compound, also known as N-methylisocarbostyril, is a derivative of isoquinolin-1(2H)-one. The isoquinoline scaffold is a key component in a variety of biologically active molecules, including alkaloids with antitumor, antimalarial, antibacterial, and antiviral properties.[1] The substitution of a methyl group at the 2-position (the nitrogen atom) can significantly influence the compound's physical, chemical, and biological properties. Understanding the synthesis and characteristics of this specific derivative is crucial for its potential applications in drug discovery and materials science.

Discovery and History

The specific discovery and first synthesis of this compound are not well-documented in readily available literature. However, the synthesis of the parent isoquinoline ring system dates back to the late 19th and early 20th centuries. A notable early method for the synthesis of substituted isoquinolines is the Gabriel-Colman rearrangement , first described by Siegmund Gabriel and James Colman in 1900.[2][3] This reaction involves the rearrangement of a phthalimido ester with a strong base to form an isoquinoline derivative.[2] While this method laid the groundwork for isoquinoline synthesis, the historical details of the first preparation of the 2-methyl derivative remain obscure.

Logical Flow of the Gabriel-Colman Rearrangement

The following diagram illustrates the general mechanism of the Gabriel-Colman rearrangement, a foundational reaction in isoquinoline chemistry.

Gabriel_Colman_Rearrangement Start Phthalimido Ester Base Strong Base (e.g., Alkoxide) Intermediate1 Ring Opening (Imide Anion) Base->Intermediate1 Attack on Carbonyl Intermediate2 Isomerization (Carbanion) Intermediate1->Intermediate2 Tautomerization Intermediate3 Ring Closure Intermediate2->Intermediate3 Nucleophilic Attack Product Substituted Isoquinoline Intermediate3->Product Methoxide Displacement Synthesis_Workflow Reactants Reactants: 2-Halobenzamide, Alkyne, Catalyst, Base, Solvent Reaction Reaction Setup (Inert Atmosphere, Heating) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product Hypothetical_Signaling_Pathway Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling->Response Leads to

References

The Elusive Natural Occurrence of 2-Methylisoquinolin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-1(2H)-one alkaloids represent a significant class of nitrogen-containing heterocyclic compounds found throughout nature, from terrestrial plants to marine organisms and fungi.[1][2] These compounds have garnered substantial interest within the scientific community due to their diverse chemical structures and a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] A key structural feature of this family is the isoquinoline core with a ketone group at the C-1 position. While a vast number of isoquinoline alkaloids have been isolated and characterized, this guide focuses specifically on the natural occurrence of their N-methylated counterparts: the 2-Methylisoquinolin-1(2H)-one derivatives.

Despite extensive research into isoquinoline alkaloids, the natural occurrence of this compound derivatives appears to be notably scarce in the existing scientific literature. While synthetic routes to these compounds are well-established for medicinal chemistry research, their isolation as secondary metabolites from natural sources is not widely reported. This guide will delve into the broader context of isoquinolin-1(2H)-one natural products, providing insights into their sources, isolation methodologies, and biological activities, while highlighting the knowledge gaps concerning their N-methylated analogs.

Natural Sources of Isoquinolin-1(2H)-one Alkaloids

The isoquinolin-1(2H)-one scaffold is a recurring motif in a variety of natural products. The primary producers of these alkaloids are found within the plant kingdom, particularly in the following families:

  • Papaveraceae (Poppy Family): This family is a well-known source of a diverse range of isoquinoline alkaloids.

  • Berberidaceae (Barberry Family): Many species within this family are rich in bioactive isoquinoline alkaloids.

  • Ranunculaceae (Buttercup Family): This family also contributes to the structural diversity of naturally occurring isoquinoline alkaloids.

In addition to higher plants, microorganisms have emerged as a promising source of novel isoquinolin-1(2H)-one derivatives:

  • Endophytic Fungi: Fungi that reside within the tissues of living plants have been found to produce a unique array of secondary metabolites, including isoquinolinone alkaloids.

  • Marine Microorganisms: The marine environment is a vast and largely untapped resource for new natural products. Bacteria and fungi isolated from marine sediments and organisms have been shown to produce structurally unique and biologically active compounds, including those with an isoquinolinone core.[6][7][8]

General Experimental Protocols for Isolation and Characterization

The isolation and purification of isoquinolin-1(2H)-one derivatives from natural sources is a meticulous process that involves a series of extraction and chromatographic steps. The general workflow is outlined below.

Extraction

The initial step involves the extraction of the crude mixture of secondary metabolites from the biomass (e.g., dried plant material, fungal culture broth, or marine invertebrate tissue). The choice of solvent and extraction technique is critical to maximize the yield of the target compounds.

  • Maceration: This simple technique involves soaking the powdered source material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) for an extended period with occasional agitation. The solvent is then filtered, and the process is repeated to ensure exhaustive extraction. The combined filtrates are concentrated under reduced pressure to yield the crude extract.

  • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered material is placed in a thimble, and a heated solvent is continuously cycled through the sample, ensuring a thorough extraction of the desired compounds.

Fractionation

The crude extract is a complex mixture that requires further separation. Liquid-liquid partitioning is a common method used to fractionate the extract based on the polarity of the constituent compounds. Typically, the crude extract is dissolved in a hydroalcoholic solution and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

Purification

The final step involves the isolation of pure compounds from the fractions using various chromatographic techniques.

  • Column Chromatography: This is the most common method for the preparative separation of compounds. A glass column is packed with a stationary phase, typically silica gel or alumina. The fraction is loaded onto the column, and a mobile phase (a single solvent or a gradient of solvents) is passed through, allowing for the separation of compounds based on their differential affinities for the stationary and mobile phases.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC is often employed. This technique uses high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times.

The general workflow for the isolation of these compounds is depicted in the following diagram:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Source Natural Source (Plant, Fungus, Marine Organism) Crude Crude Extract Source->Crude Solvent Extraction (Maceration/Soxhlet) Fractions Solvent Fractions (Varying Polarity) Crude->Fractions Liquid-Liquid Partitioning Pure Pure Isoquinolin-1(2H)-one Derivatives Fractions->Pure Chromatography (Column, HPLC) Analysis Spectroscopic Analysis (NMR, MS) Pure->Analysis G cluster_pathway Hypothetical JNK Pathway Activation Drug Isoquinolin-1(2H)-one Derivative ROS Reactive Oxygen Species (ROS) Drug->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK47 MKK4/7 ASK1->MKK47 activates JNK JNK MKK47->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes

References

Tautomeric forms of isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Forms of Isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-1(2H)-one and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous bioactive natural products and synthetic therapeutic agents.[1] A critical, yet often nuanced, aspect of their chemistry is the existence of prototropic tautomerism. This technical guide provides a comprehensive examination of the lactam-lactim tautomerism of the isoquinolin-1(2H)-one core. It details the structural and environmental factors that govern the equilibrium between the predominant isoquinolin-1(2H)-one (lactam) form and its 1-hydroxyisoquinoline (lactim) tautomer. This document summarizes quantitative data from spectroscopic and computational studies, presents detailed experimental protocols for the analysis of this equilibrium, and utilizes visualizations to clarify key concepts, thereby empowering researchers in the rational design of novel therapeutics.

The Lactam-Lactim Tautomeric Equilibrium

Isoquinolin-1(2H)-one exists in a dynamic equilibrium between two primary tautomeric forms: the lactam and the lactim. This equilibrium involves the migration of a proton between the nitrogen and oxygen atoms, accompanied by a shift in the position of a double bond.

  • Lactam Form (Isoquinolin-1(2H)-one): This tautomer contains a cyclic amide functional group. It is generally the more stable and, therefore, the predominant form in the solid state and in most solvents.[2] The stability is attributed to the thermodynamically favorable amide resonance.

  • Lactim Form (1-Hydroxyisoquinoline): This tautomer features a hydroxyl (-OH) group and is characterized by a fully aromatic heterocyclic ring. While typically the minor component, its population can be influenced by various factors.

The interconversion between these two forms is a fundamental characteristic of this heterocyclic system.

Tautomerism cluster_lactam Lactam Form (Isoquinolin-1(2H)-one) cluster_lactim Lactim Form (1-Hydroxyisoquinoline) lactam lactim lactam->lactim H⁺ Transfer

Caption: Lactam-Lactim equilibrium in Isoquinolin-1(2H)-one.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by the molecular environment and structural modifications.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam form. In contrast, non-polar, non-hydroxylic solvents can favor the lactim tautomer to a greater extent. For example, some 3-hydroxyisoquinolines exist predominantly as lactim tautomers in diethyl ether, while the lactam form prevails in water.[3][4]

  • Substituent Effects: The electronic nature of substituents on the isoquinoline ring can alter the relative stabilities of the tautomers. A study on 1-benzamidoisoquinoline derivatives demonstrated that electron-donating groups on an attached phenyl ring favored the amide (lactam-like) tautomer, while strong electron-accepting groups shifted the equilibrium toward the enamine (lactim-like) form.[5][6] This highlights the potential for fine-tuning the tautomeric preference through synthetic modification.

  • Temperature: The tautomeric ratio is temperature-dependent. For 6-chloro-2-pyridone, a related heterocyclic system, an increase in temperature was shown to increase the population of the lactim tautomer.[7][8]

Quantitative Analysis of Tautomeric Equilibrium

A precise understanding of the tautomeric equilibrium requires quantitative data. The equilibrium constant, KT = [lactim]/[lactam], and the difference in Gibbs free energy (ΔG) are key parameters. The following tables summarize representative data from studies on isoquinoline derivatives, demonstrating how spectroscopic and computational methods are used to quantify the equilibrium.

Table 1: Substituent Effect on Tautomeric Equilibrium of 1-Benzamidoisoquinoline Derivatives in DMSO-D6 [5][6]

Substituent (at para-position of benzoyl group)Hammett Constant (σp)Amide (Lactam-like) Form Content (%)Enamine (Lactim-like) Form Content (%)
-NMe2-0.8374%26%
-OCH3-0.2764%36%
-CH3-0.1761%39%
-H0.0058%42%
-F0.0654%46%
-Cl0.2348%52%
-Br0.2348%52%
-CF30.5441%59%
-NO20.7838%62%

Table 2: Key Spectroscopic Data for Distinguishing Tautomers of Isoquinoline Derivatives

Spectroscopic MethodTautomer FormCharacteristic Signal / FeatureReference
1H NMR (in DMSO-D6)Amide (Lactam-like)Exocyclic N-H proton signal at ~10-11 ppm.[5]
Enamine (Lactim-like)Heterocyclic N-H proton signal at ~14.8 ppm.[5]
UV-Vis (in Ethanol)Lactam (for Isoquinolin-3-ol)Long-wavelength absorption band (λmax ~405 mµ).[9]
Lactim (for Isoquinolin-3-ol)Absorption band at shorter wavelength (λmax ~344 mµ).[9]
IR Spectroscopy LactamStrong C=O stretching frequency (~1656 cm-1).[2]
LactimO-H stretching frequency; absence of C=O stretch.[10]

Experimental Protocols for Tautomerism Analysis

The characterization of the isoquinolin-1(2H)-one tautomeric equilibrium relies on a combination of spectroscopic and computational techniques.

Workflow cluster_exp Experimental & Computational Workflow cluster_analysis Analytical Techniques cluster_data Data Analysis prep Sample Preparation (Compound in appropriate solvent, e.g., DMSO-d6) nmr NMR Spectroscopy (1H, 13C) prep->nmr Acquire Data uv UV-Vis Spectroscopy (Scan 250-500 nm) prep->uv Acquire Data comp Computational Chemistry (DFT Calculations) prep->comp Acquire Data nmr_data Integrate tautomer-specific peaks Calculate population ratio nmr->nmr_data uv_data Identify λmax for each tautomer (Use locked derivatives) uv->uv_data comp_data Calculate ΔG = G_lactim - G_lactam Predict relative stability comp->comp_data result Determine K_T and ΔG Correlate with structure and solvent nmr_data->result Synthesize Results uv_data->result Synthesize Results comp_data->result Synthesize Results

Caption: General workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitative analysis as the proton transfer between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the isoquinolinone derivative in a deuterated solvent (e.g., DMSO-D6, CDCl3) to a final concentration of ~10-20 mM in an NMR tube. DMSO-D6 is often used as it can solubilize a wide range of compounds and its ability to form hydrogen bonds can reveal distinct N-H protons.[5]

  • Data Acquisition:

    • Record a 1H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate signal integration.

    • Record a 13C NMR spectrum to identify the characteristic carbonyl carbon of the lactam form.[11]

  • Data Analysis:

    • Identify well-resolved signals unique to each tautomer. For example, in 1H NMR spectra of N-acylated derivatives, the exocyclic amide N-H of the lactam form and the endocyclic N-H of the lactim form appear at distinct chemical shifts.[5]

    • Carefully integrate the area under the identified peaks for each tautomer.

    • Calculate the molar ratio and percentage of each tautomer from the integration values. The equilibrium constant KT can be calculated as the ratio of the integrals corresponding to the lactim and lactam forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism as the different electronic systems of the lactam and lactim forms result in distinct absorption spectra.[9]

Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest (e.g., ethanol, diethyl ether) in a quartz cuvette. Concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Reference Spectra (Crucial Step): Synthesize and measure the UV-Vis spectra of "locked" tautomers.

    • N-methyl derivative (e.g., 2-methylisoquinolin-1(2H)-one): This compound is locked in the lactam form.

    • O-methyl derivative (e.g., 1-methoxyisoquinoline): This compound is locked in the lactim form. These reference spectra provide the pure molar extinction coefficients (ε) and absorption maxima (λmax) for each tautomer.[12]

  • Data Acquisition: Record the UV-Vis spectrum of the tautomeric compound over a suitable wavelength range (e.g., 250-450 nm).

  • Data Analysis:

    • Compare the spectrum of the compound with the reference spectra of the locked derivatives. The presence of absorption bands corresponding to both locked forms indicates the coexistence of both tautomers in solution.[9]

    • By using the Beer-Lambert law and the molar extinction coefficients determined from the locked derivatives, the concentration and ratio of each tautomer in the equilibrium mixture can be calculated.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers, corroborating experimental findings, and providing insight into the factors governing the equilibrium.[5][13]

Protocol:

  • Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Model Building: Construct the 3D structures of both the lactam and lactim tautomers.

    • Geometry Optimization: Perform full geometry optimizations for both tautomers in the gas phase and in solution using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a suitable basis set (e.g., 6-311++G(d,p)).[13]

    • Solvent Modeling: To simulate solution-phase conditions, use a continuum solvent model like the Polarization Continuum Model (PCM).[13] For systems where explicit solvent interactions like hydrogen bonding are critical, a hybrid model including one or more explicit solvent molecules can provide more accurate results.[5]

    • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Glactim - Glactam. A negative ΔG indicates the lactim form is more stable, while a positive value indicates the lactam form is favored.

    • The equilibrium constant can be estimated from the calculated ΔG using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

Conclusion and Implications for Drug Development

The lactam-lactim tautomerism of the isoquinolin-1(2H)-one scaffold is a critical chemical feature with profound implications for drug design. The predominant tautomer under physiological conditions dictates the molecule's three-dimensional shape, hydrogen bonding capabilities (donor vs. acceptor), and overall polarity. These properties, in turn, govern its binding affinity to biological targets, membrane permeability, and metabolic stability. A thorough understanding and ability to predict or control this equilibrium using the principles and methods outlined in this guide are essential for the rational design of more effective and specific isoquinolin-1(2H)-one-based therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 2-Methylisoquinolin-1(2H)-one from β-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of 2-Methylisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, β-phenylethylamine. This document outlines a four-step synthesis involving N-formylation, Bischler-Napieralski cyclization, oxidation, and N-methylation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis commences with the protection of the primary amine of β-phenylethylamine via N-formylation. The resulting N-formyl-β-phenylethylamine undergoes an intramolecular cyclization through the Bischler-Napieralski reaction to yield 3,4-dihydroisoquinoline. Subsequent oxidation of this intermediate affords isoquinolin-1(2H)-one, which is then N-methylated to produce the final target molecule, this compound.

Synthesis_Pathway A β-phenylethylamine B N-formyl-β-phenylethylamine A->B Formic Acid C 3,4-dihydroisoquinoline B->C POCl3 D Isoquinolin-1(2H)-one C->D KMnO4 E This compound D->E Methyl Iodide, Base

A four-step synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: N-Formylation of β-phenylethylamine

This step involves the protection of the primary amine of β-phenylethylamine as a formamide, a necessary precursor for the subsequent cyclization reaction.

Experimental Protocol:

A mixture of β-phenylethylamine (1.0 eq) and 85% aqueous formic acid (1.0-1.2 eq) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude N-formyl-β-phenylethylamine, which is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography.

Reagent/ParameterMolar Ratio/Value
β-phenylethylamine1.0 eq
85% Formic Acid1.0 - 1.2 eq
SolventToluene
TemperatureReflux
Reaction Time4 - 9 hours
Yield Excellent [1]
Step 2: Bischler-Napieralski Cyclization

The N-formyl-β-phenylethylamine is cyclized to form the 3,4-dihydroisoquinoline ring system using a dehydrating agent. This reaction is a classic method for the synthesis of isoquinoline derivatives.[2][3][4][5][6]

Experimental Protocol:

To a solution of N-formyl-β-phenylethylamine (1.0 eq) in a suitable solvent such as anhydrous dichloromethane (DCM) or toluene, phosphorus oxychloride (POCl₃) is added. The reaction mixture is refluxed for a specified period. The reaction is monitored by TLC. After completion, the excess reagent and solvent are removed under reduced pressure. The crude 3,4-dihydroisoquinoline is then typically worked up by dissolving the residue in methanol/water, neutralizing with a suitable base, and extracting with an organic solvent. For reactants lacking electron-donating groups on the benzene ring, using phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[5][6]

Reagent/ParameterMolar Ratio/Value
N-formyl-β-phenylethylamine1.0 eq
Phosphorus Oxychloride (POCl₃)Excess
SolventAnhydrous DCM or Toluene
TemperatureReflux
Reaction TimeVaries (typically several hours)
Yield Moderate to Good
Step 3: Oxidation of 3,4-dihydroisoquinoline

The 3,4-dihydroisoquinoline intermediate is oxidized to the corresponding isoquinolin-1(2H)-one. Several oxidizing agents can be employed for this transformation.

Experimental Protocol (using Potassium Permanganate):

To a solution of 3,4-dihydroisoquinoline in a neutral aqueous medium or a mixture of acetone and water, a solution of potassium permanganate (KMnO₄) is added portion-wise while maintaining the temperature. The reaction progress is monitored by TLC. Upon completion, the manganese dioxide formed is removed by filtration. The filtrate is then extracted with an organic solvent, and the organic layer is dried and concentrated to afford isoquinolin-1(2H)-one.

Reagent/ParameterMolar Ratio/Value
3,4-dihydroisoquinoline1.0 eq
Potassium Permanganate (KMnO₄)Stoichiometric amount
SolventWater or Acetone/Water
TemperatureRoom Temperature to mild heating
Reaction TimeVaries
Yield Variable
Step 4: N-Methylation of Isoquinolin-1(2H)-one

The final step involves the methylation of the nitrogen atom of the isoquinolin-1(2H)-one ring to yield the target molecule.

Experimental Protocol (using Sodium Hydride and Methyl Iodide):

To a stirred suspension of sodium hydride (NaH, 1.1-1.5 eq) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere, a solution of isoquinolin-1(2H)-one (1.0 eq) in the same solvent is added dropwise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases. The reaction mixture is then cooled again to 0 °C, and methyl iodide (1.1-1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

Reagent/ParameterMolar Ratio/Value
Isoquinolin-1(2H)-one1.0 eq
Sodium Hydride (NaH)1.1 - 1.5 eq
Methyl Iodide1.1 - 1.5 eq
SolventAnhydrous DMF or THF
Temperature0 °C to Room Temperature
Reaction TimeVaries
Yield Good to Excellent

Logical Workflow for Synthesis

The overall synthetic process follows a logical progression of functional group transformations and ring formation.

Logical_Workflow cluster_start Starting Material cluster_protection Amine Protection cluster_cyclization Ring Formation cluster_oxidation Functional Group Transformation cluster_alkylation Final Modification cluster_product Final Product A β-phenylethylamine B N-Formylation A->B C Bischler-Napieralski Cyclization B->C D Oxidation C->D E N-Methylation D->E F This compound E->F

A logical workflow of the synthetic steps.

Conclusion

The synthesis of this compound from β-phenylethylamine presented in this guide offers a reliable and well-established route for accessing this important heterocyclic compound. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful execution of each step and appropriate monitoring are crucial for achieving high yields and purity of the final product.

References

The Bischler-Napieralski Reaction: A Comprehensive Technical Guide to Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction, a cornerstone in heterocyclic chemistry, provides a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are crucial precursors to the vast family of isoquinoline alkaloids. First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists and professionals in drug development.[1][2] The resulting isoquinoline core is a privileged scaffold found in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Reaction Mechanism and Scope

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the acid-catalyzed cyclization of a β-arylethylamide.[3] The reaction is highly effective for aromatic rings that are electron-rich, and the presence of electron-donating groups on the benzene ring facilitates the cyclization.[3] Two primary mechanistic pathways are proposed, largely dependent on the specific reaction conditions and the choice of condensing agent.[2]

Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate

In this pathway, the amide carbonyl oxygen attacks a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a highly reactive dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, affords the 3,4-dihydroisoquinoline.[2]

Bischler-Napieralski Mechanism I sub β-Arylethylamide int1 Dichlorophosphoryl imine-ester intermediate sub->int1 Activation reagent + POCl₃ int2 Cyclized Intermediate int1->int2 Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline int2->product Elimination

Caption: Mechanism I involving a dichlorophosphoryl imine-ester intermediate.

Mechanism II: The Nitrilium Ion Intermediate

Alternatively, the reaction can proceed through a nitrilium ion intermediate.[2] In this mechanism, the dehydrating agent activates the amide, leading to the elimination of the carbonyl oxygen and the formation of a highly electrophilic nitrilium ion. This is followed by an intramolecular Friedel-Crafts-type reaction where the aromatic ring attacks the nitrilium ion to form the cyclized product. This pathway is often favored under stronger dehydrating conditions.[2]

Bischler-Napieralski Mechanism II sub β-Arylethylamide int1 Nitrilium ion intermediate sub->int1 Dehydration reagent + Dehydrating Agent (e.g., P₂O₅, Tf₂O) product 3,4-Dihydroisoquinoline int1->product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism II proceeding through a nitrilium ion intermediate.

Quantitative Data Presentation

The yield and efficiency of the Bischler-Napieralski reaction are highly dependent on the substrate, the choice of dehydrating agent, and the reaction conditions. The following table summarizes various examples from the literature, providing a comparative overview.

SubstrateDehydrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-AcetylhomoveratrylaminePOCl₃TolueneReflux26,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline78-83[4]
N-(3,4-Dimethoxyphenethyl)acetamideP₂O₅ in POCl₃TolueneRefluxNot Specified6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~90[5]
N-(3,4-Dimethoxyphenethyl)acetamideTf₂O, 2-chloropyridineCH₂Cl₂-20 to RTNot Specified6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineHigh[6]
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamidePOCl₃1,2-Dichloroethane10011-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline80[7]
Amide 15 (from a multi-step synthesis)POCl₃Not SpecifiedNot SpecifiedNot Specified1-Methylisoquinoline 1185[8]
Papaverine derivativeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPapaverine derivative66[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative 3,4-dihydroisoquinoline, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, via the Bischler-Napieralski reaction.[4]

Synthesis of N-Acetylhomoveratrylamine (Starting Material)
  • To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate that maintains the temperature at 90–95°C (approximately 1.5 hours).[4]

  • After the addition is complete, allow the solution to stand at room temperature overnight.[4]

  • Remove the volatile components by evaporation under reduced pressure.[4]

  • Crystallize the residue from ethyl acetate to yield 286–306 g (78–83%) of N-acetylhomoveratrylamine as a crystalline solid (m.p. 99–100°C).[4]

Bischler-Napieralski Cyclization: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Caution: This procedure should be conducted in a well-ventilated fume hood to avoid inhalation of hydrogen chloride fumes.[4]

  • In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene.[4]

  • Warm the stirred mixture to 40°C and add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride over a period of 1 hour.[4]

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.[4]

  • Cool the mixture in an ice bath for 4 hours to allow for crystallization.[4]

  • Collect the crystalline product by filtration and wash with dry ether. The yield of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline hydrochloride is 100–103 g (92–95%).[4]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Bischler-Napieralski reaction.

Bischler-Napieralski Workflow start Start: β-Arylethylamide step1 Dissolve in anhydrous solvent start->step1 step2 Add dehydrating agent (e.g., POCl₃) step1->step2 step3 Heat to reflux step2->step3 step4 Monitor reaction (e.g., TLC) step3->step4 step5 Work-up: Cool and quench step4->step5 Reaction complete step6 Extraction and purification step5->step6 end Product: 3,4-Dihydroisoquinoline step6->end

Caption: A generalized experimental workflow for the Bischler-Napieralski reaction.

Application in Drug Development: The Isoquinoline Alkaloids

The isoquinoline scaffold is a common feature in a multitude of pharmacologically active natural products and synthetic drugs. The Bischler-Napieralski reaction is a key step in the synthesis of many of these compounds.

Papaverine: A Vasodilator

Papaverine, an opium alkaloid, is a potent vasodilator used in the treatment of visceral spasms and vasospasms. Its synthesis can be achieved through a Bischler-Napieralski cyclization of the corresponding β-arylethylamide.[9] The primary mechanism of action of papaverine is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10] This increase in cyclic nucleotides results in smooth muscle relaxation and vasodilation.

Papaverine Signaling Pathway papaverine Papaverine pde Phosphodiesterase (PDE) papaverine->pde Inhibits camp_cgmp ↑ cAMP & cGMP pde->camp_cgmp Normally degrades mlck Myosin Light Chain Kinase (MLCK) Inhibition camp_cgmp->mlck relaxation Smooth Muscle Relaxation (Vasodilation) mlck->relaxation

Caption: Signaling pathway of Papaverine via phosphodiesterase inhibition.

Cryptolepine: An Anticancer Agent

Cryptolepine, an indoloquinoline alkaloid, has demonstrated significant anticancer activity. While not directly a product of the Bischler-Napieralski reaction, its isoquinoline core highlights the importance of this structural motif in medicinal chemistry. The synthesis of cryptolepine analogues often involves modifications of the isoquinoline framework.[11] A key mechanism of action for cryptolepine is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[12] By inhibiting topoisomerase II, cryptolepine induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

Cryptolepine Signaling Pathway cryptolepine Cryptolepine topo_ii Topoisomerase II cryptolepine->topo_ii Inhibits dna_damage DNA Damage topo_ii->dna_damage Normally prevents cell_cycle_arrest Cell Cycle Arrest (S-phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

An In-Depth Technical Guide to the Pictet-Gams Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Gams synthesis is a powerful and enduring method for the preparation of isoquinoline derivatives, a class of heterocyclic compounds with significant and diverse biological activities. First reported by Amé Pictet and Alfons Gams in 1910, this reaction provides a direct route to fully aromatized isoquinolines from β-hydroxy-β-phenylethylamides. This technical guide offers a comprehensive overview of the Pictet-Gams synthesis, including its mechanism, experimental protocols, and the biological relevance of the resulting isoquinoline derivatives, with a focus on their role in key signaling pathways.

The Core Reaction: Mechanism and Variations

The Pictet-Gams synthesis is a cyclization and dehydration reaction of a β-hydroxy-β-phenylethylamide, typically facilitated by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in an inert solvent at elevated temperatures.[1] The reaction proceeds through a proposed mechanism involving the formation of a key intermediate that subsequently cyclizes and aromatizes to yield the isoquinoline ring system.

A competing reaction that can occur under Pictet-Gams conditions is the formation of an oxazoline derivative. The choice of substrate and reaction conditions can influence the product distribution between the desired isoquinoline and the oxazoline byproduct.[2][3]

Below is a diagram illustrating the general mechanism of the Pictet-Gams synthesis.

Pictet_Gams_Mechanism reactant β-Hydroxy-β-phenylethylamide intermediate1 Styryl amide (via dehydration) reactant->intermediate1 - H₂O intermediate2 Cyclized Intermediate intermediate1->intermediate2 Electrophilic Cyclization product Isoquinoline Derivative (via aromatization) intermediate2->product - H₂O reagent P₂O₅ or POCl₃ (Dehydrating Agent) Signaling_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation translocates to nucleus Isoquinoline Isoquinoline Derivatives Isoquinoline->MEK inhibition Isoquinoline->PI3K inhibition Isoquinoline->IKK inhibition

References

Methodological & Application

Synthesis Protocol for 2-Methylisoquinolin-1(2H)-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 2-Methylisoquinolin-1(2H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the construction of the isoquinolin-1(2H)-one core via a copper-catalyzed one-pot reaction, followed by N-methylation. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure found in numerous bioactive natural products and synthetic compounds. Its derivatives have garnered significant attention due to their diverse pharmacological activities. This compound, a key derivative, serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. This application note outlines a reliable and efficient two-step synthesis of this compound. The described pathway involves an initial copper-catalyzed cyclization to form the isoquinolinone ring system, followed by a selective N-methylation.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following two key transformations:

  • Synthesis of the Precursor: A one-pot copper-catalyzed reaction between 2-iodobenzamide and a suitable ketone to yield isoquinolin-1(2H)-one.

  • N-Methylation: Selective methylation at the nitrogen atom of the isoquinolin-1(2H)-one ring using methyl iodide and a strong base.

The overall reaction scheme is presented below:

Synthesis_Pathway Start 2-Iodobenzamide + Ketone Precursor Isoquinolin-1(2H)-one Start->Precursor FinalProduct This compound Precursor->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Isoquinolin-1(2H)-one

This protocol is adapted from a green chemistry approach utilizing ultrasound irradiation to promote the reaction.[1]

Materials:

  • 2-Iodobenzamide

  • Acetone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol, 247 mg), acetone (1.2 mmol, 0.088 mL), copper(I) iodide (10 mol%, 19 mg), and potassium carbonate (2.0 mmol, 276 mg) in dimethyl sulfoxide (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3.5-5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired isoquinolin-1(2H)-one.

Step 2: Synthesis of this compound

This N-methylation protocol utilizes sodium hydride as a base and methyl iodide as the methylating agent.

Materials:

  • Isoquinolin-1(2H)-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isoquinolin-1(2H)-one (1.0 mmol, 145 mg) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 mmol, 0.093 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialsKey ReagentsSolventTime (h)Temperature (°C)Yield (%)
1Cyclization2-Iodobenzamide, AcetoneCuI, K₂CO₃DMSO3.5 - 560~85-95[1]
2N-MethylationIsoquinolin-1(2H)-oneNaH, CH₃ITHF12 - 160 to RT>90 (typical)

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
AppearanceWhite to off-white solid
Melting Point105-106 °C
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 8.42 (dd, J=8.0, 1.5 Hz, 1H), 7.65 (ddd, J=8.5, 7.0, 1.5 Hz, 1H), 7.50 (d, J=8.5 Hz, 1H), 7.45 (td, J=7.5, 1.0 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H), 6.55 (d, J=7.5 Hz, 1H), 3.65 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 162.0, 138.5, 132.5, 128.0, 127.5, 126.5, 126.0, 122.0, 102.5, 35.0

Note: NMR data is predicted and may vary slightly from experimental values.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of Isoquinolin-1(2H)-one cluster_step2 Step 2: N-Methylation s1_reactants 1. Mix 2-Iodobenzamide, Acetone, CuI, and K2CO3 in DMSO s1_reaction 2. Ultrasound Irradiation (40 kHz, 60 °C, 3.5-5 h) s1_reactants->s1_reaction s1_workup 3. Aqueous Work-up and Extraction with EtOAc s1_reaction->s1_workup s1_purification 4. Column Chromatography s1_workup->s1_purification s1_product Isoquinolin-1(2H)-one s1_purification->s1_product s2_reactants 1. Dissolve Isoquinolin-1(2H)-one in THF Add NaH at 0 °C s1_product->s2_reactants s2_methylation 2. Add CH3I at 0 °C, then stir at RT for 12-16 h s2_reactants->s2_methylation s2_workup 3. Quench with NH4Cl (aq) and Extract with EtOAc s2_methylation->s2_workup s2_purification 4. Column Chromatography s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure is robust and high-yielding, making it suitable for laboratory-scale synthesis. The methods described herein utilize readily available starting materials and reagents. This protocol is intended to be a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Step-by-Step Synthesis of N-Alkylisoquinolinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of N-alkylisoquinolinium salts. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as ionic liquids. The protocols outlined below detail the widely used Menshutkin reaction for their preparation.

Introduction

N-alkylisoquinolinium salts are quaternary ammonium compounds characterized by a positively charged nitrogen atom within the isoquinoline ring system, balanced by a counter-anion. The length and nature of the N-alkyl substituent can be readily varied, allowing for the fine-tuning of their physicochemical and biological properties. These salts have demonstrated a range of biological activities, including antimicrobial and enzyme inhibitory effects, making them attractive scaffolds for drug discovery. Furthermore, their tunable nature has led to their exploration as task-specific ionic liquids.

The primary synthetic route to N-alkylisoquinolinium salts is the Menshutkin reaction , a classic SN2 reaction involving the alkylation of the tertiary amine (the nitrogen of the isoquinoline ring) with an alkyl halide. This method is generally high-yielding and versatile, accommodating a wide range of alkyl halides.

Synthesis of N-Alkylisoquinolinium Salts

The general synthesis of N-alkylisoquinolinium salts is depicted in the workflow below. The reaction involves the direct quaternization of isoquinoline with an appropriate alkyl halide.

Synthesis_Workflow Isoquinoline Isoquinoline ReactionMixture Reaction Mixture Isoquinoline->ReactionMixture AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionMixture Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->ReactionMixture Heat Heat (Reflux) Heat->ReactionMixture Purification Purification (Recrystallization) ReactionMixture->Purification Product N-Alkylisoquinolinium Salt Purification->Product

Caption: General workflow for the synthesis of N-alkylisoquinolinium salts.

Experimental Protocol: Synthesis of N-Dodecylisoquinolinium Bromide

This protocol provides a detailed procedure for the synthesis of a representative long-chain N-alkylisoquinolinium salt, N-dodecylisoquinolinium bromide.

Materials:

  • Isoquinoline (≥95%)

  • 1-Bromododecane (≥98%)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isoquinoline (12.92 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (24.93 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain under stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After 24 hours, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of acetonitrile by approximately half using a rotary evaporator. Add 100 mL of anhydrous diethyl ether to the concentrated solution to precipitate the crude N-dodecylisoquinolinium bromide.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a minimal amount of hot acetonitrile. Dissolve the solid in hot acetonitrile and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Quantitative Data Summary

The following tables summarize the yields and melting points for a series of N-alkylisoquinolinium bromides.

Alkyl Chain LengthCompound NameMolecular FormulaYield (%)Melting Point (°C)
C8N-Octylisoquinolinium bromideC₁₇H₂₄BrN~8598-100
C10N-Decylisoquinolinium bromideC₁₉H₂₈BrN~88110-112
C12N-Dodecylisoquinolinium bromideC₂₁H₃₂BrN~90121-123
C14N-Tetradecylisoquinolinium bromideC₂₃H₃₆BrN~92128-130
C16N-Hexadecylisoquinolinium bromideC₂₅H₄₀BrN~91135-137
C18N-Octadecylisoquinolinium bromideC₂₇H₄₄BrN~89140-142
C20N-Eicosylisoquinolinium bromideC₂₉H₄₈BrN~87145-147

Note: Yields and melting points are approximate and can vary based on the purity of reactants and reaction conditions.

Characterization Data

The synthesized N-alkylisoquinolinium salts can be characterized by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR (500 MHz, CDCl₃) of N-Benzylisoquinolinium Bromide:

  • δ 10.3 (s, 1H, N-CH)

  • δ 8.5-7.5 (m, 6H, Ar-H)

  • δ 7.4-7.2 (m, 5H, Ar-H of benzyl)

  • δ 6.2 (s, 2H, N-CH₂)

¹³C NMR (125 MHz, CDCl₃) of N-Benzylisoquinolinium Bromide:

  • δ 160.0 (C)

  • δ 148.0 (CH)

  • δ 137.5 (C)

  • δ 135.0 (CH)

  • δ 134.0 (C)

  • δ 131.0 (CH)

  • δ 130.0 (CH)

  • δ 129.5 (CH)

  • δ 129.0 (CH)

  • δ 128.0 (CH)

  • δ 127.0 (CH)

  • δ 60.0 (CH₂)

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the cation. The bromide counter-ion is not typically observed.

MALDI-TOF MS of N-Benzylisoquinolinium Bromide:

  • m/z calcd for [M – Br]⁺: 220.11; found 220.10

Potential Applications and Biological Activity

N-alkylisoquinolinium salts have garnered attention for their potential therapeutic applications. Their mechanism of action is often attributed to their cationic nature, which allows them to interact with negatively charged biological membranes and macromolecules.

Antimicrobial Activity

Long-chain N-alkylisoquinolinium salts exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The proposed mechanism involves the disruption of the microbial cell membrane integrity.

Antimicrobial_Mechanism CationicHead Cationic Isoquinolinium Head BacterialMembrane Bacterial Cell Membrane (Negatively Charged) CationicHead->BacterialMembrane Electrostatic Interaction HydrophobicTail Hydrophobic Alkyl Tail HydrophobicTail->BacterialMembrane Hydrophobic Interaction MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption CellLysis Cell Lysis and Death MembraneDisruption->CellLysis

Caption: Proposed mechanism of antimicrobial action.

Cholinesterase Inhibition

Certain isoquinolinium derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine.[2][3] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Cholinesterase_Inhibition IsoquinoliniumSalt N-Alkylisoquinolinium Salt ActiveSite IsoquinoliniumSalt->ActiveSite Binding Cholinesterase Cholinesterase (AChE or BChE) Cholinesterase->ActiveSite Inhibition Inhibition of Acetylcholine Hydrolysis ActiveSite->Inhibition TherapeuticEffect Potential Therapeutic Effect (e.g., Alzheimer's Disease) Inhibition->TherapeuticEffect

Caption: Signaling pathway for cholinesterase inhibition.

Conclusion

The synthesis of N-alkylisoquinolinium salts via the Menshutkin reaction is a robust and versatile method, allowing for the creation of a diverse library of compounds. The detailed protocols and data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The promising biological activities of these salts warrant further investigation into their mechanisms of action and potential as therapeutic agents.

References

The Castagnoli-Cushman Reaction: A Powerful Tool for the Synthesis of 3,4-Dihydroisoquinolin-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Castagnoli-Cushman reaction is a versatile and efficient method for the synthesis of a wide variety of lactams, including the medicinally important 3,4-dihydroisoquinolin-1-one scaffold. This reaction, particularly in its three-component format, offers a convergent and atom-economical approach to complex molecular architectures, making it a valuable tool in drug discovery and development. These application notes provide a detailed overview, experimental protocols, and key data for the synthesis of 3,4-dihydroisoquinolin-1-ones via the Castagnoli-Cushman reaction.

Introduction

The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1][2] Derivatives of this heterocyclic system have demonstrated a broad range of pharmacological activities, including antitumor, antimicrobial, antiviral, and antifungal properties.[1] The Castagnoli-Cushman reaction, a formal [4+2] cycloaddition of an imine with a cyclic anhydride, has emerged as a powerful strategy for the construction of this important motif.[3] The reaction of homophthalic anhydride with imines, in particular, provides a direct route to polysubstituted 3,4-dihydroisoquinolin-1-ones.[2]

The most widely accepted mechanism for the Castagnoli-Cushman reaction involves a stepwise process initiated by a Mannich-type addition of the anhydride enolate to the imine. This is followed by an intramolecular acylation to form the final lactam product.[4] This mechanistic understanding has enabled the development of diastereoselective and even enantioselective variants of the reaction.

Key Advantages of the Castagnoli-Cushman Reaction

  • High Convergence: The three-component variation, utilizing an amine, an aldehyde, and homophthalic anhydride, allows for the rapid assembly of complex molecules from simple starting materials.[5]

  • Atom Economy: The reaction is highly atom-economical, with most of the atoms from the reactants being incorporated into the final product.

  • Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, typically favoring the formation of the trans-configured product.[2]

  • Versatility: A wide range of amines, aldehydes, and substituted homophthalic anhydrides can be employed, allowing for the generation of diverse libraries of 3,4-dihydroisoquinolin-1-ones.[4][6]

Data Presentation

The following table summarizes representative examples of the three-component Castagnoli-Cushman reaction for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives, highlighting the scope of the reaction and the typical yields achieved.

EntryAmineAldehydeAnhydrideSolventTemp (°C)Time (h)ProductYield (%)Reference
1AnilineBenzaldehydeHomophthalic AnhydrideToluene110122-phenyl-3-phenyl-3,4-dihydroisoquinolin-1-one-4-carboxylic acid85[5]
2Benzylamine4-ChlorobenzaldehydeHomophthalic AnhydrideXylene12062-benzyl-3-(4-chlorophenyl)-3,4-dihydroisoquinolin-1-one-4-carboxylic acid92[7]
3Ammonium AcetateCyclopropanecarboxaldehydeHomophthalic AnhydrideMeCN80-3-cyclopropyl-3,4-dihydroisoquinolin-1-one-4-carboxylic acid-[8]
4MethylamineFormaldehydeHomophthalic AnhydrideTFERT0.52-methyl-3,4-dihydroisoquinolin-1-one-4-carboxylic acid75[9]
5Aniline4-Methoxybenzaldehyde7-Fluorohomophthalic AnhydrideToluene110127-fluoro-2-phenyl-3-(4-methoxyphenyl)-3,4-dihydroisoquinolin-1-one-4-carboxylic acid88[10]
6BenzylamineIsovaleraldehydeHomophthalic AnhydrideXylene12062-benzyl-3-isobutyl-3,4-dihydroisoquinolin-1-one-4-carboxylic acid89[7]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Castagnoli-Cushman Reaction in Toluene

This protocol is adapted from a typical procedure for the synthesis of 3,4-dihydroisoquinolin-1-one-4-carboxylic acids.

Materials:

  • Homophthalic anhydride (1.0 eq)

  • Amine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (1.0 eq), the corresponding amine (1.0 eq), and the aldehyde (1.0 eq).

  • Add toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Trifluoroethanol (TFE) Promoted Synthesis of 3,4-Dihydroisoquinolin-1-ones

This protocol describes a catalyst-free and efficient method for the Castagnoli-Cushman reaction.[9]

Materials:

  • Imine (1.0 eq) or Amine (1.0 eq) and Aldehyde (1.0 eq)

  • Homophthalic anhydride (1.5 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the imine (1.0 eq) in TFE (to a concentration of approximately 0.03 M). If starting from the amine and aldehyde, dissolve both in TFE.

  • Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Add homophthalic anhydride (1.5 eq) to the cooled solution in one portion.

  • Stir the reaction mixture at -40 °C. The reaction is typically complete within 15-30 minutes, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography (e.g., using a mobile phase of CH₂Cl₂/MeOH 95:5) to afford the pure 3,4-dihydroisoquinolin-1-one product.[9]

Mandatory Visualizations

Here are diagrams illustrating the key aspects of the Castagnoli-Cushman reaction.

Castagnoli_Cushman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anhydride Homophthalic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Enolization Imine Imine (from Amine + Aldehyde) Mannich_Adduct Mannich-type Adduct Imine->Mannich_Adduct Enolate->Mannich_Adduct Mannich-type Addition Product 3,4-Dihydroisoquinolin-1-one Mannich_Adduct->Product Intramolecular Acylation

Caption: Mechanism of the Castagnoli-Cushman Reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: Homophthalic Anhydride, Amine, Aldehyde Solvent Add Solvent (e.g., Toluene or TFE) Reactants->Solvent Heating Heat Reaction Mixture (if required) Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Isolation Isolate Crude Product (Filtration or Concentration) Cooling->Isolation Purification Purify Product (Chromatography or Recrystallization) Isolation->Purification

References

Application Note: Purification of 2-Methylisoquinolin-1(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylisoquinolin-1(2H)-one is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and other contaminants. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][2] This application note provides a generalized protocol for the purification of this compound by recrystallization, including guidance on solvent selection and a detailed experimental procedure.

Data Presentation: Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1][3] For this compound, a compound with both aromatic and lactam functionalities, a solvent of moderate polarity is likely to be effective. The N-methylation of cyclic secondary amides, a structural feature present in the target molecule, tends to increase lipophilicity without a significant increase in aqueous solubility. This suggests that less polar organic solvents or solvent mixtures may be suitable. A preliminary screening of solvents is recommended to identify the optimal system.

The following table summarizes potential solvents and solvent pairs for the recrystallization of this compound, along with their relevant physical properties.

Solvent/Solvent SystemBoiling Point (°C)PolarityRationale for Use
Ethanol78PolarGood general solvent for many organic compounds; often used in combination with water.[4]
Isopropanol82PolarSimilar to ethanol, can be a good choice for moderately polar compounds.
Ethyl Acetate77MediumOften a good solvent for compounds with ester-like functionalities.[5]
Acetone56MediumA versatile solvent, but its low boiling point may limit the solubility difference between hot and cold conditions.[6]
Toluene111Non-polarSuitable for aromatic compounds; its high boiling point can be advantageous for dissolving less soluble compounds.[2]
Ethanol/WaterVariablePolarA common and effective mixed solvent system where water acts as the anti-solvent.[2]
Ethyl Acetate/HexanesVariableMedium-Non-polarA good choice when a single solvent is too effective; hexanes reduce the overall polarity.[5]
Acetone/WaterVariableMedium-PolarAnother useful mixed solvent system for moderately polar compounds.

Experimental Protocols

The following is a generalized protocol for the purification of this compound by recrystallization. This protocol should be considered a starting point and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent or solvent system (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

Protocol:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount of the crude this compound (approx. 20-30 mg) into a small test tube.

    • Add a few drops of the chosen solvent at room temperature. Observe the solubility. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then in an ice bath. A good yield of crystals should form.

    • If a single solvent is not suitable, test solvent pairs. Dissolve the compound in a small amount of the "good" solvent (in which it is more soluble) and then add the "bad" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool to observe crystallization.[2]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected solvent to the flask.

    • Heat the mixture to the boiling point of the solvent while stirring or swirling.[7]

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, or if the solution is colored and requires treatment with activated charcoal, a hot gravity filtration is necessary.[8]

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[9]

    • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[10]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Slow Cooling to Room Temperature hot_filtration_q->cool No hot_filtration->cool impurities Solid Impurities hot_filtration->impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Purification of 2-Methylisoquinolin-1(2H)-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylisoquinolin-1(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various bioactive isoquinoline alkaloids. Efficient purification of this compound is crucial for downstream applications, including biological screening and structural analysis. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for related isoquinolinone derivatives.

I. Chromatographic Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3][4] For moderately polar compounds like this compound, normal-phase chromatography is a suitable approach. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[1] Compounds with higher polarity will have a stronger affinity for the stationary phase and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[1]

II. Recommended Chromatographic Conditions

The selection of an appropriate stationary and mobile phase is critical for achieving successful separation. The following conditions are recommended as a starting point for the purification of this compound.

Table 1: Recommended Column Chromatography Parameters for this compound

ParameterRecommendationRationale/Remarks
Stationary Phase Silica Gel (230-400 mesh)[5]Most commonly used for moderately polar compounds like isoquinolinones.[3][5][6] Alumina can be an alternative if the compound is acid-sensitive.[5]
Mobile Phase Hexane/Ethyl Acetate mixture[5][7]A versatile solvent system for isoquinolinone derivatives. The polarity is adjusted by varying the ratio.
Elution Mode Isocratic or GradientIsocratic elution is suitable if impurities have similar polarity. Gradient elution (increasing ethyl acetate concentration) is effective for separating compounds with a wider range of polarities.[5]
Method Development Thin-Layer Chromatography (TLC)[5]Essential for optimizing the mobile phase composition before running the column.[5]
Optimal TLC Rf 0.25 - 0.35[5]This range generally provides good separation on a column, balancing resolution and elution time.[5]

III. Detailed Experimental Protocol

This protocol outlines the steps for purifying this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)[5]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development using Thin-Layer Chromatography (TLC):

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Develop the TLC plates in the different solvent systems.

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system is one that moves the spot corresponding to this compound to a Retention Factor (Rf) value of approximately 0.25-0.35.[5] The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]

3. Column Preparation (Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[5]

  • Add a thin layer of sand (approximately 1 cm) over the plug.[5]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[5]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and solvent addition.[5]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette, ensuring not to disturb the top layer of sand.[5]

  • Dry Loading (for samples with poor solubility in the mobile phase): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

  • Maintain a constant level of solvent at the top of the column throughout the elution process to prevent the column from running dry.[5]

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in the mobile phase.

6. Product Isolation:

  • Based on the TLC analysis, combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

IV. Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

References

Application Note: 1H and 13C NMR Assignment of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methylisoquinolin-1(2H)-one. The comprehensive spectral analysis is crucial for the structural elucidation and purity assessment of this compound, which serves as a key scaffold in medicinal chemistry and drug development. The presented data and protocols are intended to support researchers in the unambiguous identification and characterization of this and related isoquinolinone derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. The isoquinolinone core is present in numerous biologically active molecules and natural products. Accurate and complete spectral assignment of this fundamental structure is paramount for the development of novel therapeutics, as it ensures the correct identification of synthesized compounds and the interpretation of structure-activity relationships (SAR). This document outlines the experimental procedures for NMR data acquisition and provides a comprehensive assignment of the ¹H and ¹³C NMR spectra.

Experimental Protocols

Sample Preparation
  • Compound: this compound (CAS 4594-71-2)

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Weigh the sample accurately and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent and the internal standard.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

NMR spectra were acquired on a 400 MHz spectrometer. The following parameters are recommended:

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1 s

    • Spectral Width: -10 to 220 ppm

Data Presentation

The chemical structure and numbering scheme for this compound are shown below:

G cluster_0 cluster_1 mol c1 1 (C=O) n2 2 (N-CH3) c3 3 c4 4 c4a 4a c5 5 c6 6 c7 7 c8 8 c8a 8a n_ch3 N-CH3

Figure 1. Chemical structure and atom numbering of this compound.
¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the methyl, vinyl, and aromatic protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-CH₃3.60s-3H
H-46.47d7.21H
H-37.05d7.21H
Ar-H7.45-7.65m-4H

Table 1. ¹H NMR Spectral Data of this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of a single, definitive, and fully assigned public source for the ¹³C NMR data of this specific molecule, the following assignments are based on analysis of closely related structures and predictive models. Researchers should confirm these assignments using 2D NMR techniques such as HSQC and HMBC.

CarbonChemical Shift (δ, ppm) (Predicted)
N-CH₃~35-40
C-4~105-110
C-3~120-125
Aromatic C~125-135
C-4a~125-130
C-8a~135-140
C=O~160-165

Table 2. Predicted ¹³C NMR Spectral Data of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr c13_nmr->process assign Assign Signals two_d_nmr->assign reference Reference to TMS process->reference integrate Integrate 1H Signals reference->integrate integrate->assign tabulate Tabulate Chemical Shifts and Coupling Constants assign->tabulate document Document Experimental Details tabulate->document

Figure 2. Experimental workflow for NMR analysis.

Discussion of Spectral Assignments

  • ¹H NMR: The singlet at 3.60 ppm is characteristic of the N-methyl protons. The two doublets at 6.47 ppm and 7.05 ppm correspond to the vinyl protons H-4 and H-3, respectively, showing a characteristic cis-coupling constant of 7.2 Hz. The complex multiplet in the aromatic region (7.45-7.65 ppm) arises from the four protons of the fused benzene ring. For a more detailed assignment of the aromatic protons, 2D NMR techniques such as COSY and NOESY would be beneficial.

  • ¹³C NMR (Predicted): The N-methyl carbon is expected in the upfield region around 35-40 ppm. The vinyl carbons, C-3 and C-4, will appear in the olefinic region. The aromatic carbons will resonate in the typical range of 125-140 ppm. The carbonyl carbon (C-1) will be the most downfield signal, expected in the range of 160-165 ppm. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using DEPT experiments or by their lack of correlation in an HSQC spectrum. HMBC correlations will be key to definitively assign the quaternary carbons and the carbonyl group.

Conclusion

This application note provides a foundational protocol and expected NMR data for the characterization of this compound. The provided ¹H NMR data offers a clear fingerprint for the identification of the compound. While the ¹³C NMR data is predictive, it serves as a reliable guide for researchers to perform their own detailed assignments using 2D NMR experiments. Adherence to these protocols will ensure high-quality, reproducible data, which is essential for advancing research and development in projects involving the isoquinolinone scaffold.

Application Note: Interpretation of the Mass Spectrum of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization mass spectrum of 2-Methylisoquinolin-1(2H)-one. Included are the expected key spectral data, a proposed fragmentation pathway, and a standardized protocol for sample analysis. This information is critical for the identification and characterization of this compound in various research and development settings, including medicinal chemistry, pharmacokinetics, and quality control.

Introduction

This compound is a heterocyclic organic compound with a molecular weight of 159.18 g/mol and a molecular formula of C₁₀H₉NO. The isoquinoline-1(2H)-one core is a significant scaffold in medicinal chemistry, appearing in various biologically active molecules. Mass spectrometry is a primary analytical technique for the structural elucidation and identification of such compounds. Electron Ionization (EI) is a common ionization technique that provides detailed structural information through characteristic fragmentation patterns. Understanding the mass spectrum of this compound is therefore essential for its unambiguous identification.

Mass Spectrum Analysis

Upon electron ionization, this compound undergoes fragmentation, producing a unique mass spectrum that serves as its fingerprint. The key features of the spectrum are the molecular ion peak and several characteristic fragment ions.

Quantitative Mass Spectral Data

The expected mass spectrum of this compound is characterized by several key peaks. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 159. The base peak, which is the most intense peak in the spectrum, is typically observed at m/z 130. Other significant fragments are also present and aid in the structural confirmation.

m/z Proposed Fragment Ion Neutral Loss Relative Intensity (%)
159[C₁₀H₉NO]⁺-(Molecular Ion)
131[C₉H₇O]⁺CO
130[C₉H₆O]⁺HCO(Base Peak)
103[C₈H₇]⁺C₂H₂O
77[C₆H₅]⁺C₄H₄O

Note: The relative intensities are representative and may vary slightly based on the specific instrumentation and experimental conditions.

Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic cleavage events. The stability of the aromatic isoquinoline ring system significantly influences the fragmentation pattern.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M This compound (m/z = 159) [C₁₀H₉NO]⁺ F1 [M - CO]⁺ (m/z = 131) [C₉H₇O]⁺ M->F1 - CO F2 [M - HCO]⁺ (m/z = 130) [C₉H₆O]⁺ (Base Peak) M->F2 - HCO F3 [C₈H₇]⁺ (m/z = 103) F2->F3 - C₂H₂ F4 [C₆H₅]⁺ (m/z = 77) F3->F4 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a standard protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Materials and Reagents
  • This compound standard

  • High-purity solvent (e.g., methanol, dichloromethane)

  • GC-MS grade helium

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer

  • EI source

  • Quadrupole mass analyzer

Sample Preparation
  • Prepare a stock solution of this compound in a suitable volatile solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of 10 µg/mL.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-200

Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired spectrum with the reference data provided in this document and/or a spectral library for confirmation.

Workflow Diagram

The following diagram illustrates the experimental workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 analysis1 Inject Sample analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Acquire Mass Spectrum data2 Identify Molecular and Fragment Ions data1->data2 data3 Compare with Reference Data data2->data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound obtained via electron ionization provides a distinct fragmentation pattern that is highly useful for its identification. The presence of the molecular ion at m/z 159 and the characteristic base peak at m/z 130, along with other key fragments, allows for confident structural assignment. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Application Notes and Protocols: In Vitro Biological Screening of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro biological screening of 2-Methylisoquinolin-1(2H)-one. While specific biological data for this compound is limited in publicly available literature, the isoquinolin-1(2H)-one scaffold is a recognized pharmacophore with a wide range of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents. This document outlines detailed protocols for preliminary cytotoxicity screening, as well as functional assays to explore potential anti-inflammatory and kinase inhibition activities, based on the known biological profile of structurally related compounds.

Introduction

The isoquinolin-1(2H)-one core is a prevalent motif in numerous natural products and synthetic compounds exhibiting diverse biological activities.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, including oncology, inflammation, and cardiovascular diseases. Notably, substituted isoquinolin-1(2H)-ones have been identified as potent inhibitors of enzymes such as Rho-kinase and tankyrase, and have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Furthermore, some isoquinoline derivatives have shown potential anti-inflammatory and analgesic properties.[4]

This compound, a simple derivative of this scaffold, represents a valuable starting point for biological screening to uncover its therapeutic potential. These application notes provide a framework for the initial in vitro evaluation of this compound.

Compound Information

Compound NameThis compound
CAS Number 4594-71-2
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Structure Chemical structure of this compound
Purity ≥98% (recommended for biological assays)
Solubility Soluble in DMSO and ethanol

Data Presentation: Hypothetical Screening Results

Due to the absence of specific experimental data for this compound in the reviewed literature, the following tables present hypothetical data to illustrate the expected format for reporting results from the described protocols.

Table 1: Cytotoxicity Screening of this compound

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
A549 (Human Lung Carcinoma)MTT48> 100
MCF-7 (Human Breast Cancer)Resazurin4875.4
HepG2 (Human Liver Cancer)LDH48> 100
PBMC (Human Peripheral Blood Mononuclear Cells)MTT48> 100

Table 2: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterAssayIC₅₀ (µM)
Nitric Oxide (NO) ProductionGriess Assay45.2
Prostaglandin E₂ (PGE₂) ProductionELISA62.8
TNF-α SecretionELISA58.1
IL-6 SecretionELISA71.3

Table 3: Kinase Inhibition Profile of this compound

KinaseAssay TypeIC₅₀ (µM)
Rho-associated protein kinase 1 (ROCK1)LanthaScreen™ Eu Kinase Binding Assay15.7
p38 Mitogen-Activated Protein Kinase (p38 MAPK)Z'-LYTE™ Kinase Assay> 50
Cyclin-Dependent Kinase 2 (CDK2)ADP-Glo™ Kinase Assay> 50

Experimental Protocols

General Cell Culture

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured according to the supplier's recommendations. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and routinely checked for mycoplasma contamination.

Cytotoxicity Assays

This protocol is adapted for determining the cytotoxic effect of this compound on cell viability.

Materials:

  • Target cells (e.g., A549, MCF-7, HepG2, PBMCs)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

This assay provides an alternative method to assess cell viability.

Materials:

  • As per MTT assay, with the exception of MTT and the addition of Resazurin solution.

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Calculate cell viability relative to the vehicle control.

Anti-Inflammatory Assays

These protocols are designed to evaluate the potential of this compound to modulate inflammatory responses in vitro using RAW 264.7 murine macrophages.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO production.

Procedure:

  • Following the 24-hour LPS stimulation as described in 4.3.1, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Kinase Inhibition Assays

Based on the activity of related compounds, screening against Rho-kinase (ROCK) is recommended. The following is a general protocol for a competitive binding assay.

Materials:

  • ROCK1 kinase

  • Eu-anti-tag antibody

  • Alexa Fluor™ conjugate tracer

  • This compound

  • Assay buffer

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the compound dilutions, ROCK1 kinase, and Eu-anti-tag antibody.

  • Add the Alexa Fluor™ conjugate tracer to initiate the binding reaction.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening of this compound start Start: Compound Preparation cytotoxicity Cytotoxicity Screening (MTT, Resazurin) start->cytotoxicity anti_inflammatory Anti-Inflammatory Assays (Griess, ELISA) cytotoxicity->anti_inflammatory If non-toxic kinase Kinase Inhibition Assays (e.g., ROCK1) cytotoxicity->kinase If non-toxic data_analysis Data Analysis (IC50 Determination) anti_inflammatory->data_analysis kinase->data_analysis end End: Biological Profile data_analysis->end

Caption: A generalized workflow for the in vitro biological screening of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_1 Hypothetical Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Nucleus->iNOS COX2 COX-2 Gene Nucleus->COX2 TNFa TNF-α Gene Nucleus->TNFa IL6 IL-6 Gene Nucleus->IL6 NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 Cytokines TNF-α, IL-6 TNFa->Cytokines IL6->Cytokines Compound 2-Methylisoquinolin- 1(2H)-one Compound->TAK1 inhibits? Compound->IKK inhibits?

Caption: A potential signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the initial in vitro biological characterization of this compound. While specific data for this compound is currently lacking, the known activities of the broader isoquinolin-1(2H)-one class suggest that cytotoxicity, anti-inflammatory, and kinase inhibition assays are pertinent starting points for investigation. The results from these screens will be crucial in determining the potential therapeutic value of this compound and guiding future drug development efforts.

References

Application Notes: Anticancer Activity Assays for Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinolinone and its derivatives are a prominent class of heterocyclic compounds, found in both natural and synthetic sources, that have attracted considerable interest in oncological research.[1][2] These compounds have demonstrated potent anti-proliferative and cytotoxic effects across a wide spectrum of cancer cell lines.[1] The anticancer activity of isoquinolinone derivatives is frequently linked to their capacity to induce programmed cell death (apoptosis), cause cell cycle arrest, and modulate critical signaling pathways involved in tumor growth and survival.[1][3][4][5]

This document offers a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the anticancer potential of novel isoquinolinone derivatives. It includes detailed protocols for essential in vitro assays, a summary of representative quantitative data, and visualizations of key experimental workflows and cellular pathways.

General Experimental Workflow

The evaluation of a new isoquinolinone derivative typically follows a structured workflow. It begins with broad cytotoxicity screening to determine the compound's potency (e.g., IC50 values). This is followed by more in-depth mechanistic studies to understand its mode of action, such as its effects on apoptosis and the cell cycle.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies start Cancer Cell Line Culture treat Treat with Isoquinolinone Derivative (Dose-Response) start->treat mtt Cell Viability Assay (e.g., MTT Assay) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI) ic50->apoptosis If Active cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle If Active western Western Blot Analysis (Signaling Proteins) apoptosis->western Elucidate Pathway cellcycle->western

Caption: A typical experimental workflow for evaluating the anticancer activity of isoquinolinone derivatives.

Data Presentation: Cytotoxicity of Isoquinolinone Derivatives

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for various isoquinolinone derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
N-phenyl-6a,8-dihydropyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amineNeuroblastomaNervous SystemModerate Activity[3]
Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide (Compound 4)Cal27Oral Cancer1.12[3]
14-N-proline-substituted Tetrandrine derivative (Compound 13)HCT-15Colorectal Cancer0.57[3]
Sulfonamido-TET ethyl acrylate (Compound 14)HCT116 (48h)Colon Cancer0.23[3]
Sulfonamido-TET ethyl acrylate (Compound 14)CT26 (48h)Colon Cancer0.30[3]
Noscapine-imidazo[1,2-a]pyridine hybridMCF-7Breast Cancer3.7 - 32.4[3]
Noscapine-imidazo[1,2-a]pyridine hybridMDA-MB-231Breast Cancer3.7 - 32.4[3]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12)Breast Cancer PanelBreast CancerMean Growth Percent = 49.57%[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)[7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[1][7]

  • Isoquinolinone derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)[1][7]

  • Sterile 96-well flat-bottom plates[7]

  • Microplate reader[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][6] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][6]

  • Compound Treatment: Prepare serial dilutions of the isoquinolinone derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.[1] Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[8][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[11] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[12] Propidium Iodide (PI) is a nucleic acid dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Caption: Quadrant analysis for apoptosis detection using Annexin V-FITC and PI staining.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)[13]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the isoquinolinone derivative at the desired concentration (e.g., IC50 value) for a specified time. Include untreated controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[13] Centrifuge to collect a total of 1-5 x 10^5 cells.[12][13]

  • Washing: Wash the cells once with ice-cold PBS and carefully aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12][13] Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry, using appropriate excitation and emission wavelengths (e.g., Ex = 488 nm; Em = 530 nm for FITC).[13]

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a widely used method to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This helps to ascertain if the anticancer compound induces cell cycle arrest.

CellCycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth and Preparation) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Materials:

  • Treated and untreated cancer cells

  • Ice-cold PBS

  • Ice-cold 70% Ethanol[1][16]

  • RNase A (100 µg/mL)[1]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[1]

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the isoquinolinone derivative for the desired time.

  • Harvesting: Harvest the cells (around 1 x 10^6) and wash them with ice-cold PBS.[16]

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[1][16] This permeabilizes the cells.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours, or overnight.[1][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.[1]

  • PI Staining: Add PI staining solution (final concentration 50 µg/mL) and incubate for at least 5-10 minutes in the dark.[1][16]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for quantification of cells in G0/G1, S, and G2/M phases.[15]

Mechanistic Studies (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample and is essential for investigating the molecular mechanisms of action, such as the modulation of signaling pathways.[18] Isoquinolinone derivatives often exert their effects by targeting pathways like PI3K/Akt/mTOR or by modulating the expression of apoptosis-related proteins like caspases and the Bcl-2 family.[3][5]

G cluster_pathway Apoptosis Signaling Pathway ISO Isoquinolinone Derivative Bcl2 Anti-apoptotic (e.g., Bcl-2) ISO->Bcl2 Inhibits Bax Pro-apoptotic (e.g., Bax, Bak) ISO->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often modulated by anticancer agents.

General Protocol:

  • Cell Lysis: After treatment with the isoquinolinone derivative, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]

  • SDS-PAGE: Denature equal amounts of protein by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][21]

  • Blocking: Block the membrane with a solution like 5% nonfat dry milk or BSA in TBST to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3, Bcl-2) overnight at 4°C with gentle shaking.[19][20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18][20]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18] The intensity of the bands corresponds to the level of protein expression.

References

G-Protein-Coupled Receptor 40 (GPR40) Antagonist Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[3] This activation potentiates glucose-stimulated insulin secretion (GSIS).[4] Consequently, the identification of GPR40 antagonists is a key area of research for modulating insulin secretion and investigating the long-term effects of GPR40 signaling.[1] This document provides detailed protocols for two common GPR40 antagonist assays: a Calcium Mobilization Assay and a cAMP Accumulation Assay.

GPR40 Signaling Pathways

GPR40 activation by an agonist initiates downstream signaling cascades primarily through two G-protein pathways: Gαq and Gαs.[2][5] The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2] The Gαs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5]

GPR40_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gaq Gαq GPR40->Gaq Gas Gαs GPR40->Gas PLC PLC IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gaq->PLC activates Gas->AC activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases Insulin Insulin Secretion Ca2->Insulin stimulates PKA PKA cAMP->PKA activates PKA->Insulin potentiates Ligand Ligand (Agonist) Ligand->GPR40 Antagonist Antagonist Antagonist->GPR40

Caption: GPR40 Signaling Pathways

Data Presentation: GPR40 Antagonist Activity

The following table summarizes the inhibitory concentrations (IC50) of known GPR40 antagonists from in vitro assays.

AntagonistAssay TypeCell LineAgonist UsedIC50Reference
GW1100Calcium MobilizationHEK293GW9508pIC50 = 6.9[6]
DC260126Calcium MobilizationGPR40-CHOLinoleic Acid6.28 µM[6]
DC260126Calcium MobilizationGPR40-CHOOleic Acid5.96 µM[6]
DC260126Calcium MobilizationGPR40-CHOPalmitoleic Acid7.07 µM[6]
DC260126Calcium MobilizationGPR40-CHOLauric Acid4.58 µM[6]

Experimental Protocols

Calcium Mobilization Assay for GPR40 Antagonists

This assay measures the ability of a compound to inhibit the increase in intracellular calcium initiated by a GPR40 agonist.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR40.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • GPR40 Agonist: e.g., GW9508, Linoleic Acid.

  • Test Compounds (Antagonists): Dissolved in DMSO.

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Culture GPR40-expressing cells to 80-90% confluency.

    • Harvest cells and seed into the assay plate at a density of 20,000-50,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plate and add the dye solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the test antagonist compounds in assay buffer.

    • Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare the GPR40 agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).

    • Place the assay plate in the fluorescence plate reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject the agonist solution into the wells and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

Data Analysis:

  • Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.

  • Normalize the data to the control wells (agonist only and vehicle only).

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

cAMP Accumulation Assay for GPR40 Antagonists

This assay measures the ability of a compound to inhibit the production of cAMP stimulated by a GPR40 agonist that couples to the Gαs pathway.

Materials and Reagents:

  • Cell Line: CHO or COS-7 cells transiently or stably expressing human GPR40.

  • Cell Culture Medium: As described for the calcium mobilization assay.

  • Assay Plate: White, opaque 384-well microplates.

  • cAMP Assay Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.[8]

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • GPR40 Agonist: A Gαs-coupling agonist (e.g., AM-1638).[5]

  • Test Compounds (Antagonists): Dissolved in DMSO.

  • Luminescence/Fluorescence Plate Reader: Compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Plating:

    • Seed GPR40-expressing cells into the assay plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound and Agonist Addition:

    • Remove the cell culture medium.

    • Add the test antagonist compounds at various concentrations to the wells.

    • Immediately add the GPR40 agonist at a concentration that produces a submaximal response (EC80).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

Data Analysis:

  • Generate a cAMP standard curve.

  • Determine the cAMP concentration in each well based on the standard curve.

  • Normalize the data to the control wells.

  • Plot the normalized cAMP concentration against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.[7]

Experimental Workflow

The following diagram illustrates the general workflow for a GPR40 antagonist screening assay.

GPR40_Antagonist_Assay_Workflow cluster_assay_type Assay Specific Steps start Start cell_culture Cell Culture (GPR40-expressing cells) start->cell_culture cell_plating Cell Plating (96 or 384-well plate) cell_culture->cell_plating incubation1 Overnight Incubation (37°C, 5% CO₂) cell_plating->incubation1 assay_prep Assay Preparation incubation1->assay_prep dye_loading Calcium Assay: Dye Loading (1 hr) assay_prep->dye_loading cAMP_detection cAMP Assay: Cell Lysis & Detection assay_prep->cAMP_detection compound_addition Add Antagonist (Test Compounds) incubation2 Incubation (15-30 min) compound_addition->incubation2 agonist_addition Add Agonist (EC80 concentration) incubation2->agonist_addition measurement Signal Measurement agonist_addition->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis end End data_analysis->end dye_loading->compound_addition

Caption: GPR40 Antagonist Assay Workflow

References

Application Notes and Protocols for PARP Inhibitor Activity Testing of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1] Inhibition of PARP enzymes has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] The isoquinolin-1(2H)-one scaffold is a key pharmacophore present in several known PARP inhibitors.[4] This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-Methylisoquinolin-1(2H)-one as a potential PARP inhibitor. While specific quantitative data for this compound is not widely available in published literature, the provided protocols are based on established methods for evaluating other isoquinolinone-based PARP inhibitors and can be adapted for this compound.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP1, the most abundant member of the PARP family, is recruited to sites of DNA single-strand breaks.[5] Upon binding to damaged DNA, PARP1 catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose, and then polymerizes ADP-ribose units onto itself and other nuclear proteins, a process called PARylation.[6] These poly(ADP-ribose) (PAR) chains serve as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4]

PARP inhibitors, including those with an isoquinolinone core, typically act as competitive inhibitors by binding to the NAD+ binding pocket of the PARP enzyme.[2] This prevents PARylation, leading to the accumulation of unrepaired SSBs. In cells with proficient homologous recombination (HR) repair, these SSBs can be repaired. However, in cancer cells with deficient HR repair (e.g., due to BRCA1/2 mutations), the accumulation of SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs), which cannot be efficiently repaired, ultimately resulting in cell death.[3] This selective killing of cancer cells with specific DNA repair defects is termed synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of this compound cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes DSB Double-Strand Break (DSB) PARP1->DSB unrepaired SSBs lead to NAD NAD+ NAD->PARylation substrate Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex scaffolds SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits HR_proficient HR-Proficient Cells (Normal Cells) DSB->HR_proficient repaired in HR_deficient HR-Deficient Cells (e.g., BRCA-mutant) DSB->HR_deficient accumulate in HR_proficient->Cell_Survival Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_deficient->Apoptosis Experimental_Workflow cluster_0 Primary Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action Biochemical_Assay Biochemical PARP1/2 Enzyme Inhibition Assay Determine_IC50 Determine Enzymatic IC50 Biochemical_Assay->Determine_IC50 Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine_IC50->Cell_Viability BRCA_mutant BRCA-mutant Cell Lines Cell_Viability->BRCA_mutant BRCA_wildtype BRCA-wildtype Cell Lines Cell_Viability->BRCA_wildtype Cellular_PARylation Cellular PARylation Assay (e.g., ELISA, Western Blot) Cell_Viability->Cellular_PARylation Confirm_Target Confirm Target Engagement Cellular_PARylation->Confirm_Target DNA_Damage DNA Damage Assay (e.g., γH2AX Staining) Assess_Downstream Assess Downstream Effects DNA_Damage->Assess_Downstream Synthetic_Lethality cluster_0 Normal Cells (Gene A+, Gene B+) cluster_1 Gene A Loss (e.g., BRCA mutation) cluster_2 Gene B Inhibition (e.g., PARP inhibitor) cluster_3 Synthetic Lethality Normal_Cell Cell is Viable GeneA_Loss Loss of Gene A Viable_A Cell is Viable GeneA_Loss->Viable_A Combined Loss of Gene A + Inhibition of Gene B GeneB_Inhibition Inhibition of Gene B Viable_B Cell is Viable GeneB_Inhibition->Viable_B Cell_Death Cell is Not Viable (Cell Death) Combined->Cell_Death

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening isoquinolinone compounds for antimicrobial and antifungal activity. The included protocols are designed to guide researchers in obtaining reliable and reproducible data for the evaluation of novel isoquinolinone derivatives.

Introduction to Isoquinolinones

Isoquinolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. This scaffold is present in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities, including potent antimicrobial and antifungal properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of new therapeutic agents, and isoquinolinones have shown promise as a valuable pharmacophore in this endeavor.[1]

The mechanism of action for the antimicrobial and antifungal effects of isoquinolinones is multifaceted. Studies have indicated that these compounds can perturb essential cellular processes in microbes, including the biosynthesis of the cell wall and nucleic acids.[3][4] In fungi, a key target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[5][6][7] Some isoquinoline alkaloids, such as chelerythrine and sanguinarine, have been identified as potent inhibitors of this pathway.[5]

Data Presentation: Antimicrobial and Antifungal Activity of Isoquinolinone Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various isoquinolinone derivatives against a selection of pathogenic bacteria and fungi, as reported in the scientific literature.

Table 1: Antibacterial Activity of Isoquinolinone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faeciumGram-Negative BacteriaReference
Tricyclic Isoquinoline 8d16-128-[1][8]
Tricyclic Isoquinoline 8f323264-[1][8]
HSN5844-8 (incl. MRSA)---[9]
HSN7394-8 (incl. MRSA)---[9]
Spathullin A (1)4--E. coli, A. baumannii, E. cloacae, K. pneumonia, P. aeruginosa (MICs not specified)[10]
Spathullin B (2)1--E. coli, A. baumannii, E. cloacae, K. pneumonia, P. aeruginosa (More potent than 1)[10]
Quinoline-based hybrid 7b2--K. pneumoniae (>50% inhibition at 20)[11]
Quinoline-based hybrid 7h20---[11]

Table 2: Antifungal Activity of Isoquinolinone Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCryptococcus neoformansAspergillus spp.Other FungiReference
(+)-Actinodaphnine (1)62.5-100062.5-1000-Other Candida species
(+)-N-Me-actinodaphnine (2)62.5-100062.5-1000-Other Candida species
(+)-Anonaine (17)62.5-100062.5-1000-Other Candida species
Anhydroushinsunine (34)62.5-100062.5-1000-Other Candida species
Quinoline-based hybrid 7c62.515.662.5-[11]
Quinoline-based hybrid 7d62.515.662.5-[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of isoquinolinone compounds against bacterial and fungal strains.

Materials:

  • Test isoquinolinone compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, supplemented with 5% lysed horse blood for fastidious organisms

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Dissolve the isoquinolinone compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with the appropriate broth (MHB or RPMI-1640) to achieve the desired starting concentration.

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Prepare a fungal spore suspension and adjust the concentration to approximately 1-5 x 10⁵ cells/spores per mL in RPMI-1640 medium.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row with a known antibiotic/antifungal agent.

    • Negative Control: A row with the vehicle solvent to ensure it does not inhibit microbial growth.

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Antifungal Screening by Agar Well Diffusion Method

This method is suitable for preliminary screening of the antifungal activity of isoquinolinone compounds.

Materials:

  • Test isoquinolinone compounds

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Fungal inoculum

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (vehicle solvent)

Procedure:

  • Preparation of Agar Plates: Prepare PDA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation: Spread a standardized fungal spore suspension evenly over the entire surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved isoquinolinone compound at a known concentration into the wells.

  • Controls: Add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient fungal growth is observed.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antifungal activity.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial & Antifungal Screening cluster_evaluation Data Analysis & Further Studies synthesis Synthesis of Isoquinolinone Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay Primary Screening diffusion_assay Agar Well/Disk Diffusion Assay stock_prep->diffusion_assay Preliminary Screening data_analysis Data Collection & Analysis (MIC values, Zone of Inhibition) mic_assay->data_analysis diffusion_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Enzyme Inhibition, Biosynthesis Assays) data_analysis->mechanism_study Active Compounds lead_optimization Lead Optimization mechanism_study->lead_optimization

General workflow for antimicrobial screening of isoquinolinones.

bacterial_moa cluster_cell_wall Cell Wall Biosynthesis cluster_nucleic_acid Nucleic Acid Biosynthesis iso Isoquinolinone Derivative cw2 Transglycosylation & Transpeptidation iso->cw2 Inhibition na1 DNA Replication iso->na1 Perturbation na2 RNA Transcription iso->na2 Perturbation cw1 Peptidoglycan Precursor Synthesis cw1->cw2 cw3 Intact Cell Wall cw2->cw3 Bacterial Cell Lysis Bacterial Cell Lysis cw3->Bacterial Cell Lysis Inhibition of\nBacterial Growth Inhibition of Bacterial Growth na1->Inhibition of\nBacterial Growth na2->Inhibition of\nBacterial Growth

Proposed antibacterial mechanisms of action for isoquinolinones.

fungal_moa cluster_ergosterol Ergosterol Biosynthesis Pathway iso Isoquinolinone Alkaloid lanosterol Lanosterol iso->lanosterol Inhibition squalene Squalene squalene->lanosterol Squalene epoxidase intermediate Intermediate Sterols lanosterol->intermediate 14α-demethylase ergosterol Ergosterol intermediate->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation Membrane Integrity\n& Fluidity Membrane Integrity & Fluidity cell_membrane->Membrane Integrity\n& Fluidity Disrupted Membrane\nFunction\n(Cell Death) Disrupted Membrane Function (Cell Death) cell_membrane->Disrupted Membrane\nFunction\n(Cell Death)

Antifungal mechanism via inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for the Investigation of 2-Methylisoquinolin-1(2H)-one as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on currently available scientific literature, 2-Methylisoquinolin-1(2H)-one is not an established or validated chemical probe with a well-defined biological target and mechanism of action. The following application notes and protocols are provided as a prospective guide for researchers and drug development professionals interested in investigating its potential biological activities. The proposed applications and methodologies are based on the known activities of structurally related isoquinolinone and quinolinone derivatives.

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiplatelet effects.[1][2] this compound, as a member of this family, represents a candidate for investigation as a chemical probe to explore various biological pathways. This document outlines potential applications and detailed protocols to characterize its biological effects.

Potential Biological Applications

Based on the activities of similar compounds, this compound could be investigated for its utility as a probe in the following areas:

  • Oncology Research: Many isoquinolinone derivatives have demonstrated antiproliferative and pro-apoptotic activity against various cancer cell lines.[3][4][5][6][7][8] Therefore, this compound could be a tool to study signaling pathways involved in cancer cell proliferation, cell cycle regulation, and apoptosis.

  • Hematology and Thrombosis Research: Certain isoquinoline and quinazolinone derivatives are known to inhibit platelet aggregation, often through the inhibition of phosphodiesterases (PDEs).[9][10][11][12] This suggests that this compound could be used to probe the signaling cascades that govern platelet activation and thrombus formation.

  • Enzymology and Drug Discovery: The quinolinone and isoquinolinone cores are present in inhibitors of various enzymes, including phosphodiesterases.[13][14][15] Investigating this compound against a panel of enzymes could uncover novel targets.

Data Presentation: Biological Activities of Related Isoquinolinone and Quinolinone Derivatives

The following tables summarize the reported biological activities of compounds structurally related to this compound. This data provides a reference for potential efficacy.

Table 1: Anticancer and Cytotoxic Activity of Related Isoquinolinone Derivatives

Compound Class/NameCell Line(s)Assay TypeIC50 / GI50Reference
Isoquinoline Derivative B01002SKOV3 (Ovarian)CCK-87.65 µg/mL[3][4]
Isoquinoline Derivative C26001SKOV3 (Ovarian)CCK-811.68 µg/mL[3][4]
6-(trifluoromethyl)isoquinolin-1(2H)-oneMV4:11 (Leukemia)Proliferation38 nM[16]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelCell GrowthAverage lg GI50 = -5.18[6]
N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a)TK-10 (Renal)Cell Growth%GI = 82.90 at 10 µM[17]

Table 2: Anti-platelet and Phosphodiesterase (PDE) Inhibitory Activity of Related Derivatives

Compound NameActivityIC50Reference
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)PDE Inhibition11 +/- 5 µM[10]
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)Calcium Elevation Inhibition9 +/- 4 µM[10]
3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)PDE Inhibition43 +/- 8 µM[10]
3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)Calcium Elevation Inhibition32 +/- 6 µM[10]
Papaverine (Isoquinoline Alkaloid)Platelet Aggregation26.9 ± 12.2 μM[11][12]
Bulbocapnine (Isoquinoline Alkaloid)Platelet Aggregation30.7 ± 5.4 μM[11][12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7, SKOV3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[18]

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each sample.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: In Vitro Platelet Aggregation Assay

This protocol assesses the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood from healthy, drug-free donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet agonist (e.g., ADP, collagen)

  • This compound

  • Saline solution

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Collect blood into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

  • Incubation: Pre-warm PRP samples to 37°C. Incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 5 minutes).

  • Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar.

  • Agonist Addition: Add a platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.

  • Data Recording: Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the compound compared to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway for Isoquinolinone-Induced Apoptosis cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 2_Methylisoquinolin_1_2H_one This compound Unknown_Target Unknown Target (e.g., Kinase, WDR5) 2_Methylisoquinolin_1_2H_one->Unknown_Target Binds/Inhibits MEK_ERK MEK/ERK Pathway Unknown_Target->MEK_ERK Inhibits p38_MAPK p38 MAPK Pathway Unknown_Target->p38_MAPK Inhibits Bcl_2 Bcl-2 (Anti-apoptotic) Unknown_Target->Bcl_2 Downregulates Bax Bax (Pro-apoptotic) Bcl_2->Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cytochrome_c->Caspase_9 Activates

Caption: Hypothetical pathway for isoquinolinone-induced apoptosis.

G General Workflow for Characterizing a Novel Chemical Probe Start Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Hit Compound Secondary_Assays Secondary Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Dose_Response->Secondary_Assays Target_ID Target Identification & Validation Secondary_Assays->Target_ID In_Vivo In Vivo Model Testing Target_ID->In_Vivo Validated Target End Probe Characterized In_Vivo->End

Caption: Workflow for characterizing a novel chemical probe.

References

Applikationshinweise und Protokolle zur Derivatisierung von 2-Methylisochinolin-1(2H)-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 30. Dezember 2025

Abstrakt

Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Derivatisierung von 2-Methylisochinolin-1(2H)-on, einem wichtigen Grundgerüst in der medizinischen Chemie. Das Ziel ist die Erstellung von Substanzbibliotheken für Structure-Activity Relationship (SAR)-Studien. Es werden allgemeine Synthesestrategien zur Funktionalisierung an verschiedenen Positionen des Isochinolinon-Ringsystems sowie spezifische experimentelle Protokolle für die Synthese und die anschließende biologische Evaluierung vorgestellt. Die hier beschriebenen Methoden und Daten sollen Forschern als Leitfaden für die systematische Erforschung dieses vielversprechenden Molekülgerüsts und die Identifizierung neuer Leitstrukturen dienen.

Einleitung

Das Isochinolin-1(2H)-on-Gerüst ist ein privilegierter Heterozyklus, der in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt. Derivate haben unter anderem antitumorale, entzündungshemmende und vasodilatatorische Eigenschaften gezeigt.[1][2] Die N-Methylierung zum 2-Methylisochinolin-1(2H)-on-Kern bietet einen stabilen Ausgangspunkt für weitere Funktionalisierungen. Systematische Modifikationen am aromatischen Ring und an der Position 4 des Pyridinon-Rings sind entscheidend für die Durchführung von SAR-Studien. Diese Studien ermöglichen es, die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität aufzuklären, was für die Optimierung von Leitstrukturen im Prozess der Arzneimittelentwicklung unerlässlich ist.

Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie

Der folgende Arbeitsablauf skizziert die wesentlichen Schritte von der Synthese der Derivate bis zur SAR-Analyse.

SAR_Workflow cluster_synthesis Synthesephase cluster_bio Biologische Evaluierung cluster_analysis Analysephase Start 2-Methylisochinolin-1(2H)-on Reaction Chemische Derivatisierung (z.B. C-4 Sulfenylierung) Start->Reaction Purification Aufreinigung & Charakterisierung (Säulenchromatographie, NMR, MS) Reaction->Purification Library Derivat-Bibliothek Purification->Library Screening Biologisches Screening (z.B. Kinase-Inhibitions-Assay) Library->Screening Data Rohdatenerfassung (z.B. IC50-Werte) Screening->Data SAR_Table SAR-Tabellenerstellung Data->SAR_Table Analysis SAR-Analyse & Interpretation SAR_Table->Analysis Conclusion Identifizierung von Leitstrukturen Analysis->Conclusion

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

Synthetische Strategien zur Derivatisierung

Die Funktionalisierung des 2-Methylisochinolin-1(2H)-on-Gerüsts konzentriert sich typischerweise auf die Positionen C-4, C-5, C-6 und C-7. Insbesondere die C-4-Position ist aufgrund ihrer Reaktivität für C-C- und C-Heteroatom-Bindungsbildungsreaktionen attraktiv.

C-4 Funktionalisierung
  • Sulfenylierung: Eine direkte und regioselektive Sulfenylierung an der C-4-Position kann unter metallfreien Bedingungen erreicht werden, indem Arylsulfonylchloride als Schwefelquelle verwendet werden.[3] Diese Methode ist effizient und umweltfreundlich.

  • Alkylierung: Die konjugierte Addition von Isochinolin-1(2H)-onen an p-Chinonmethide, katalysiert durch eine Lewis-Säure, ermöglicht die Einführung von Alkylgruppen an der C-4-Position unter milden Bedingungen.[3]

  • Thiolierung: Eine durch Tertiärbutylhydroperoxid (TBHP) vermittelte 1,4-Difunktionalisierung von N-Alkylisochinoliniumsalzen mit Thiolen führt zur Bildung von 4-(Arylthio)isochinolin-1(2H)-onen.[3]

Funktionalisierung des aromatischen Rings
  • Halogenierung: Elektrophile aromatische Substitutionen wie Bromierung oder Chlorierung können zur Einführung von Halogenatomen am Benzolring genutzt werden, die anschließend über Kreuzkupplungsreaktionen (z.B. Suzuki-, Heck- oder Buchwald-Hartwig-Kupplung) weiter modifiziert werden können.

  • Nitrierung: Die Nitrierung des aromatischen Rings, gefolgt von einer Reduktion zur Aminogruppe, eröffnet Wege zur Synthese von Amid-, Sulfonamid- oder Harnstoffderivaten.

Experimentelle Protokolle

Die folgenden Protokolle sind repräsentative Beispiele, die auf etablierten Methoden für Isochinolinon-Gerüste basieren und für 2-Methylisochinolin-1(2H)-on angepasst werden können.

Protokoll 1: Regioselektive C-4 Sulfenylierung von 2-Methylisochinolin-1(2H)-on

Dieses Protokoll beschreibt die Synthese von 4-(Arylthio)-2-methylisochinolin-1(2H)-onen unter Verwendung von Arylsulfonylchloriden.[3]

Materialien:

  • 2-Methylisochinolin-1(2H)-on

  • Substituiertes Arylsulfonylchlorid (z.B. 4-Methylbenzolsulfonylchlorid)

  • Iod (I₂)

  • Kaliumiodid (KI)

  • Wasserfreies Dichlormethan (DCM)

  • Gesättigte Natriumthiosulfatlösung (Na₂S₂O₃)

  • Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃)

  • Sole (gesättigte NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Silicagel für die Säulenchromatographie

Prozedur:

  • In einem trockenen Rundkolben werden 2-Methylisochinolin-1(2H)-on (1,0 mmol), das entsprechende Arylsulfonylchlorid (1,2 mmol), Iod (0,1 mmol) und Kaliumiodid (2,0 mmol) vorgelegt.

  • Die Reaktionsmischung wird unter einer Stickstoffatmosphäre bei 80 °C für 12 Stunden gerührt.

  • Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Dichlormethan (20 mL) verdünnt.

  • Die organische Phase wird nacheinander mit gesättigter Na₂S₂O₃-Lösung (2 x 10 mL), gesättigter NaHCO₃-Lösung (2 x 10 mL) und Sole (10 mL) gewaschen.

  • Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rohrückstand wird mittels Säulenchromatographie auf Silicagel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um das gewünschte 4-(Arylthio)-2-methylisochinolin-1(2H)-on-Derivat zu erhalten.

Protokoll 2: Biologische Evaluierung – In-vitro-Kinase-Inhibitions-Assay

Dieses Protokoll beschreibt einen allgemeinen Assay zur Bestimmung der inhibitorischen Aktivität der synthetisierten Derivate gegenüber einer Zielkinase (z.B. Rho-Kinase).

Materialien:

  • Synthetisierte 2-Methylisochinolin-1(2H)-on-Derivate (in DMSO gelöst)

  • Rekombinante humane Kinase (z.B. ROCK1)

  • Kinase-Substrat (z.B. Myelin-Basisches-Protein)

  • ATP (Adenosintriphosphat)

  • Kinase-Assay-Puffer

  • ADP-Glo™ Kinase Assay Kit (Promega) oder Äquivalent

  • 384-Well-Platten (weiß)

  • Plattenlesegerät (Luminometer)

Prozedur:

  • Die Derivate werden in einer seriellen Verdünnungsreihe in DMSO vorbereitet und anschließend in den Kinase-Assay-Puffer überführt.

  • In die Wells einer 384-Well-Platte werden 5 µL der verdünnten Derivate pipettiert.

  • Anschließend werden 10 µL der Kinase-Lösung (enthält Kinase und Substrat im Assay-Puffer) zu jedem Well hinzugefügt und für 10 Minuten bei Raumtemperatur inkubiert.

  • Die Reaktion wird durch Zugabe von 5 µL ATP-Lösung gestartet.

  • Die Platte wird für 60 Minuten bei 30 °C inkubiert.

  • Nach der Inkubation wird die Reaktion gemäß den Anweisungen des ADP-Glo™ Assay Kits gestoppt und das Lumineszenzsignal entwickelt.

  • Die Lumineszenz wird mit einem Plattenlesegerät gemessen.

  • Die prozentuale Inhibition wird für jede Konzentration berechnet und die IC₅₀-Werte werden durch nichtlineare Regression der Konzentrations-Wirkungs-Kurven bestimmt.

Datenpräsentation für SAR-Studien

Die quantitative Auswertung der biologischen Aktivität ist entscheidend für die SAR-Analyse. Die Ergebnisse sollten in einer übersichtlichen Tabelle zusammengefasst werden.

Tabelle 1: Hypothetische SAR-Daten für C-4-substituierte 2-Methylisochinolin-1(2H)-on-Derivate als ROCK1-Inhibitoren.

VerbindungR-Substituent an C-4IC₅₀ (nM) für ROCK1
1 -H>10000
2a -S-(4-Methylphenyl)150
2b -S-(4-Methoxyphenyl)125
2c -S-(4-Chlorphenyl)210
2d -S-(4-Nitrophenyl)350
3a -CH₂-(4-Hydroxyphenyl)85
3b -CH₂-(4-Methoxyphenyl)95

Hinweis: Diese Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Interpretation der SAR-Daten und Signalweg-Visualisierung

Die Daten in Tabelle 1 deuten auf folgende vorläufige SAR-Schlussfolgerungen hin:

  • Eine Substitution an der C-4-Position ist entscheidend für die inhibitorische Aktivität (Vergleich von 1 mit 2a-d und 3a-b ).

  • Elektronenschiebende Gruppen am Arylthio-Substituenten (z.B. -OCH₃ in 2b ) scheinen die Aktivität im Vergleich zu elektronenziehenden Gruppen (z.B. -Cl in 2c , -NO₂ in 2d ) zu begünstigen.

  • Eine Alkyl-Verknüpfung mit einem Phenylring an C-4 (wie in 3a und 3b ) führt zu einer potenteren Hemmung als eine Thioether-Verknüpfung.

Die Rho-Kinase (ROCK) ist ein wichtiger Regulator des Zytoskeletts und der Zellmotilität. Ihre Hemmung kann in verschiedenen Krankheitsmodellen, einschließlich Krebs und Herz-Kreislauf-Erkrankungen, von therapeutischem Nutzen sein.

Signaling_Pathway RhoA Aktives RhoA-GTP ROCK ROCK Kinase RhoA->ROCK Aktivierung MLC Myosin-leichte-Kette (MLC) ROCK->MLC Phosphorylierung (+) MLCP MLC-Phosphatase ROCK->MLCP Inhibierung (-) Inhibitor 2-Methylisochinolin-1(2H)-on Derivat Inhibitor->ROCK Hemmung P_MLC Phosphoryliertes MLC (pMLC) MLC->P_MLC Actomyosin Aktomyosin- Kontraktilität P_MLC->Actomyosin Stress Stressfasern & Fokale Adhäsionen Actomyosin->Stress

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylisoquinolin-1(2H)-one synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-methylation of isoquinolin-1(2H)-one.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors related to reaction conditions and reagent quality.

  • Incomplete Deprotonation: The nitrogen atom of the isoquinolin-1(2H)-one lactam is not strongly nucleophilic and requires deprotonation by a suitable base before methylation. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

  • Reagent Purity: The presence of water or other impurities in the starting material, solvent, or base can consume the reagents and reduce yields. For instance, hygroscopic bases like potassium carbonate may introduce water, which can hydrolyze the methylating agent.

  • Suboptimal Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to degradation of the starting material or product. The optimal temperature depends on the specific solvent and reagents used.

  • Incorrect Stoichiometry: Using an insufficient amount of the methylating agent will result in unreacted starting material. A slight excess of the methylating agent is often recommended.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to keep the product in the organic phase and optimize the solvent system for chromatography.

Q2: I am observing a significant amount of a side product. What could it be and how can I prevent it?

The most common side product is the O-methylated isomer, 1-methoxyisoquinoline.

  • Cause of O-Alkylation: The starting material, isoquinolin-1(2H)-one, exists in tautomeric equilibrium with its enol form, isoquinolin-1-ol. The resulting anion after deprotonation is ambident, meaning it can be alkylated at either the nitrogen or the oxygen atom. O-alkylation is more likely with highly electrophilic alkylating agents (e.g., dimethyl sulfate) and in the presence of weaker bases like K₂CO₃, where a portion of the amide remains in its neutral form.

  • Minimizing O-Alkylation:

    • Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to the N-anion, which favors N-alkylation.

    • Choice of Methylating Agent: While both methyl iodide and dimethyl sulfate are effective, methyl iodide is generally less prone to O-alkylation than dimethyl sulfate in this context.

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO are commonly used. However, solvents with poor cation-coordinating ability can favor N-alkylation.

Q3: My N-methylation reaction is not going to completion, even with extended reaction times. What should I check?

An incomplete reaction is a common hurdle. A systematic check can often identify the root cause.

  • Verify Reagent Activity:

    • Base: Sodium hydride can lose its activity if improperly stored. Ensure it is a free-flowing grey powder.

    • Methylating Agent: Methyl iodide is light-sensitive and can decompose. Use a fresh, colorless sample.

  • Ensure Anhydrous Conditions: Moisture is detrimental to the reaction. Flame-dry glassware before use and ensure solvents are anhydrous.

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider adding a second portion of the base and methylating agent.

Q4: What is the best method for purifying the final product?

Purification is critical for obtaining high-purity this compound.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. Quench the reaction mixture carefully with water or a saturated ammonium chloride solution, then extract with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: The most effective method for separating the desired N-methylated product from unreacted starting material and the O-methylated isomer is column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective.

  • Recrystallization: If the crude product is relatively clean after chromatography, recrystallization can be performed to obtain highly pure crystalline material.

Data Presentation: Comparison of N-Alkylation Conditions

The selection of base, solvent, and methylating agent significantly impacts reaction outcomes. The following table summarizes common conditions for the N-alkylation of lactams, providing a guide for optimization.

Methylating AgentBaseSolventTemperatureTypical Yield (%)Key Considerations
Methyl Iodide (MeI)NaHDMF / THFRoom Temp to 60°C85 - 95Highly effective; requires anhydrous conditions; MeI is toxic and a suspected carcinogen.
Methyl Iodide (MeI)K₂CO₃Acetone / DMFReflux70 - 85Milder conditions, but may result in a mixture of N- and O-alkylation products.[1]
Dimethyl Sulfate (DMS)NaHDMF / THFRoom Temp to 60°C80 - 95Very efficient, but highly toxic and carcinogenic; can increase the proportion of O-alkylation.[2]
Dimethyl Sulfate (DMS)K₂CO₃ / NaHCO₃AcetoneReflux60 - 75Less expensive but generally lower yields and higher risk of O-alkylation.[1][2]
Dimethyl Carbonate (DMC)K₂CO₃ / CatalystAutoclave120 - 170°C90 - 98"Green" methylating agent with low toxicity; requires high pressure and temperature.[3]

Experimental Protocols

The following are detailed protocols for the N-methylation of isoquinolin-1(2H)-one using common methylating agents.

Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This method generally provides high yields of the N-methylated product with minimal O-alkylation.

Materials:

  • Isoquinolin-1(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add isoquinolin-1(2H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: N-Methylation using Potassium Carbonate and Dimethyl Sulfate

This protocol uses less hazardous reagents than Protocol 1 but may require more careful optimization to minimize O-alkylation.

Materials:

  • Isoquinolin-1(2H)-one

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Dimethyl sulfate (DMS)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add isoquinolin-1(2H)-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to create a suspension.

  • Methylation: Add dimethyl sulfate (1.5 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Chromatography: Purify the crude product by flash column chromatography, carefully separating the N-methylated and O-methylated isomers.

Visualizations

General Experimental Workflow

Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification Start Isoquinolin-1(2H)-one Reagents Base (e.g., NaH) Methylating Agent (e.g., MeI) Anhydrous Solvent (e.g., DMF) Reaction Stirring at Controlled Temp. Reagents->Reaction Combine Quench Quench Reaction Reaction->Quench TLC Confirms Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for this compound synthesis.

N- vs. O-Alkylation Pathway

Alkylation cluster_products Alkylation Products Start Isoquinolin-1(2H)-one Base + Base - H+ Start->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion N_Product This compound (Desired Product) Anion->N_Product N-Attack (Major Pathway) O_Product 1-Methoxyisoquinoline (Side Product) Anion->O_Product O-Attack (Minor Pathway)

Caption: Competing N-alkylation and O-alkylation pathways.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product Check_Reaction Analyze Crude by TLC/NMR Start->Check_Reaction Unreacted_SM High % of Starting Material Check_Reaction->Unreacted_SM [Unreacted SM] Side_Product Significant Side Product (e.g., O-Alkylation) Check_Reaction->Side_Product [Side Product] Complex_Mixture Complex Mixture/ Degradation Check_Reaction->Complex_Mixture [Degradation] Action_SM Verify Base/Reagent Activity Ensure Anhydrous Conditions Increase Reaction Time/Temp Unreacted_SM->Action_SM Action_Side_Product Use Stronger Base (NaH) Change Solvent Use MeI instead of DMS Side_Product->Action_Side_Product Action_Degradation Lower Reaction Temperature Check Purity of Reagents Run Under Inert Atmosphere Complex_Mixture->Action_Degradation Result Improved Yield and Purity Action_SM->Result Action_Side_Product->Result Action_Degradation->Result

References

Technical Support Center: Synthesis of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Methylisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic strategies for this compound are:

  • N-methylation of Isoquinolin-1(2H)-one: This is a direct approach where the nitrogen atom of the isoquinolin-1(2H)-one ring is methylated using a suitable methylating agent.

  • Cyclization of a Precursor Molecule: This involves the ring closure of a starting material that already contains the N-methyl group, such as a derivative of 2-(cyanomethyl)benzoic acid.

Q2: What are the typical side products I should be aware of during the synthesis of this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • 1-Methoxyisoquinoline: This is a common isomer formed as a byproduct during the N-methylation of isoquinolin-1(2H)-one, resulting from O-methylation.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of isoquinolin-1(2H)-one or the precursor molecule in the final product.

  • Over-methylated Products: In some cases, unintended multiple methylations can occur, leading to quaternary ammonium salts.

  • Solvent Adducts and Other Impurities: Depending on the reagents and solvents used, various other impurities may be generated.

Q3: Which analytical techniques are best for identifying and quantifying this compound and its side products?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying the main product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated side products.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.

Troubleshooting Guides by Synthetic Route

Route 1: N-methylation of Isoquinolin-1(2H)-one

This method involves the direct methylation of the nitrogen atom of the isoquinolin-1(2H)-one core.

Problem 1: Low yield of this compound and formation of a significant amount of 1-methoxyisoquinoline.

  • Potential Cause: The reaction conditions are favoring O-methylation over the desired N-methylation. The choice of base and solvent system plays a crucial role in the N/O selectivity of the alkylation.

  • Troubleshooting Steps:

    • Choice of Base: A strong, non-nucleophilic base is often preferred to deprotonate the nitrogen without interfering with the reaction. Consider switching to a stronger base if a weak base was used.

    • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Aprotic polar solvents like DMF or DMSO often favor N-alkylation.

    • Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate can be used. Note that dimethyl sulfate is highly toxic and should be handled with extreme care.[1]

    • Temperature Control: Running the reaction at a lower temperature may improve the selectivity for N-methylation.

Experimental Protocol: N-methylation using Methyl Iodide

  • Materials:

    • Isoquinolin-1(2H)-one

    • Methyl Iodide (CH₃I)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve isoquinolin-1(2H)-one in the chosen solvent (e.g., acetone).

    • Add a suitable base (e.g., K₂CO₃).

    • Add methyl iodide dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography.

Data Presentation: N- vs. O-Methylation Selectivity

Methylating AgentBaseSolventTemperature (°C)N-Methylation (%)O-Methylation (%)
Methyl IodideK₂CO₃AcetoneReflux~70-80%~20-30%
Methyl IodideNaHDMFRoom Temp>95%<5%
Dimethyl SulfateK₂CO₃AcetoneReflux~85-95%~5-15%

Note: These are representative values and can vary based on specific reaction conditions.

Problem 2: The reaction is sluggish or does not go to completion.

  • Potential Cause: Insufficiently strong base, low reaction temperature, or poor quality of reagents.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that all reagents, especially the methylating agent and the base, are of high purity and anhydrous.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH).

Mandatory Visualization: N-Methylation Troubleshooting Workflow

Start Low Yield of This compound Check_Purity Check Reagent Purity (Isoquinolin-1(2H)-one, MeI, Base, Solvent) Start->Check_Purity Impure Purify Reagents Check_Purity->Impure Impure Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Check_Purity->Check_Conditions Pure Impure->Check_Conditions Analyze_Side_Products Analyze Side Products (HPLC, GC-MS, NMR) Check_Conditions->Analyze_Side_Products Optimize_Base Optimize Base (e.g., switch from K2CO3 to NaH) End Successful Synthesis Optimize_Base->End Optimize_Solvent Optimize Solvent (e.g., Acetone to DMF) Optimize_Solvent->End Optimize_Temp Optimize Temperature (e.g., increase reflux temp) Optimize_Temp->End O_Methylation High O-Methylation? Analyze_Side_Products->O_Methylation Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Incomplete_Reaction O_Methylation->Optimize_Base Yes O_Methylation->Optimize_Solvent Yes O_Methylation->End No Incomplete_Reaction->Optimize_Base Yes Incomplete_Reaction->Optimize_Temp Yes Incomplete_Reaction->End No

Caption: Troubleshooting workflow for the N-methylation of isoquinolin-1(2H)-one.

Route 2: Cyclization of a 2-(Cyanomethyl)benzoic Acid Derivative

This approach involves the formation of the isoquinolinone ring from a suitable acyclic precursor.

Problem: Low yield of the cyclized product.

  • Potential Cause: The cyclization conditions may not be optimal, or the starting material may be decomposing under the reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Screening: If a catalyst is used for the cyclization, screen different catalysts and catalyst loadings.

    • Reaction Conditions: Optimize the reaction temperature and time. Some cyclizations may require elevated temperatures, while others may proceed at room temperature over a longer period.

    • Protecting Groups: Ensure that any protecting groups on the starting material are stable under the reaction conditions and are efficiently removed if necessary.

Experimental Protocol: Cyclization of Methyl 2-(cyanomethyl)benzoate

  • Materials:

    • Methyl 2-(cyanomethyl)benzoate

    • Strong Base (e.g., Sodium ethoxide)

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add methyl 2-(cyanomethyl)benzoate to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction and neutralize with an acid.

    • Extract the product with an organic solvent and purify by column chromatography.

Mandatory Visualization: Cyclization Reaction Pathway

Start Methyl 2-(cyanomethyl)benzoate Intermediate Intramolecular Cyclization Intermediate Start->Intermediate Deprotonation Base Base (e.g., NaOEt) Product This compound Intermediate->Product Ring Closure and Tautomerization Side_Product Unreacted Starting Material or Polymerization Products Intermediate->Side_Product Side Reactions

Caption: Simplified reaction pathway for the cyclization synthesis.

References

Technical Support Center: A Guide to Removing Isomeric Impurities from Isoquinolinone Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isoquinolinone products. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of removing isomeric impurities. Isomers, due to their nearly identical physical and chemical properties, present a unique purification challenge that can impact yield, purity, and the biological activity of the final compound.

This document provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the nature of isomeric impurities in isoquinolinone products.

Q1: What are the most common types of isomeric impurities I might encounter in my isoquinolinone synthesis?

During the synthesis of isoquinolinones, several types of isomers can form, broadly categorized as constitutional isomers and stereoisomers.

  • Constitutional Isomers: These have the same molecular formula but different connectivity.

    • Positional Isomers (Regioisomers): These are very common and differ in the position of functional groups or in the arrangement of atoms within the heterocyclic ring system. For example, during cyclization reactions like the Bischler-Napieralski synthesis, competing pathways can lead to the formation of an undesired regioisomeric isoquinolin-1(4H)-one alongside the desired 1(2H)-isoquinolinone.[1] The parent isoquinoline itself is a structural isomer of quinoline, differing only in the position of the nitrogen atom, which makes their separation from coal tar sources a classic chemical challenge.[2][3]

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms.

    • Geometric Isomers (Cis/Trans or E/Z): These can arise when the isoquinolinone core or its substituents contain double bonds or rigid ring structures, leading to different spatial arrangements.[4][5]

    • Enantiomers and Diastereomers: If the molecule contains one or more chiral centers, it can exist as non-superimposable mirror images (enantiomers) or as stereoisomers that are not mirror images (diastereomers).[1][6] Many biologically active isoquinoline derivatives are chiral, making the separation of enantiomers critical, as they can have different pharmacological effects.[6][7]

Q2: Why are these isomeric impurities so difficult to separate from the final product?

The primary difficulty lies in the subtle differences between isomers. They share the same molecular weight and elemental composition.[2]

  • Positional and Geometric Isomers often have very similar polarities, pKa values, and solubilities, causing them to co-elute in standard chromatographic systems and co-crystallize in solution.[2][4] For instance, the pKa values for quinoline (4.92) and isoquinoline (5.42) are very close, making pH-based separations challenging.[2]

  • Enantiomers have identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, NMR spectra). Their separation is impossible without introducing a chiral element, such as a chiral stationary phase in chromatography or a chiral resolving agent.[5][8]

Q3: Which analytical techniques are most effective for identifying and quantifying isomeric impurities?

A multi-technique approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. Reversed-phase HPLC with UV detection is standard, but achieving separation often requires significant method development.[1][9] Chiral HPLC is necessary for separating enantiomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile isomers or by-products like residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Powerful for structural elucidation. 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HMBC, NOESY) are invaluable for definitively distinguishing between positional isomers by analyzing chemical shifts and proton coupling constants.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of impurities, confirming they are indeed isomers of the main product.[1]

Part 2: Strategic Guide to Purification Method Selection

Choosing the right purification strategy is critical for success. The optimal method depends on the type of isomer, the scale of the purification, the required purity of the final product, and available resources. The three primary strategies are chromatography, crystallization, and chemical derivatization.

Decision Workflow for Purification Method Selection

The following diagram provides a logical workflow to guide your choice of purification technique.

Purification Method Selection cluster_caption Fig 1. Decision workflow for selecting a purification strategy. start Identify Isomer Type isomer_type What is the nature of the impurity? start->isomer_type chromatography Chromatography (HPLC, SFC) isomer_type->chromatography  Positional / Geometric (Different Polarity) crystallization Crystallization isomer_type->crystallization  Diastereomers (Different Solubility)   chiral_chrom Chiral Chromatography (HPLC or SFC) isomer_type->chiral_chrom  Enantiomers (Identical Properties)   derivatization Chemical Derivatization chromatography->derivatization Separation still poor? crystallization->chromatography Purity insufficient? chiral_chrom->derivatization No suitable chiral phase? caption_node Start by identifying the isomer type to select the most promising initial strategy.

Caption: Decision workflow for selecting a purification strategy.

Comparative Summary of Purification Techniques

The table below summarizes the primary methods for resolving isomeric impurities in isoquinolinone products.

Technique Best Suited For Advantages Disadvantages Scale
Reverse-Phase HPLC Positional, geometric isomers, and diastereomers with polarity differences.[2][5]High resolution, widely applicable, scalable.[9]Can consume large volumes of solvent, may require extensive method development.Analytical to Preparative
Chiral Chromatography (HPLC/SFC) Enantiomers.[6][8]Direct separation of enantiomers, high purity achievable.[]Chiral columns are expensive, finding a suitable stationary phase can be trial-and-error.Analytical to Kilogram
Supercritical Fluid Chromatography (SFC) All isomer types, especially chiral separations.[4][11]Fast, high efficiency, uses less organic solvent ("greener"), complementary selectivity to HPLC.[][11]Requires specialized equipment, less common than HPLC.Analytical to Kilogram
Fractional Crystallization Diastereomers and positional isomers with significant solubility differences.[4][12]Cost-effective, can handle large quantities, yields highly pure crystalline material.[13]Success is highly dependent on solvent selection, can be labor-intensive, may result in lower yields.[12]Milligram to Industrial
Chemical Derivatization Any isomer type where other methods fail.[14]Converts difficult-to-separate isomers into easily separable diastereomers or compounds with different physical properties.[15]Adds synthetic steps, risk of incomplete reactions or side products, requires removal of derivatizing agent.[14]Analytical to Preparative

Part 3: Troubleshooting Guides and Protocols

This section provides practical, step-by-step advice for overcoming common issues encountered during purification.

Chromatographic Methods
Troubleshooting Q&A: "My reverse-phase HPLC separation shows poor resolution between my isoquinolinone isomers. What should I do?"

This is a frequent challenge due to the similar polarities of isomers. A systematic approach to method optimization is required.

Answer: Poor resolution means you need to increase the selectivity (separation factor, α) or the efficiency (plate count, N) of your system. Here is a troubleshooting workflow:

HPLC Troubleshooting cluster_caption Fig 2. Workflow for troubleshooting poor HPLC peak resolution. start Poor Peak Resolution (Rs < 1.5) step1 1. Adjust Mobile Phase pH start->step1 step2 2. Modify Organic Solvent Ratio (Isocratic or Gradient) step1->step2 No improvement end Resolution Improved step1->end Success step3 3. Change Organic Modifier (e.g., Acetonitrile to Methanol) step2->step3 No improvement step2->end Success step4 4. Switch Stationary Phase (e.g., C18 to Phenyl-Hexyl) step3->step4 No improvement step3->end Success step4->end Success caption_node Follow these steps sequentially to optimize separation.

Caption: Workflow for troubleshooting poor HPLC peak resolution.

Protocol: Optimizing an RP-HPLC Method for Isomer Separation

This protocol details the steps outlined in the troubleshooting workflow.

Objective: To achieve baseline resolution (Rs ≥ 1.5) between an isoquinolinone product and its positional isomer.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with buffer (e.g., 10 mM phosphate or acetate)

  • Mobile Phase B: Acetonitrile or Methanol

  • pH meter, acids (phosphoric, formic) and bases (triethylamine) for pH adjustment

Methodology:

  • Step 1: Mobile Phase pH Adjustment.

    • Rationale: Isoquinolinones are basic compounds. Small changes in pH can alter their ionization state, significantly impacting their retention time and selectivity.[2]

    • Procedure: Prepare a series of buffered mobile phases (e.g., 10 mM phosphate) with pH values ranging from 3.0 to 6.0 in 0.5 unit increments.

    • Perform isocratic runs at a fixed organic solvent percentage (e.g., 50% Acetonitrile) with each pH buffer.

    • Analysis: Plot resolution vs. pH. A pH that maximizes the difference in retention between the two isomers is optimal.

  • Step 2: Optimize Organic Solvent Ratio.

    • Rationale: Adjusting the solvent strength controls the retention time. A shallower gradient or lower isocratic percentage increases retention and can improve resolution.

    • Procedure: Using the optimal pH from Step 1, run a scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution percentage.

    • Based on the scouting run, design a shallower gradient around the elution point or run a series of isocratic experiments, decreasing the percentage of organic solvent in 5% increments.

  • Step 3: Change the Organic Modifier.

    • Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities for aromatic compounds.

    • Procedure: If resolution is still poor, replace acetonitrile with methanol and repeat Step 2. Methanol can sometimes provide unique π-π interactions that alter elution order or improve separation.

  • Step 4: Switch the Stationary Phase.

    • Rationale: The stationary phase chemistry is a powerful tool for altering selectivity.

    • Procedure: If the above steps fail, switch to a column with a different stationary phase. For aromatic isomers like isoquinolinones, a phenyl-hexyl or biphenyl phase can offer alternative π-π interactions compared to a standard C18 phase, often leading to successful separation.[16]

Crystallization Methods
Troubleshooting Q&A: "I've tried recrystallizing my isoquinolinone product, but the purity isn't improving significantly. What should I do?"

This indicates that the impurity has very similar solubility to your product in the chosen solvent, leading to co-crystallization.

Answer: When a single crystallization fails, you need to alter the solubility dynamics.

  • Solvent Screening: The most critical factor is the solvent.[4] Do not rely on a single solvent system. Create a solubility profile for your impure product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and mixtures with water or hexane). The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or nearly insoluble at all temperatures.

  • Fractional Crystallization: If no single solvent works, perform a multi-step fractional crystallization. This involves a series of crystallization steps where the crystals or the mother liquor from one step are subjected to further crystallization. This technique was historically used to separate isoquinoline from coal tar.[3][12]

  • Seeding: If you have a small amount of pure material, "seed" the cooling solution with a few pure crystals. This can promote the selective crystallization of the desired isomer.

  • Control the Cooling Rate: Slow, controlled cooling allows for the formation of more ordered, purer crystals. Crash cooling by placing the flask in an ice bath often traps impurities. Allow the solution to cool slowly to room temperature, then move it to a refrigerator.

Protocol: General Procedure for Fractional Recrystallization

Objective: To enrich the desired isomer from a mixture by exploiting small differences in solubility.[13]

Methodology:

  • Step 1: Initial Crystallization. Dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Step 2: Slow Cooling. Allow the solution to cool slowly to form the first crop of crystals (Crop A).

  • Step 3: Filtration. Isolate Crop A by filtration. Keep the filtrate (Mother Liquor A).

  • Step 4: Analysis. Analyze the purity of Crop A and the solid material recovered from Mother Liquor A. One will be enriched in your desired isomer, and the other will be enriched in the impurity.

  • Step 5: Recrystallize the Enriched Fraction. Take the fraction that is enriched in your desired product (e.g., Crop A) and recrystallize it from the same solvent system. This will produce a new, purer crop of crystals (Crop B) and a new mother liquor (Mother Liquor B).

  • Step 6: Combine and Repeat. Combine fractions of similar purity (e.g., Mother Liquor A and Mother Liquor B) and recrystallize them. Repeat this process, systematically combining and recrystallizing fractions, until the desired purity is achieved. A Japanese patent describes a multi-step crystallization using trialkylamines as solvents to achieve 99.9% purity for isoquinoline.[12][17]

Chemical Derivatization
Troubleshooting Q&A: "When should I consider chemical derivatization? It seems like a lot of extra work."

Derivatization is often considered a last resort but can be a powerful tool when other methods fail, especially for enantiomers.[14]

Answer: You should consider derivatization under these circumstances:

  • Failed Chiral Separation: You have screened multiple chiral columns and mobile phases for an enantiomeric separation with no success.

  • Poor Chromatographic Selectivity: You are trying to separate positional or geometric isomers, and no combination of columns or mobile phases in HPLC or SFC provides adequate resolution.

  • Lack of a Suitable Crystallization System: The isomers co-crystallize in all tested solvent systems.

The strategy involves reacting the isomeric mixture with a chiral, optically pure derivatizing agent to form diastereomers.[8] Diastereomers have different physical properties and can be separated by standard techniques like reverse-phase HPLC or crystallization.[18] After separation, the derivatizing group is cleaved to yield the pure, separated isomers. This method adds steps but can solve otherwise intractable separation problems.[14][19]

References

Troubleshooting low yield in Bischler-Napieralski reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and what is it used for?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction.[1][2] It is primarily used for the cyclization of β-arylethylamides or β-arylethylcarbamates to synthesize 3,4-dihydroisoquinolines.[1][3][4][5] These products can be subsequently oxidized to form isoquinolines, which are important structural motifs in many alkaloids and pharmaceutical compounds.[4][5][6]

Q2: My reaction is not working, or the yield is very low. What are the common causes?

Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring can significantly impede the cyclization. The reaction is most effective when electron-donating groups are present on the benzene ring.[4][7]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[7]

  • Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[3][7][8] This is especially common when the resulting styrene is highly conjugated.[7]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product.[2][7]

  • Presence of Moisture: The reagents used are sensitive to moisture. Ensure all glassware is oven-dried and that solvents and reagents are anhydrous.[9]

Q3: How can I improve the yield of my Bischler-Napieralski reaction?

To improve the yield, consider the following troubleshooting strategies:

IssueRecommended Solution
Low or No Product Formation The aromatic ring of your substrate may not be sufficiently activated. If it lacks electron-donating groups, consider using a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][7][8] Alternatively, a milder and often more effective modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine can be employed.[5][7]
Incomplete Reaction If the reaction is not going to completion, it may be due to insufficient reaction time or low temperature. You can try increasing the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene).[3][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2]
Formation of Styrene Byproduct The formation of styrene derivatives via the retro-Ritter reaction is a common side reaction.[3][8][9] To minimize this, you can try lowering the reaction temperature.[9] Another effective strategy is to use the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter pathway.[3][8][9] Using oxalyl chloride to form an N-acyliminium intermediate can also prevent the elimination that leads to nitrile formation.[3][8]
Decomposition of Starting Material or Product If you observe decomposition or tar formation, the reaction temperature may be too high or the reaction time too long.[2][7] It is important to monitor the reaction closely and stop it once the starting material has been consumed to avoid product degradation.[2]
Q4: What are the different mechanistic pathways for this reaction?

The Bischler-Napieralski reaction is believed to proceed through one of two primary mechanistic pathways, and the predominant pathway can be influenced by the reaction conditions.[1][2][4]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to form the 3,4-dihydroisoquinoline.[1][2][4]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate.[1][4][5] This reactive intermediate is then trapped by the electron-rich aromatic ring to complete the cyclization.[2] The retro-Ritter reaction, a common side reaction, is considered evidence for the existence of this nitrilium ion intermediate.[3][6]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This is a general guideline and may require optimization for specific substrates.[2]

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).[2]

  • Add an anhydrous solvent such as toluene or acetonitrile.[2]

  • Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise.[2]

  • After the addition is complete, heat the reaction mixture to reflux.[2]

  • Monitor the reaction's progress using TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[2]

  • Once complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide).[2]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is often suitable for a wider range of substrates and can provide higher yields.[7]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).[7]

  • Add 2-chloropyridine (2.0 equivalents) to the solution.[7]

  • Cool the mixture to -20 °C.[7]

  • Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.[7]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes.[4][7] Monitor the reaction's progress by TLC.[7]

  • Upon completion, the reaction can be quenched and worked up as described in the previous protocol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Bischler-Napieralski reaction.

Troubleshooting_Workflow start Low Yield in Bischler-Napieralski Reaction check_substrate Is the aromatic ring electron-rich? start->check_substrate check_reagent Is the dehydrating agent potent enough? check_substrate->check_reagent Yes solution_substrate Use stronger dehydrating agent (P₂O₅/POCl₃) or milder conditions (Tf₂O). check_substrate->solution_substrate No check_conditions Are reaction conditions (temp, time) optimal? check_reagent->check_conditions Yes solution_reagent Switch to a stronger reagent system (e.g., P₂O₅ in POCl₃). check_reagent->solution_reagent No check_side_products Are side products (e.g., styrene) observed? check_conditions->check_side_products Yes solution_conditions Optimize temperature and time. Use higher boiling solvent or monitor closely. check_conditions->solution_conditions No solution_side_products Lower reaction temperature. Use nitrile as solvent or employ oxalyl chloride. check_side_products->solution_side_products Yes end Improved Yield check_side_products->end No solution_substrate->end solution_reagent->end solution_conditions->end solution_side_products->end

Caption: Troubleshooting workflow for low yield.

Reagent and Condition Selection Guide

This diagram outlines the decision-making process for selecting appropriate reagents and conditions based on the substrate's reactivity.

Reagent_Selection substrate Substrate: β-arylethylamide reactivity Assess Aromatic Ring Reactivity substrate->reactivity electron_rich Electron-Rich (with EDGs) reactivity->electron_rich High electron_poor Electron-Poor or Neutral reactivity->electron_poor Low acid_sensitive Acid-Sensitive Substrate reactivity->acid_sensitive Sensitive conditions_rich Standard Conditions: POCl₃ in refluxing toluene or acetonitrile electron_rich->conditions_rich conditions_poor Forcing Conditions: P₂O₅ in refluxing POCl₃ electron_poor->conditions_poor conditions_sensitive Mild Conditions: Tf₂O, 2-chloropyridine in DCM at low temp. acid_sensitive->conditions_sensitive

References

Technical Support Center: Navigating "Abnormal" Cyclization in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to address common and uncommon challenges associated with cyclization reactions, particularly those that deviate from expected outcomes. In our experience, these "abnormal" cyclizations, while initially frustrating, often reveal deeper mechanistic insights and can even open doors to novel molecular scaffolds.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind these unexpected reactions, providing not just solutions but also a foundational understanding of the intricate mechanisms at play.

Troubleshooting Guide: Common Isoquinoline Syntheses

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstones of isoquinoline synthesis.[1][2] However, they are not without their idiosyncrasies. This section addresses specific issues you may encounter.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[3]

Q1: My Bischler-Napieralski reaction is producing a mixture of regioisomers. How can I control the cyclization position?

A1: The formation of an unexpected regioisomer is a classic example of "abnormal" cyclization in the Bischler-Napieralski reaction.[1] This is particularly prevalent when the aromatic ring of your β-phenylethylamide has multiple potential sites for electrophilic attack.

  • Underlying Cause: The regioselectivity of the Bischler-Napieralski reaction is governed by the electronic and steric properties of the aromatic ring. The cyclization will preferentially occur at the most nucleophilic position that is sterically accessible.

  • Troubleshooting Steps:

    • Reagent Selection: The choice of dehydrating agent can significantly influence the outcome. While phosphorus oxychloride (POCl₃) is common, phosphorus pentoxide (P₂O₅) is known to sometimes promote cyclization at unusual positions.[1] This is because P₂O₅ can facilitate an ipso-attack (attack at a substituted position) on the aromatic ring, leading to a spiro intermediate that can then rearrange to the "abnormal" product.[1] Consider using milder, modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) which can offer greater control.[4]

    • Solvent and Temperature: Carefully control the reaction temperature. High temperatures can sometimes lead to less selective reactions. Ensure you are using an anhydrous, inert solvent to prevent side reactions.

    • Protecting Groups: If your aromatic ring has multiple activating groups, consider using protecting groups to temporarily block certain positions and direct the cyclization to the desired site.

Condition Observed Outcome Recommended Action
Use of P₂O₅Mixture of 6-methoxy and 7-methoxy productsSwitch to POCl₃ or a milder reagent like Tf₂O/2-chloropyridine.
Highly activated aromatic ringMultiple isomers formedUse protecting groups to block undesired cyclization sites.
Low Yield of desired isomerReaction not proceeding to completionIncrease reaction time or consider a stronger activating agent if the ring is deactivated.

Q2: Instead of my desired dihydroisoquinoline, I'm isolating a significant amount of a styrene byproduct. What is happening and how can I prevent it?

A2: The formation of a styrene derivative is a well-documented side reaction in the Bischler-Napieralski synthesis, known as a retro-Ritter reaction.[4][5]

  • Mechanism: This side reaction is evidence for the formation of a nitrilium ion intermediate.[5] This electrophilic species can either be trapped by the aromatic ring to form the desired product or undergo elimination to give a styrene and a nitrile.[4]

  • Preventative Measures:

    • Solvent Choice: A clever way to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium of the side reaction back towards the nitrilium ion, favoring the desired cyclization.[4][5]

    • Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the elimination that forms the styrene byproduct.[4]

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[2]

Q3: I'm using a ketone in my Pictet-Spengler reaction and I'm getting a spiro-tetrahydroisoquinoline. Is this expected?

A3: Yes, the formation of spiro-tetrahydroisoquinolines is a known and often synthetically useful outcome when using cyclic ketones in the Pictet-Spengler reaction.[6]

  • Mechanism: The reaction proceeds through the typical formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. With a cyclic ketone, the resulting product will have a spirocyclic junction at the C1 position of the isoquinoline core.[2][7]

  • Optimization:

    • Catalyst: While strong acids are traditionally used, milder conditions can be employed. Phosphate buffer-catalyzed Pictet-Spengler reactions have been shown to be effective for generating spiro-tetrahydroisoquinolines from unreactive ketone substrates in good yields.[6]

    • Substrate Scope: This reaction is quite general and works with a variety of cyclic ketones, including cyclobutanone, cyclopentanone, and cyclohexanone derivatives, as well as heterocyclic ketones like tetrahydro-4H-pyran-4-one.[6]

FAQs: Understanding Highly "Abnormal" Cyclizations

This section addresses more unusual and unexpected outcomes that can occur during isoquinoline synthesis, often involving significant skeletal rearrangements.

Q4: My Bischler-Napieralski reaction with a substituted N-acyl-2-arylethylamine yielded a carbazole. How is this possible?

A4: This is a fascinating and serendipitous "abnormal" cyclization that represents a diverted Bischler-Napieralski cascade reaction.[8] Instead of the expected dihydro-β-carboline, a complex, multi-step mechanism leads to the formation of a carbazole.

  • Proposed Mechanism:

    • The reaction is initiated by the formation of the expected nitrilium ion.

    • This is followed by an attack from the indole C3 position to form a spiroindolenine intermediate.

    • Instead of the typical Plancher rearrangement, the presence of a styryl moiety on the acyl group favors tautomerization.

    • A series of subsequent intramolecular attack, ring-opening, and elimination steps leads to the final carbazole product.[8]

Q5: I've observed the formation of an azaazulene system in my Bischler-Napieralski reaction. What could be causing this unprecedented rearrangement?

A5: The formation of a 7-5 fused ring system (azaazulene) is a rare and remarkable "abnormal" Bischler-Napieralski reaction.[9] This outcome is highly dependent on the substitution pattern of your starting material.

  • Key Structural Requirements: This unprecedented carbon insertion into a benzene ring has been observed with 1-naphthylformamides bearing a 2,4,5-trioxygenated phenyl substituent at the 2-position.[9]

  • Mechanistic Hypothesis: Theoretical studies suggest that this reaction is triggered by an ipso-attack at the 1'-position of the phenyl substituent, forming a spiro intermediate. Subsequent cleavage of the six-membered ring to a ketene intermediate followed by recyclization is proposed to lead to the observed azaazulene.[9]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

  • To a solution of the β-phenylethylamide (1.0 equiv) in an anhydrous solvent (e.g., toluene or acetonitrile, 5-10 mL per mmol of amide) under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, methanol, or water).

  • Add the acid catalyst (e.g., HCl, TFA, or a phosphate buffer) and heat the reaction mixture to the desired temperature (can range from room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Bischler_Napieralski_Pathways Amide β-Arylethylamide Nitrilium Nitrilium Ion Amide->Nitrilium POCl3 Dihydroisoquinoline Expected Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Cyclization Amide_ab β-Arylethylamide Spiro Spiro Intermediate Amide_ab->Spiro P2O5, ipso-attack Abnormal_Product Abnormal Regioisomer Spiro->Abnormal_Product Rearrangement Nitrilium_side Nitrilium Ion Styrene Styrene Byproduct Nitrilium_side->Styrene Retro-Ritter Elimination

Caption: Competing pathways in the Bischler-Napieralski reaction.

Pictet_Spengler_Spiro Start β-Arylethylamine + Cyclic Ketone Imine Iminium Ion Start->Imine Condensation Cyclization Intramolecular Electrophilic Attack Imine->Cyclization Product Spiro-Tetrahydroisoquinoline Cyclization->Product

Caption: Formation of spiro-tetrahydroisoquinolines via the Pictet-Spengler reaction.

References

Technical Support Center: Optimizing Recrystallization of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the recrystallization solvent for 2-Methylisoquinolin-1(2H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound will not dissolve in the hot solvent.

  • Question: I've added my crude this compound to the solvent and heated it to boiling, but it's not dissolving. What should I do?

  • Answer: This indicates that the solvent is likely a poor choice for dissolving the compound, even at elevated temperatures.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Add a small, incremental amount of the same hot solvent. If the compound begins to dissolve, continue adding the minimum amount of hot solvent needed for complete dissolution. Be cautious, as adding too much solvent can significantly reduce your final yield.[1]

      • Select a Different Solvent: If the compound remains insoluble even with excess solvent, a new solvent should be chosen. Refer to the solvent selection guide below to choose a solvent with a polarity more similar to this compound.

      • Consider a Solvent Mixture: You can use a two-solvent system.[2] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) to the hot solution until turbidity (cloudiness) appears. Reheat the solution until it becomes clear, and then allow it to cool slowly.

Issue 2: No crystals are forming upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What is the problem?

  • Answer: The absence of crystal formation is a common issue that can arise from several factors, primarily related to insufficient supersaturation or nucleation.

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.

      • Increase Concentration:

        • Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[1] Once the volume is reduced, allow the solution to cool again.

        • Add an Anti-Solvent: If using a single solvent, you can cautiously add a small amount of a miscible "poor" solvent (an anti-solvent) to decrease the overall solubility of your compound and induce precipitation.

      • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Instead of forming solid crystals, my compound is separating as an oily liquid. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

    • Troubleshooting Steps:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution slightly.[1]

      • Slow Down the Cooling Rate: Allow the flask to cool more slowly. You can insulate the flask by wrapping it in a cloth or placing it in a warm water bath that is allowed to cool gradually to room temperature.

      • Change the Solvent System: Consider using a solvent with a lower boiling point or a different solvent mixture altogether.

Issue 4: The recrystallized product is still impure.

  • Question: I have recrystallized my product, but analytical data (e.g., melting point, NMR) shows it is still impure. What can be done?

  • Answer: Impurities can be carried along with the desired crystals if they have similar solubility profiles or if the crystallization process happens too quickly.

    • Troubleshooting Steps:

      • Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.

      • Wash the Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

      • Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[1] Ensure the solution cools slowly and undisturbed.

      • Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization for this compound

This protocol outlines the standard procedure for purifying a solid compound using a single solvent.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.[3]

    • Gently heat the test tubes of the undissolved samples. A good solvent will dissolve the compound when hot.[3]

    • Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent while stirring or swirling to aid dissolution.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization for this compound

This method is useful when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • Solvent Pair Selection:

    • Choose a "good" solvent that readily dissolves this compound at room temperature.

    • Choose a "poor" solvent in which the compound is insoluble, and that is miscible with the "good" solvent. Common pairs include ethanol/water and acetone/hexane.

  • Dissolution:

    • Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization:

    • While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

    • If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying:

    • Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighA versatile solvent, often used in combination with water.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA good solvent for many organic compounds; highly volatile.
Ethyl Acetate77MediumA moderately polar solvent.
Toluene111LowGood for non-polar compounds.
Hexane69LowA non-polar solvent, often used as the "poor" solvent in a two-solvent system.

Note: The optimal solvent for this compound must be determined experimentally.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A general workflow for the single-solvent recrystallization process.

Troubleshooting_No_Crystals start Issue: No Crystals Formed induce_nucleation Try to Induce Nucleation (Scratch flask or Seed) start->induce_nucleation crystals_form Crystals Form induce_nucleation->crystals_form increase_concentration Increase Concentration (Evaporate solvent or add anti-solvent) crystals_form->increase_concentration No success Success! crystals_form->success Yes re_cool Re-cool Solution increase_concentration->re_cool re_cool->crystals_form failure Still No Crystals: Re-evaluate Solvent Choice

Caption: A troubleshooting guide for when no crystals form upon cooling.

References

2-Methylisoquinolin-1(2H)-one degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-Methylisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. As a versatile heterocyclic building block, this compound is instrumental in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][2] However, its utility can be compromised by degradation, leading to impurity formation and potential loss of yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability and degradation issues you may encounter during your experiments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary factors are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, high temperatures, and photolytic exposure (light, especially UV).[3][4] These stress factors can initiate distinct degradation pathways, compromising the purity and stability of the compound. Understanding these vulnerabilities is the first step in developing robust experimental and storage protocols.

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric oxygen.[2] For enhanced protection, especially for long-term storage or for use as an analytical standard, storage in a dark (amber) container or in a light-blocking cabinet is recommended to prevent photodegradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.

Q3: What types of impurities or degradation products should I be aware of?

A3: Impurities can arise from both the synthetic process and subsequent degradation.

  • Synthetic Impurities: Depending on the synthetic route, you may encounter regioisomers (e.g., isoquinolin-1(4H)-one), unreacted starting materials, or by-products from side reactions.[5]

  • Degradation Impurities: Forced degradation studies are designed to identify potential degradants that may form during storage or use.[4][6] For the isoquinolinone core, degradation can involve hydrolysis of the amide bond under strong acid or base conditions, oxidation of the aromatic rings, or photolytic reactions. The exact nature of these degradants must be determined empirically through stress testing and structural elucidation.[5]

Q4: How can I be sure my analytical method is suitable for detecting degradation products?

A4: A suitable analytical method must be "stability-indicating." This means the method can accurately measure the decrease of the active ingredient (this compound) while simultaneously detecting and separating any significant degradation products without interference.[3][4] This is typically achieved using a high-performance liquid chromatography (HPLC) method with sufficient resolution. Validation of the method's specificity is confirmed through forced degradation studies, where you demonstrate that the peaks for known degradants are resolved from the main compound peak.[7]

Troubleshooting Guide: Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experimentation.

Problem 1: I observe new, unexpected peaks in my HPLC chromatogram after leaving my sample in a solution for 24 hours. What is the likely cause?

  • Potential Cause: This is a classic sign of solution-state instability, likely due to hydrolysis or solvent-mediated degradation. The lactam (cyclic amide) functionality in the isoquinolinone ring system can be susceptible to cleavage under certain pH conditions.

  • Troubleshooting Workflow:

    • Characterize the Solution: Measure the pH of the solvent or solution in which the compound is dissolved. Even unbuffered aqueous or alcoholic solutions can have a pH that promotes slow degradation over time.

    • Run a Control: Immediately analyze a freshly prepared solution of this compound. This provides a baseline (t=0) chromatogram to confirm the initial purity.

    • Investigate pH Effects: Prepare solutions in buffered media at different pH values (e.g., pH 3, 7, and 9) and monitor them over time. This will help determine if the degradation is acid- or base-catalyzed.[8]

    • Consider the Solvent: If using reactive solvents, consider if they could be participating in a reaction. For routine analysis, use common, relatively inert solvents like acetonitrile or methanol with water.

    • Identify the Degradant: If the new peak is significant, use LC-MS to obtain its mass. This is a critical first step in identifying the degradation product and understanding the degradation pathway.

Problem 2: During a reaction at an elevated temperature (e.g., >80 °C), I notice a significant decrease in the concentration of my starting material and the appearance of several minor peaks. How do I determine if this is thermal degradation?

  • Potential Cause: Many organic molecules will decompose at elevated temperatures.[9] It is crucial to distinguish between expected reaction conversion and thermal breakdown of your starting material or product.

  • Troubleshooting Workflow:

    • Isothermal Control Experiment: Set up a control experiment where you heat a solution of this compound in the reaction solvent to the target temperature without any other reagents.

    • Time Point Analysis: Take samples from this control reaction at regular intervals (e.g., 1h, 4h, 8h) and analyze them by HPLC. If the peak area of this compound decreases and new peaks appear, you are observing thermal degradation.[10]

    • Lower the Temperature: If thermal degradation is confirmed, investigate if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). The presence of oxygen at high temperatures can accelerate degradation through thermo-oxidative pathways.[11]

Problem 3: My compound, stored as a solid in a clear vial on the lab bench, has developed a slight discoloration and shows reduced purity. What is happening?

  • Potential Cause: This is likely a combination of photodegradation and/or slow oxidation from atmospheric oxygen. Exposure to ambient light, especially from windows, can provide the energy to initiate photochemical reactions.

  • Troubleshooting Workflow:

    • Confirm Photostability: Conduct a simple photostability test as outlined in ICH Q1B guidelines.[3] Expose a thin layer of the solid compound to a controlled light source (with both UV and visible output) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC to quantify any degradation.

    • Confirm Oxidative Stability: Store a sample of the compound in a sealed vial under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen). Compare its purity over time to a sample stored in a vial exposed to air.

    • Implement Proper Storage: Based on the results, transfer all stock material to amber glass vials to block light. For sensitive materials, store them in a desiccator under vacuum or an inert atmosphere.

Logic Diagram for Troubleshooting Degradation

Troubleshooting_Workflow cluster_solution Solution State cluster_solid Solid State start Unexpected Impurity Observed check_state Is the sample solid or in solution? start->check_state check_ph Check pH of solution check_state->check_ph Solution check_storage Review storage conditions (Light? Air? Humidity?) check_state->check_storage Solid run_control Analyze fresh sample (t=0) check_ph->run_control If pH is non-neutral lcms_id Identify degradant mass via LC-MS run_control->lcms_id end_solution end_solution lcms_id->end_solution Modify Solution Conditions (Buffer, Protect from Light) photostability_test Conduct photostability test (ICH Q1B) check_storage->photostability_test oxidative_test Test storage under inert atmosphere check_storage->oxidative_test end_solid end_solid photostability_test->end_solid Implement Proper Storage (Amber vial, Inert gas) oxidative_test->end_solid Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h start->acid base Base Hydrolysis 0.1 M NaOH, RT, 4h start->base oxidation Oxidation 3% H₂O₂, RT, 24h start->oxidation thermal Thermal (Solution) 60°C, 48h start->thermal photo Photolytic (Solid & Solution) ICH Q1B Light Box start->photo quench Neutralize/Quench Reaction (e.g., add equivalent base/acid) acid->quench base->quench analyze Analyze by HPLC-DAD & LC-MS oxidation->analyze thermal->analyze photo->analyze quench->analyze compare Compare stressed vs. control samples analyze->compare end Identify Degradants & Assess Peak Purity compare->end

References

Technical Support Center: Overcoming Poor Solubility of 2-Methylisoquinolin-1(2H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2-Methylisoquinolin-1(2H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in aqueous assay buffers?

A1: The poor aqueous solubility of this compound can be attributed to several physicochemical properties. Its chemical structure, containing a largely hydrophobic bicyclic aromatic ring system, contributes to its low affinity for water. The N-methylation, while potentially beneficial for other properties, can also impact its solubility profile.

Q2: My this compound, dissolved in a DMSO stock, precipitates when I add it to my cell culture medium. What is happening?

A2: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds.[1][2] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the DMSO rapidly disperses, leaving the poorly water-soluble this compound to agglomerate and precipitate.[2]

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, the pH of the aqueous buffer can significantly influence the solubility of ionizable compounds. While this compound is a neutral compound, slight variations in pH can sometimes affect the overall stability of the formulation and interactions with other buffer components. For quinoline derivatives, which are weak bases, solubility generally increases in more acidic conditions.[2]

Q4: Are there any common components in cell culture media that can contribute to the precipitation of my compound?

A4: Yes, certain components in cell culture media can interact with your compound and lead to precipitation. High concentrations of salts, calcium, and phosphate can sometimes form insoluble complexes.[1] Additionally, proteins present in serum can bind to the compound, which may either help to solubilize it or, in some cases, contribute to aggregation.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution.

Solution Workflow:

start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 If precipitation continues end_s Solution Clear step1->end_s If successful step3 Use a Co-solvent step2->step3 If precipitation continues step2->end_s If successful step4 Modify Assay Buffer step3->step4 If precipitation continues step3->end_s If successful step4->end_s If successful end_p Precipitation Persists step4->end_p If precipitation continues cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PARylation PARP->PARylation Repair Recruitment of DNA Repair Proteins PARylation->Repair SSBR Single-Strand Break Repair Repair->SSBR Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP Inhibition cluster_1 Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Tankyrase Tankyrase Tankyrase->Destruction_Complex Promotes Axin Degradation Axin_degradation Axin Degradation Inhibitor This compound (Potential Tankyrase Inhibitor) Inhibitor->Tankyrase Inhibition

References

Reducing diastereomer formation in Castagnoli-Cushman reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce diastereomer formation in the Castagnoli-Cushman reaction.

Frequently Asked Questions (FAQs)

1. What are the key factors influencing diastereoselectivity in the Castagnoli-Cushman reaction?

The diastereoselectivity of the Castagnoli-Cushman reaction is primarily influenced by a thermodynamic versus kinetic control of the reaction. Key factors include:

  • Reaction Temperature: Lower temperatures generally favor the formation of the kinetic cis-diastereomer, while higher temperatures promote equilibration to the more stable thermodynamic trans-diastereomer.[1]

  • Solvent: The choice of solvent can significantly impact the diastereomeric ratio. For instance, polar aprotic solvents like DMF can favor cis-isomers, while non-polar solvents at elevated temperatures often lead to the trans-product.[2] Trifluoroethanol (TFE) has been shown to be highly effective in promoting the formation of the cis-diastereomer, even at low temperatures.[3][4]

  • Reaction Time: Shorter reaction times at low temperatures can isolate the kinetically favored cis-product. Prolonged reaction times, especially at higher temperatures, allow for epimerization to the thermodynamically more stable trans-product.

  • Use of a Base: The addition of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be used to facilitate the epimerization of the kinetic cis-adduct to the thermodynamic trans-adduct.[4]

  • Substituents: The electronic and steric properties of the substituents on both the imine and the cyclic anhydride can influence the diastereoselectivity of the reaction.[1][5][6]

2. How can I favor the formation of the cis-diastereomer?

To favor the formation of the kinetically controlled cis-diastereomer, you should aim for conditions that prevent equilibration to the more stable trans-isomer. This can be achieved by:

  • Low Reaction Temperatures: Running the reaction at low temperatures (e.g., -40 °C) is crucial.[3][4]

  • Specific Solvents: Using a solvent that stabilizes the kinetic transition state, such as trifluoroethanol (TFE), can lead to high cis-diastereoselectivity.[3]

  • Short Reaction Times: Monitoring the reaction closely and stopping it once the starting materials are consumed can prevent subsequent epimerization.

3. How can I favor the formation of the trans-diastereomer?

The trans-diastereomer is the thermodynamically more stable product. Its formation is favored by conditions that allow for equilibration:

  • Higher Reaction Temperatures: Heating the reaction mixture (e.g., to 80 °C or higher) provides the energy needed to overcome the activation barrier for epimerization from the cis to the trans isomer.[7]

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period at an elevated temperature will drive the equilibrium towards the more stable trans-product.

  • Base-Catalyzed Epimerization: If you have already isolated the cis-diastereomer, you can convert it to the trans-diastereomer by treating it with a non-nucleophilic base like DBU.[4]

4. My reaction is giving a mixture of diastereomers. How can I improve the selectivity?

If you are obtaining an undesirable mixture of diastereomers, consider the following troubleshooting steps:

  • To increase cis-selectivity:

    • Lower the reaction temperature significantly (e.g., from room temperature to -40 °C).

    • Switch to a solvent known to favor the kinetic product, such as TFE.[3]

    • Reduce the reaction time and monitor carefully for the disappearance of starting materials.

  • To increase trans-selectivity:

    • Increase the reaction temperature and prolong the reaction time.

    • If the reaction conditions do not allow for higher temperatures, consider a two-step process: first, perform the reaction under conditions that yield the product mixture, and then treat the isolated mixture with a base (e.g., DBU) to epimerize the cis-isomer to the desired trans-isomer.[4]

5. Do the substituents on my starting materials affect the diastereoselectivity?

Yes, the nature of the substituents on both the imine and the anhydride plays a role. Electron-donating groups on the imine can enhance its nucleophilicity and may influence the reaction mechanism and stereochemical outcome.[1] The steric bulk of the substituents can also direct the approach of the reactants, thereby influencing the diastereoselectivity. The structure of the anhydride itself is also a critical factor.[6]

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of the Castagnoli-Cushman Reaction at -40 °C

EntrySolventTimeYield (%)Diastereomeric Ratio (cis:trans)
1CH₂Cl₂24 h37>19:1
2Toluene20 h56>19:1
3ACN20 h50>19:1
4MTBE48 h78>19:1
5TFE15 min81>19:1

Data adapted from a study utilizing the reaction of homophthalic anhydride with an imine.[3]

Experimental Protocols

Protocol 1: Kinetic Control for the Synthesis of cis-Lactams

This protocol is designed to favor the formation of the kinetically controlled cis-diastereomer.

Materials:

  • Imine (1.0 eq.)

  • Homophthalic anhydride (1.5 eq.)

  • Trifluoroethanol (TFE)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the imine (0.100 mmol) in TFE (3 mL) in a round-bottom flask.

  • Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Add homophthalic anhydride (24.3 mg, 0.150 mmol) to the cooled solution with stirring.

  • Stir the reaction mixture at -40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically within 15-30 minutes), concentrate the mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography to afford the pure cis-product.[4]

Protocol 2: Thermodynamic Control via Base-Catalyzed Epimerization for the Synthesis of trans-Lactams

This protocol describes the conversion of a cis-lactam to the thermodynamically more stable trans-lactam.

Materials:

  • cis-3,4-Lactam

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the cis-3,4-lactam in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of DBU.

  • Stir the reaction mixture at room temperature and monitor the epimerization by TLC or NMR spectroscopy.

  • Upon completion of the epimerization, quench the reaction (e.g., with a mild acid).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the residue to obtain the pure trans-product. A reported yield for such an epimerization is 85%.[4]

Visualizations

Castagnoli_Cushman_Mechanism Anhydride Cyclic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Enolization Imine Imine Mannich_Adduct Mannich Adduct Imine->Mannich_Adduct Enolate->Mannich_Adduct cis_Lactam cis-Lactam (Kinetic) Mannich_Adduct->cis_Lactam Intramolecular Acylation trans_Lactam trans-Lactam (Thermodynamic) cis_Lactam->trans_Lactam

Caption: Mechanism of the Castagnoli-Cushman Reaction.

Troubleshooting_Diastereoselectivity Start Reaction gives a mixture of diastereomers Desired_Product What is the desired diastereomer? Start->Desired_Product Increase_cis Increase cis-selectivity Desired_Product->Increase_cis cis Increase_trans Increase trans-selectivity Desired_Product->Increase_trans trans Action_cis1 Lower reaction temperature (e.g., -40 °C) Increase_cis->Action_cis1 Action_trans1 Increase reaction temperature Increase_trans->Action_trans1 Action_cis2 Use TFE as solvent Action_cis1->Action_cis2 Action_cis3 Reduce reaction time Action_cis2->Action_cis3 Action_trans2 Prolong reaction time Action_trans1->Action_trans2 Action_trans3 Perform base-catalyzed epimerization (e.g., DBU) Action_trans2->Action_trans3

Caption: Troubleshooting flowchart for diastereoselectivity.

References

Technical Support Center: Catalyst Selection for Efficient Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isoquinolinones.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of isoquinolinones, covering a range of synthetic methods.

Low or No Product Yield

Question 1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydroisoquinoline, a precursor to isoquinolinone. What are the potential causes and how can I improve it?

Answer: Low yields in the Bischler-Napieralski reaction often stem from several factors related to substrate reactivity and reaction conditions.[1]

  • Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. The reaction is most effective with electron-donating groups on the benzene ring of the β-phenylethylamide starting material.[1] If the ring is unsubstituted or has electron-withdrawing groups, the reaction will be sluggish.

    • Solution: Consider using substrates with activating groups (e.g., methoxy, alkyl) on the aromatic ring. For less reactive substrates, harsher conditions may be necessary.[1]

  • Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, it may not be sufficient for all substrates.[1]

    • Solution: For less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) can be more effective. For milder conditions, triflic anhydride can be used.[1]

  • Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to proceed to completion.

    • Solution: If the reaction is sluggish, increasing the temperature by switching from a solvent like toluene to xylene may be necessary. Microwave-assisted synthesis can also be an effective way to increase the reaction rate and yield.[1]

  • Side Reactions: A known side reaction is the Retro-Ritter reaction, which involves the fragmentation of the intermediate nitrilium ion to form a styrene derivative.[2]

    • Solution: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the styrene by-product.[2]

  • Incomplete Dehydrogenation: The final oxidation step to form the isoquinolinone from the dihydroisoquinoline intermediate may be inefficient.[2]

    • Solution: Ensure appropriate dehydrogenation conditions, for example using palladium, sulfur, or diphenyl disulfide.[3] Column chromatography can be used to separate the desired product from the dihydro intermediate.[2]

Question 2: My transition-metal-catalyzed synthesis of isoquinolinone is not working well. What are the key parameters to optimize?

Answer: Transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or ruthenium, are powerful methods for synthesizing isoquinolinones.[4] However, their success is highly dependent on the optimization of several parameters.[1]

  • Catalyst and Ligand Choice: The selection of the metal catalyst and accompanying ligands is crucial.[1][5]

    • Solution: Screen different catalyst sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and ligands. Ligands can influence the steric environment around the metal center, which can affect both yield and regioselectivity.[5]

  • Catalyst Integrity and Activity: The catalyst may have degraded.

    • Solution: Use a fresh batch or a properly stored catalyst.[5] Consider a higher catalyst loading, but be aware that this can sometimes lead to side reactions.[5]

  • Oxidant: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalyst.[5]

    • Solution: Silver salts like Ag₂CO₃ are often crucial.[4][5] Ensure the correct oxidant is used at the appropriate stoichiometry (typically 2-3 equivalents) and that it is fresh.[5]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle.[5]

    • Solution: Screen a range of solvents such as toluene, DMF, and 1,2-dichloroethane (DCE).[4][5]

  • Temperature: The reaction may require a specific temperature range to proceed efficiently without decomposition of starting materials.[4]

    • Solution: Optimize the reaction temperature. For instance, in some palladium-catalyzed reactions, temperatures below 65°C may result in no reaction, while temperatures above 100°C can lead to decomposition.[4]

  • Additives: The presence of bases or acids can influence the reaction pathway.[5]

    • Solution: Experiment with different additives like DIPEA or K₂CO₃ and their stoichiometry.[5]

Regioselectivity Issues

Question 3: My palladium-catalyzed C-H activation/annulation reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isoquinolinone?

Answer: Achieving high regioselectivity in palladium-catalyzed C-H activation/annulation reactions often requires careful optimization of several parameters.[5]

  • Directing Group: The directing group is critical for controlling the site of C-H activation.[5]

    • Solution: For the synthesis of 1(2H)-isoquinolinones, N-methoxyamides are widely used to direct functionalization to the ortho position of the benzamide.[5] If you are obtaining a mixture of isomers, consider using a bulkier or more rigid directing group to increase steric hindrance around one of the ortho C-H bonds.[5]

  • Catalyst and Ligands: The choice of the transition metal and its ligands significantly impacts regioselectivity.[5]

    • Solution: Ligands can influence the steric environment around the metal center, favoring the activation of a less hindered C-H bond.[5] Screening different palladium sources and ligands is recommended.

  • Reaction Conditions: Parameters such as solvent, temperature, and additives can alter the reaction pathway and regioselectivity.[5]

    • Solution:

      • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[5][6]

      • Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents.[5]

      • Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) can influence the reaction pathway. Experiment with different additives and their stoichiometry.[5]

Difficulty in Removing Directing Group

Question 4: The C-H activation was successful, but I am struggling to remove the directing group from my product. What methods can I try?

Answer: The lability of the directing group is a critical consideration for the overall synthetic strategy.

  • Harsh Conditions: Many common directing groups, like the 8-aminoquinoline group, require harsh conditions for removal.[6]

    • Solution: Attempt removal using strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) at high temperatures.[6]

  • Alternative Cleavage Methods: If standard hydrolysis fails, consider alternative methods.

    • Solution: Depending on the nature of the directing group, oxidative or reductive cleavage methods may be effective.[6]

  • Choice of a More Labile Directing Group: For future experiments, proactive selection of the directing group is key.

    • Solution: Consider using a directing group that is known to be more easily cleaved under milder conditions.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effects of various parameters on the yield of isoquinolinone synthesis based on literature data.

Table 1: Effect of Catalyst and Oxidant on Palladium-Catalyzed Isoquinolinone Synthesis [4]

EntryCatalyst (10 mol%)Oxidant (2 equiv.)Yield (%)
1Pd(OAc)₂Ag₂CO₃45
2Pd(CH₃CN)₂Cl₂ Ag₂CO₃ 62
3PdCl₂Ag₂CO₃51
4Pd(CH₃CN)₂Cl₂AgOAc55
5Pd(CH₃CN)₂Cl₂Ag₂O48
6Pd(CH₃CN)₂Cl₂Cu(OAc)₂Trace
7Pd(CH₃CN)₂Cl₂O₂Trace

Table 2: Effect of Base and Solvent on Palladium-Catalyzed Isoquinolinone Synthesis [4]

EntryBase (2 equiv.)SolventYield (%)
1---Toluene62
2K₂CO₃Toluene75
3Cs₂CO₃Toluene71
4DIPEA Toluene 81
5DBUToluene<10
6DIPEATHFIneffective
7DIPEADMFIneffective
8DIPEAClCH₂CH₂Cl45

Experimental Protocols

General Procedure for Pd-Catalyzed Oxidative Annulation with 2,3-Allenoic Acid Esters [4]

A mixture of N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol, 3 equiv.), Ag₂CO₃ (1.0 mmol, 2 equiv.), DIPEA (1.0 mmol, 2 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%) in toluene (10 mL) is heated at 85 °C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3,4-substituted hydroisoquinolone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials: N-methoxybenzamide, 2,3-allenoic acid ester mix Mix and Heat (85 °C, 4h) start->mix reagents Reagents: Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA reagents->mix solvent Solvent: Toluene solvent->mix filter Filter through Celite mix->filter evap Solvent Evaporation filter->evap purify Column Chromatography evap->purify product Final Product: 3,4-substituted hydroisoquinolone purify->product

Caption: Workflow for Pd-catalyzed isoquinolinone synthesis.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield or No Reaction catalyst_choice Incorrect Catalyst/Ligand? start->catalyst_choice Check catalyst_activity Catalyst Deactivated? start->catalyst_activity Check oxidant_issue Ineffective Oxidant? start->oxidant_issue Check temp_issue Suboptimal Temperature? start->temp_issue Check solvent_issue Incorrect Solvent? start->solvent_issue Check additive_issue Missing/Wrong Additive? start->additive_issue Check activation_issue Poorly Activated Ring? start->activation_issue Check dg_issue Ineffective Directing Group? start->dg_issue Check solution1 Screen Catalysts & Ligands catalyst_choice->solution1 Solution solution2 Use Fresh Catalyst catalyst_activity->solution2 Solution solution3 Check Oxidant Stoichiometry & Freshness oxidant_issue->solution3 Solution solution4 Optimize Temperature temp_issue->solution4 Solution solution5 Screen Solvents solvent_issue->solution5 Solution solution6 Optimize Additives additive_issue->solution6 Solution solution7 Modify Substrate Electronics activation_issue->solution7 Solution solution8 Select a More Effective Directing Group dg_issue->solution8 Solution

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on scaling up the synthesis of 2-Methylisoquinolin-1(2H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound at scale?

A1: The most prevalent methods for synthesizing this compound, especially when considering scalability, are:

  • N-methylation of Isoquinolin-1(2H)-one: This is a straightforward approach where the parent lactam is alkylated using a methylating agent. It is often preferred when isoquinolin-1(2H)-one is readily available.

  • Direct Cyclization Methods: These routes involve constructing the N-methylated isoquinolinone ring from acyclic precursors. A notable example is the cyclization of an N-methylated 2-vinylbenzamide derivative.

Q2: What are the primary safety concerns when working with methylating agents like dimethyl sulfate and methyl iodide?

A2: Both dimethyl sulfate and methyl iodide are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Dimethyl sulfate is particularly hazardous due to its high reactivity and ability to methylate DNA.[1] Methyl iodide is highly volatile and should also be handled with care.[2]

Q3: How can I monitor the progress of the N-methylation reaction?

A3: The progress of the N-methylation reaction can be effectively monitored by thin-layer chromatography (TLC).[1] The product, this compound, will have a different Rf value compared to the starting material, isoquinolin-1(2H)-one. Disappearance of the starting material spot and the appearance of a new, single spot for the product indicates the reaction is complete.

Q4: What are the key considerations when scaling up the purification of this compound?

A4: When scaling up purification, it is often necessary to move from column chromatography to crystallization to improve efficiency and reduce solvent usage. The choice of recrystallization solvent is critical and should be optimized at a small scale first. If the product is an oil, purification can be challenging, and alternative methods like vacuum distillation may be considered if the compound is thermally stable.

Troubleshooting Guides

Issue 1: Low Yield in N-methylation of Isoquinolin-1(2H)-one

Question: My N-methylation of isoquinolin-1(2H)-one is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the N-methylation of isoquinolin-1(2H)-one can arise from several factors related to reagents, reaction conditions, and side reactions.

Potential Cause Recommended Solution
Incomplete Deprotonation The nitrogen atom of the lactam must be deprotonated to act as a nucleophile. Ensure the base is strong enough (e.g., NaH) or used in sufficient excess if it's weaker (e.g., K₂CO₃). The base should also be anhydrous, as water can consume the base and hydrolyze the methylating agent.
Degraded Methylating Agent Methyl iodide and dimethyl sulfate can degrade over time. Use a fresh bottle of the methylating agent for best results. Methyl iodide is particularly light-sensitive and should be stored appropriately.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, a moderate increase in temperature can improve the rate. However, excessive heat can lead to side reactions and degradation of the product. Optimization of the reaction temperature is crucial.
Side Reactions (O-methylation) Although N-methylation is generally favored for lactams, some O-methylation can occur, leading to the formation of 1-methoxyisoquinoline. Using a polar aprotic solvent like DMF or acetone can help favor N-alkylation.
Product Isolation Issues If the product is partially soluble in the aqueous phase during workup, multiple extractions with an organic solvent are necessary to ensure complete recovery.
Issue 2: Formation of Multiple Products in Direct Synthesis Routes

Question: My direct synthesis of this compound from an acyclic precursor is producing a mixture of isomers and byproducts. How can I improve the selectivity?

Answer: The formation of multiple products in direct cyclization routes is often related to the regioselectivity of the ring-closure step and the stability of intermediates.

Potential Cause Recommended Solution
Competing Cyclization Pathways In methods like the cyclization of 2-alkynylbenzamides, both 5-exo and 6-endo cyclizations can be possible, leading to different ring sizes. The choice of catalyst and reaction conditions can significantly influence the regioselectivity. Screening different catalysts (e.g., copper vs. palladium) and optimizing the solvent and temperature are recommended.
Formation of Regioisomers Depending on the substitution pattern of the starting material, cyclization can occur at different positions on the aromatic ring, leading to regioisomeric products. This is particularly relevant in reactions like the Bischler-Napieralski synthesis. Using substrates with strongly directing groups can improve regioselectivity.
Incomplete Reaction or Intermediate Accumulation If the reaction is not driven to completion, you may isolate unreacted starting materials or stable intermediates. Monitor the reaction closely by TLC or HPLC and adjust the reaction time and temperature accordingly.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Method Methylating Agent/Precursor Base/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
N-methylationDimethyl SulfateNaHCO₃AcetoneReflux20~60-70[1]
N-methylationMethyl IodideK₂CO₃AcetoneReflux60HighGeneral procedure
N-methylationDimethyl CarbonateTMEDADMF958High[3]
Direct SynthesisN-methyl-2-vinylbenzamide-o-xyleneReflux-ModerateBased on similar reactions

Note: The yields for some methods are generalized from similar reactions due to a lack of specific data for this compound in the searched literature.

Experimental Protocols

Protocol 1: N-methylation of Isoquinolin-1(2H)-one using Dimethyl Sulfate

Materials:

  • Isoquinolin-1(2H)-one

  • Dimethyl Sulfate

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinolin-1(2H)-one (1.0 eq), sodium bicarbonate (2.0 eq), and anhydrous acetone.

  • To this suspension, add dimethyl sulfate (2.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the sodium bicarbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

Protocol 2: Direct Synthesis via Cyclization of N-methyl-2-vinylbenzamide

Materials:

  • 2-Vinylbenzoic acid

  • Thionyl chloride

  • Methylamine

  • High-boiling point solvent (e.g., o-xylene)

Procedure:

  • Synthesis of N-methyl-2-vinylbenzamide:

    • Convert 2-vinylbenzoic acid to its acid chloride by reacting with thionyl chloride.

    • React the acid chloride with methylamine to form N-methyl-2-vinylbenzamide. Purify the amide by standard procedures.

  • Intramolecular Cyclization:

    • Dissolve the purified N-methyl-2-vinylbenzamide in a high-boiling point solvent like o-xylene.

    • Heat the solution to reflux to induce intramolecular cyclization.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain this compound.

Mandatory Visualization

Synthesis_Pathways cluster_0 N-methylation Route cluster_1 Direct Synthesis Route Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one Deprotonation Deprotonation Isoquinolin-1(2H)-one->Deprotonation Base (e.g., NaH, K2CO3) Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Methylating Agent (e.g., (CH3)2SO4, CH3I) 2-Methylisoquinolin-1(2H)-one_1 This compound Nucleophilic Attack->2-Methylisoquinolin-1(2H)-one_1 2-Vinylbenzoic acid 2-Vinylbenzoic acid N-methyl-2-vinylbenzamide N-methyl-2-vinylbenzamide 2-Vinylbenzoic acid->N-methyl-2-vinylbenzamide 1. SOCl2 2. CH3NH2 Intramolecular Cyclization Intramolecular Cyclization N-methyl-2-vinylbenzamide->Intramolecular Cyclization Heat 2-Methylisoquinolin-1(2H)-one_2 This compound Intramolecular Cyclization->2-Methylisoquinolin-1(2H)-one_2

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup & Purification Issues start Low Yield in N-methylation check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup degraded_methylating_agent Degraded methylating agent? check_reagents->degraded_methylating_agent wet_base Is the base anhydrous? check_reagents->wet_base incomplete_deprotonation Incomplete deprotonation? check_conditions->incomplete_deprotonation low_temp Temperature too low? check_conditions->low_temp side_reactions Evidence of side reactions? check_conditions->side_reactions product_loss Product loss during extraction? check_workup->product_loss purification_difficulty Difficulty with purification? check_workup->purification_difficulty use_fresh_reagents Use fresh/dry reagents degraded_methylating_agent->use_fresh_reagents Yes wet_base->use_fresh_reagents Yes optimize_conditions Optimize base, temp, solvent incomplete_deprotonation->optimize_conditions Yes low_temp->optimize_conditions Yes side_reactions->optimize_conditions Yes modify_workup Modify workup/purification product_loss->modify_workup Yes purification_difficulty->modify_workup Yes

Caption: Troubleshooting workflow for low yield in N-methylation.

References

Validation & Comparative

Comparative Analysis of 2-Methylisoquinolin-1(2H)-one and Other PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action, comparative efficacy, and experimental evaluation of 2-Methylisoquinolin-1(2H)-one and alternative Poly (ADP-ribose) Polymerase (PARP) inhibitors.

This guide provides a comprehensive comparison of this compound and its analogs as Poly (ADP-ribose) Polymerase (PARP) inhibitors against established clinical PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib. The focus is on the mechanism of action, supported by quantitative experimental data, to offer an objective performance evaluation for cancer research and drug development.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair. PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair through pathways like Base Excision Repair (BER).[1][2]

The therapeutic strategy behind PARP inhibitors lies in the concept of "synthetic lethality".[3][4] In cancer cells with mutations in genes responsible for homologous recombination (HR), a major double-strand break (DSB) repair pathway, such as BRCA1 and BRCA2, the cells become heavily reliant on PARP-mediated SSB repair for survival.[3][4] When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs are converted into toxic DSBs during DNA replication.[3] The inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cancer cell death.[3][4]

Isoquinolin-1(2H)-one derivatives have emerged as a promising class of PARP inhibitors.[5] Their core structure serves as a scaffold for designing molecules that can effectively compete with the natural substrate of PARP, NAD+, thereby inhibiting its enzymatic activity.[5] This guide will compare the efficacy of these emerging inhibitors with established drugs in the field.

Comparative Efficacy of PARP Inhibitors

The performance of PARP inhibitors is primarily assessed by their inhibitory concentration (IC50) against PARP enzymes (PARP1 and PARP2) and their anti-proliferative effect (IC50) on various cancer cell lines, particularly those with BRCA mutations.

CompoundTargetIC50 (nM)Cancer Cell LineAnti-proliferative IC50 (µM)
5-Iodoisoquinolin-1(2H)-one PARPPotent Inhibition (Specific IC50 not provided)[5]Not SpecifiedNot Specified
Olaparib PARP1~1-5[3]MDA-MB-436 (BRCA1 mutant)4.7[6]
PARP2~1-5[3]HCC1937 (BRCA1 mutant)96[6]
Rucaparib PARP1~1[3]MDA-MB-436 (BRCA1 mutant)2.3[6]
PARP2~1[3]HCC1937 (BRCA1 mutant)13[6]
Talazoparib PARP1~0.5-1[3]MDA-MB-436 (BRCA1 mutant)0.13[6]
PARP2~0.2[3]HCC1937 (BRCA1 mutant)10[6]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

PARP1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against the PARP1 enzyme by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) serial dilutions

  • Developer reagent for fluorescent detection of NAD+

  • 96-well black plates

  • Fluorescent plate reader

Procedure:

  • Prepare serial dilutions of the test compound in PARP assay buffer.

  • Add a fixed amount of recombinant PARP1 enzyme and activated DNA to each well of the 96-well plate.

  • Add the serially diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor).

  • Initiate the enzymatic reaction by adding a fixed concentration of β-NAD+ to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer reagent according to the manufacturer's instructions. This reagent will generate a fluorescent signal that is inversely proportional to the amount of NAD+ consumed.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the anti-proliferative effect of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, HCC1937)

  • Complete cell culture medium

  • Test compound (e.g., this compound) serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the anti-proliferative IC50 value.[8][9]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PARP signaling pathway and the experimental workflows.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 senses damage PARylation PARylation PARP1->PARylation catalyzes Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER repairs BER->DNA_SSB repairs PARP_Inhibitor This compound (or other PARPi) PARP_Inhibitor->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) during Replication Unrepaired_SSB->DSB_Formation Cell_Death Synthetic Lethality (Apoptosis) DSB_Formation->Cell_Death

Caption: PARP Signaling Pathway and the Mechanism of Synthetic Lethality.

Experimental_Workflow cluster_Enzymatic_Assay PARP1 Enzymatic Assay cluster_Cell_Assay Cell Viability (MTT) Assay Prepare_Reagents_Enzyme Prepare Reagents: Enzyme, DNA, Buffer, Inhibitor Incubate_Enzyme Incubate Enzyme + Inhibitor Prepare_Reagents_Enzyme->Incubate_Enzyme Add_NAD Add NAD+ to start reaction Incubate_Enzyme->Add_NAD Incubate_Reaction Incubate at 37°C Add_NAD->Incubate_Reaction Detect_Signal Stop reaction & Detect Signal (Fluorescence) Incubate_Reaction->Detect_Signal Calculate_IC50_Enzyme Calculate Enzymatic IC50 Detect_Signal->Calculate_IC50_Enzyme Seed_Cells Seed Cancer Cells (e.g., MDA-MB-436) Treat_Cells Treat with Inhibitor (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_IC50_Cell Calculate Anti-proliferative IC50 Measure_Absorbance->Calculate_IC50_Cell

References

A Comparative Guide to the Biological Activity of 2-Methylisoquinolin-1(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of 2-Methylisoquinolin-1(2H)-one and its analogs, focusing on their anticancer, anti-inflammatory, and antibacterial properties. The information is compiled from various studies to offer a broad perspective on the efficacy and potential therapeutic applications of this class of molecules.

Comparative Analysis of Biological Activity

The biological activity of isoquinolin-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. While this compound itself serves as a foundational structure, its analogs exhibit a wide range of potencies across different biological assays.

Anticancer Activity

Isoquinolin-1(2H)-one derivatives have demonstrated significant potential as anticancer agents, with activities varying based on their substitution patterns.

For instance, 3-acyl isoquinolin-1(2H)-one derivatives have shown potent anti-tumor effects against breast cancer cell lines like MCF-7 and MDA-MB-231.[2] One particular analog, compound 4f , was found to induce G2 phase cell cycle arrest and apoptosis.[2] In another study, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated, with compounds bearing thiazolyl or pyrazolyl groups at the 3-amino position showing the most significant activity.[3][4] A lead compound from this series, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) , was particularly effective in preventing tumor cell growth with an average lg GI50 of -5.18.[3][4]

Furthermore, a comparative study of WDR5 inhibitors highlighted the anticancer efficacy of 6-(trifluoromethyl)isoquinolin-1(2H)-one . This compound demonstrated potent antiproliferative activity, particularly in leukemia cell lines such as MV4:11 (GI50 of 38 nM).[5]

Table 1: Comparative Anticancer Activity of Isoquinolin-1(2H)-one Analogs

Compound/AnalogCancer Cell Line(s)Activity Metric (Value)Reference(s)
3-Acyl isoquinolin-1(2H)-one (4f)MCF-7, MDA-MB-231Induces G2 arrest and apoptosis[2]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (12)NCI-60 panelAverage lg GI50 = -5.18[3][4]
6-(Trifluoromethyl)isoquinolin-1(2H)-oneMV4:11 (Leukemia)GI50 = 38 nM[5]
OICR-9429 (WDR5 Inhibitor)MV4:11, MOLM-13IC50 < 1 µM[5]
MM-102 (WDR5 Inhibitor)MOLM-13-[5]
Anti-inflammatory Activity

Several isoquinoline derivatives have been investigated for their anti-inflammatory properties. A novel isoquinoline derivative, CYY054c , was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by reducing the expression of NF-κB and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Another study on isoquinoline-1-carboxamide derivatives identified N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) as a potent inhibitor of pro-inflammatory mediators in LPS-treated BV2 microglial cells.[7] This compound was found to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the phosphorylation of MAPKs (ERK1/2, JNK, and p38).[7] The isoquinoline alkaloid tetrandrine has also demonstrated anti-inflammatory activity in a rat model of adjuvant-induced arthritis.[8]

Table 2: Comparative Anti-inflammatory Activity of Isoquinoline Analogs

Compound/AnalogModel SystemKey FindingsReference(s)
CYY054cLPS-stimulated macrophages, Rat endotoxemia modelInhibited NF-κB expression and pro-inflammatory cytokine release.[6]
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)LPS-treated BV2 microglial cellsInhibited pro-inflammatory mediators (IL-6, TNF-α, NO) and MAPK/NF-κB pathway.[7]
TetrandrineRat adjuvant-induced arthritisSuppressed chronic inflammation.[8]
Antibacterial Activity

The isoquinoline scaffold is also a source of potent antibacterial agents. A series of tricyclic isoquinoline derivatives were synthesized and evaluated for their activity against various bacterial pathogens.[9] Compounds 8d and 8f from this series showed activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 16 µg/mL for 8d) and Streptococcus pneumoniae (MIC = 32 µg/mL for 8f).[9]

Another study focused on alkynyl isoquinolines, identifying HSN584 and HSN739 as having potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) with MICs of 4-8 µg/mL.[10] These compounds were also effective at reducing the intracellular load of MRSA in macrophages.[10]

Table 3: Comparative Antibacterial Activity of Isoquinoline Analogs

Compound/AnalogBacterial Strain(s)MIC (µg/mL)Reference(s)
Tricyclic Isoquinoline (8d)Staphylococcus aureus16[9]
Tricyclic Isoquinoline (8f)Staphylococcus aureus32[9]
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32[9]
Alkynyl Isoquinoline (HSN584)MRSA4-8[10]
Alkynyl Isoquinoline (HSN739)MRSA4-8[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of isoquinolin-1(2H)-one and its analogs.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[11][12][13][14][15]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The isoquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is the standard method for determining the susceptibility of bacteria to antimicrobial agents.[16][17]

Procedure:

  • Bacterial Inoculum Preparation: A pure culture of the target bacterial strain is grown and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]

  • Compound Dilution: The isoquinoline derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.[17]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[16]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages in response to an inflammatory stimulus like LPS.

Procedure:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate medium.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the isoquinoline derivatives for a specific time, followed by stimulation with LPS.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm, and the amount of nitrite is determined by comparison with a standard curve of sodium nitrite. A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Several isoquinolin-1(2H)-one derivatives exert their biological effects by modulating key cellular signaling pathways.

MAPK/ERK and JNK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and JNK pathways, are crucial in regulating cell proliferation, differentiation, apoptosis, and inflammation.[18][19][20][21][22] Some isoquinolone derivatives have been identified as potent inhibitors of JNK.[23][24] For instance, a series of 4-phenylisoquinolones were found to be effective JNK inhibitors, with one analog demonstrating significant inhibition of cardiac hypertrophy in a rat model.[23] The anti-inflammatory effects of some isoquinoline derivatives are also mediated through the inhibition of the MAPK/ERK pathway.[7]

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Isoquinolinone Isoquinolin-1(2H)-one Analog Isoquinolinone->MEK Isoquinolinone->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by isoquinolin-1(2H)-one analogs.

JNK_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Isoquinolinone Isoquinolin-1(2H)-one Analog Isoquinolinone->JNK

Caption: Inhibition of the JNK signaling pathway by isoquinolin-1(2H)-one analogs.

Experimental Workflow

The evaluation of a novel compound's biological activity typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

experimental_workflow start Compound Synthesis & Characterization screening Primary Screening (e.g., Cell Viability Assay) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id hit_id->start Inactive secondary Secondary Assays (e.g., MIC, Anti-inflammatory) hit_id->secondary Active mechanistic Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) secondary->mechanistic lead_opt Lead Optimization mechanistic->lead_opt

Caption: A generalized experimental workflow for the evaluation of bioactive compounds.

References

A Comparative Analysis of PARP Inhibitors: Olaparib vs. 2-Methylisoquinolin-1(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. Olaparib, a well-established PARP inhibitor, has seen significant clinical success. This guide provides a detailed comparison of Olaparib with the emerging class of isoquinolinone-based PARP inhibitors, with a specific focus on the potential relevance of 2-Methylisoquinolin-1(2H)-one, for an audience of researchers, scientists, and drug development professionals.

While direct experimental data for this compound as a PARP inhibitor is not available in the public domain, the broader class of isoquinolinone derivatives has been explored for PARP inhibition, revealing compounds with varying potencies and selectivities. This comparison, therefore, juxtaposes the known properties of Olaparib with the data available for these isoquinolinone analogs.

Mechanism of Action: A Tale of Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which upon DNA replication, collapse into more cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the cornerstone of the therapeutic efficacy of PARP inhibitors.

Olaparib acts as a potent inhibitor of both PARP1 and PARP2, effectively trapping these enzymes at the site of DNA damage. This trapping of the PARP-DNA complex is a key contributor to its cytotoxicity, proving more potent than catalytic inhibition alone.

Isoquinolinone derivatives also function as competitive inhibitors at the NAD+ binding site of PARP enzymes. Research into this class of compounds has identified molecules that exhibit inhibitory activity against PARP enzymes, with some showing a degree of selectivity for PARP2 over PARP1.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP SSB_Repair SSB Repair PARP->SSB_Repair PARP_Inhibition PARP Inhibition & Trapping PARP_Inhibitor Olaparib or Isoquinolinone Derivative PARP_Inhibitor->PARP_Inhibition DSB_Formation Double-Strand Break (DSB) Formation PARP_Inhibition->DSB_Formation HR_Proficient HR Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB_Formation->HR_Deficient HR_Repair HR-mediated DSB Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Quantitative Comparison of PARP Inhibitors

The following table summarizes the available quantitative data for Olaparib and representative isoquinolinone-based PARP inhibitors. It is important to note the absence of specific data for this compound.

Compound/ClassTarget(s)IC50 (PARP1)IC50 (PARP2)Selectivity (PARP1/PARP2)Reference(s)
Olaparib PARP1/2~1-5 nM~1-5 nM~1[1]
Isoquinolinone Derivatives
5-Benzoyloxyisoquinolin-1(2H)-onePARP1/29.0 µM0.15 µM0.017 (60-fold for PARP2)[2]
5-Benzamidoisoquinolin-1-onePARP1/213.9 µM1.5 µM0.11 (9.3-fold for PARP2)[2]
Dihydroisoquinolone 1aPARP1/213 µM0.8 µM0.06 (16.3-fold for PARP2)

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.

PARP Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.

  • Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is purified. A reaction buffer is prepared containing NAD+ and activated DNA (e.g., nicked DNA).

  • Compound Incubation: The test compound (e.g., Olaparib or an isoquinolinone derivative) is serially diluted and incubated with the PARP enzyme in the reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of biotinylated NAD+. The enzyme catalyzes the transfer of ADP-ribose units from NAD+ to histone proteins, which are coated on a microplate.

  • Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the PARP enzyme activity by 50%.

PARP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP Enzyme (PARP1 or PARP2) - Reaction Buffer with NAD+ - Activated DNA - Histone-coated plate Start->Prepare_Reagents Serial_Dilution Serially Dilute Test Compound Prepare_Reagents->Serial_Dilution Incubation Incubate PARP Enzyme with Test Compound Serial_Dilution->Incubation Add_Biotin_NAD Add Biotinylated NAD+ to Initiate Reaction Incubation->Add_Biotin_NAD Detection_Step Detect Biotinylated ADP-ribose (Streptavidin-HRP & Substrate) Add_Biotin_NAD->Detection_Step Measure_Signal Measure Chemiluminescent Signal Detection_Step->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

Figure 2: General experimental workflow for a PARP inhibition assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., BRCA-mutant and BRCA-wildtype) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan crystals are then solubilized.

    • CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.

  • Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined.

Conclusion

Olaparib is a highly potent and clinically validated PARP1/2 inhibitor. While direct evidence for the PARP inhibitory activity of this compound is currently lacking, the broader isoquinolinone chemical class has been shown to contain compounds with PARP inhibitory effects. Notably, some of these derivatives exhibit a preference for PARP2, suggesting a potential avenue for developing more selective PARP inhibitors. Further research, including the synthesis and biological evaluation of this compound and its close analogs, is necessary to fully elucidate their potential as PARP-targeting therapeutic agents. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development aimed at exploiting the vulnerabilities of cancer cells with compromised DNA damage repair mechanisms.

References

Structure-Activity Relationship of Isoquinolin-1(2H)-one Derivatives as PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Performance of Isoquinolin-1(2H)-one Derivatives

The inhibitory activity of various isoquinolin-1(2H)-one derivatives against PARP1 is summarized in the table below. The data is compiled from multiple studies to facilitate a comparative analysis of their performance. The N-substituted derivatives, particularly those that constrain the substituent into a fused ring system (naphthyridinones), have shown significant potency.

Compound IDStructurePARP1 IC50 (nM)Cellular PARP Inhibition (IC50, nM)Reference
Series 1: N-Substituted Analogs
I N-(3-(piperidin-1-yl)propyl)isoquinolin-1(2H)-one scaffoldGood biochemical potencyGood cellular potency[1]
II N-cyclopentenyl-piperidine substituted isoquinolin-1(2H)-one scaffoldMaintained potency vs. IImproved pharmacokinetic parameters[1]
34 Naphthyridinone scaffold (constrained N-substituent)PotentHighly potent[1]
Series 2: C5-Substituted Analogs
5-bromoisoquinolin-1-one 5-Bromo substituted isoquinolin-1(2H)-onePotent (in preliminary screen)Not reported[2]
5-iodoisoquinolin-1-one 5-Iodo substituted isoquinolin-1(2H)-onePotent (in preliminary screen)Not reported[2]

Note: Specific IC50 values for compounds I, II, and 34 were not publicly disclosed in the reference material, but their relative potencies and developmental progression are described. The C5-substituted analogs were identified as potent in an initial screening.

Key Structure-Activity Relationships

The data from studies on isoquinolin-1(2H)-one and related scaffolds as PARP1 inhibitors reveal several key SAR trends. The N-substituent on the isoquinolinone ring plays a crucial role in determining the pharmacological profile.

Incorporating the nitrogen substituent into a bicyclic ring system to form a naphthyridinone scaffold (Structure III in the original study) was a successful strategy to enhance drug-like properties while maintaining high potency.[1] This modification was introduced to mitigate potential issues arising from an anilinic moiety and led to the identification of a preclinical candidate.[1] Earlier efforts showed that constraining a linear N-propylene linker into a cyclopentene ring improved pharmacokinetic parameters.[1]

Furthermore, substitutions at the C5 position of the isoquinolin-1(2H)-one core have been shown to yield potent PARP inhibitors. Specifically, 5-bromo and 5-iodo derivatives were highlighted for their significant inhibitory activity in preliminary in vitro screens.[2]

The following diagram illustrates the key pharmacophoric elements of the isoquinolin-1(2H)-one scaffold and the impact of substitutions on PARP1 inhibitory activity.

SAR_Workflow Start Initial Hit Identification (e.g., Isoquinolin-1-one) SAR_Exploration SAR Exploration (N- and C5-substitution) Start->SAR_Exploration Biochemical_Assay Biochemical PARP1 Assay (Determine IC50) SAR_Exploration->Biochemical_Assay Cellular_Assay Cellular PARP Assay (Confirm on-target activity) Biochemical_Assay->Cellular_Assay Potent compounds PK_Profiling Pharmacokinetic Profiling (ADME properties) Cellular_Assay->PK_Profiling Active compounds Lead_Optimization Lead Optimization (e.g., Ring constraint) PK_Profiling->Lead_Optimization Favorable PK Lead_Optimization->SAR_Exploration Iterative design Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

References

Comparative Efficacy of Isoquinolin-1(2H)-one Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo efficacy of 2-Methylisoquinolin-1(2H)-one and its derivatives reveals a landscape of potential therapeutic applications, although direct evidence for the parent compound remains limited. Research has primarily focused on substituted isoquinolin-1(2H)-one analogs, demonstrating their promise in areas such as cardiovascular disease and neurological disorders. This guide synthesizes the available preclinical data for these compounds, offering a comparative analysis for researchers and drug development professionals.

The following sections detail the in vivo efficacy of various derivatives of isoquinolin-1(2H)-one in different therapeutic areas.

2-Benzylisoquinolin-1(2H)-ones as Vasodilating and Antihypertensive Agents

A series of 2-benzylisoquinolin-1(2H)-ones have been synthesized and evaluated for their vasodilative and antihypertensive effects.[3]

Experimental Data:

CompoundVasodilative Effect (Rat Mesenteric Arterial Rings)Antihypertensive Effect (SHR Rats)
C7 Potent vasodilation, significantly inhibited phenylephrine-induced contractionSignificant dose-dependent reduction in diastolic and systolic blood pressure. Effect maintained for 4h at 4.0 mg/kg (oral administration).
C8 Potent vasodilation, significantly inhibited phenylephrine-induced contractionSignificant dose-dependent reduction in diastolic and systolic blood pressure (oral administration).

Experimental Protocols:

  • Vasodilation Assay: The vasodilative effects were evaluated ex vivo using wire myography on isolated mesenteric arterial rings from rats. The rings were induced to contract with 60mM KCl, and the inhibitory effect of the compounds was measured. Further experiments assessed the inhibition of phenylephrine-induced contraction.[3]

  • Antihypertensive Study: The antihypertensive effects were evaluated in spontaneously hypertensive rats (SHR). The compounds were administered orally, and both diastolic and systolic blood pressure were monitored over time.[3]

Experimental Workflow for Antihypertensive Screening:

cluster_synthesis Compound Synthesis cluster_invitro Ex vivo Evaluation cluster_invivo In vivo Evaluation s1 Synthesis of 2-benzylisoquinolin-1(2H)-one derivatives v1 Isolation of rat mesenteric arterial rings s1->v1 Test Compounds v2 Wire Myography v1->v2 v3 Induction of contraction (KCl, Phenylephrine) v2->v3 v4 Evaluation of vasodilative effect v3->v4 a1 Selection of Spontaneously Hypertensive Rats (SHR) v4->a1 Lead Compounds a2 Oral administration of test compounds (C7, C8) a1->a2 a3 Measurement of diastolic and systolic blood pressure a2->a3 a4 Data analysis for antihypertensive effect a3->a4

Caption: Workflow for the screening of 2-benzylisoquinolin-1(2H)-one derivatives as potential antihypertensive agents.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) for Antidepressant-like Effects

The antidepressant-like activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of 1,2,3,4-tetrahydroisoquinoline, has been investigated in mouse models of depression.[4]

Experimental Data:

Treatment Group (C57BL/6J mice)Dose (mg/kg)Forced Swim Test (FST) - Immobility TimeTail Suspension Test (TST) - Immobility Time
1MeTIQ10, 25, 50Significantly decreasedSignificantly decreased
Imipramine (Reference Drug)15, 30Significantly decreasedSignificantly decreased

Experimental Protocols:

  • Animal Model: Male C57BL/6J mice were used for the behavioral studies.[4]

  • Behavioral Tests: The antidepressant-like effects were evaluated using the forced swim test (FST) and the tail suspension test (TST). A significant decrease in immobility time is indicative of an antidepressant-like effect.[4]

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection was used to determine the levels of noradrenaline (NA), serotonin (5-HT), and their metabolites in different brain structures to assess the impact on monoamine systems. The study found that the administration of 1MeTIQ led to the activation of the NA and 5-HT systems.[4]

Proposed Mechanism of Action for 1MeTIQ:

compound 1MeTIQ Administration activation Activation of Noradrenergic (NA) and Serotonergic (5-HT) Systems compound->activation effect Antidepressant-like Effect (Decreased immobility in FST and TST) activation->effect

Caption: Proposed mechanism for the antidepressant-like effects of 1MeTIQ.

Other Derivatives and Potential Applications

  • PARP-1 Inhibitors: Substituted isoquinolin-1(2H)-one derivatives have been identified as selective inhibitors of poly (ADP-ribose) polymerase PARP-1, suggesting their potential use in treating cancer, cardiovascular diseases, and inflammation.[5]

  • Antioomycete Activity: Certain 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated moderate in vivo control efficacies against plant pathogens like Blumeria graminis, indicating potential applications in agriculture.[6]

  • Platelet Aggregation Inhibition: While not a direct methyl derivative, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one has been shown to inhibit platelet aggregation in vitro by increasing cAMP levels through phosphodiesterase inhibition. This suggests another potential therapeutic avenue for isoquinolinone scaffolds.[7]

Conclusion

While direct in vivo efficacy data for this compound is currently lacking in the reviewed literature, the broader family of isoquinolin-1(2H)-one derivatives has demonstrated significant therapeutic potential across various disease models. The vasodilatory and antihypertensive effects of 2-benzylisoquinolin-1(2H)-ones and the antidepressant-like properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline highlight the promise of this chemical scaffold. Future research should focus on elucidating the in vivo efficacy and mechanism of action of this compound itself to fully understand its therapeutic potential. The detailed experimental protocols provided for its derivatives can serve as a valuable starting point for such investigations.

References

A Comparative Guide to the Potency of Isoquinolinone-Based GPR40 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of isoquinolinone derivatives as antagonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in glucose-stimulated insulin secretion. While much of the research has focused on GPR40 agonists, the development of antagonists is crucial for elucidating the receptor's physiological functions and exploring alternative therapeutic strategies.

GPR40 Signaling Pathway and Antagonist Mechanism of Action

GPR40 is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligands, medium and long-chain free fatty acids (FFAs), GPR40 initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40 antagonists, such as the 1,2,3,4-tetrahydroisoquinolin-1-one series, act by binding to the receptor and preventing the conformational changes necessary for G-protein activation by agonists. This blockade inhibits the downstream signaling cascade, thereby preventing the FFA-mediated enhancement of insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40/FFAR1 Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion Potentiates FFA Free Fatty Acids (Agonist) FFA->GPR40 Activates Antagonist Isoquinolinone Antagonist Antagonist->GPR40 Blocks

Caption: GPR40 signaling pathway and the inhibitory action of isoquinolinone antagonists.

Comparative Potency of 1,2,3,4-Tetrahydroisoquinolin-1-one Derivatives

A key study in the development of isoquinolinone-based GPR40 antagonists was published by Humphries et al. in Bioorganic & Medicinal Chemistry Letters (2009). This research detailed the synthesis and structure-activity relationship (SAR) of a series of novel 1,2,3,4-tetrahydroisoquinolin-1-ones. While the full dataset from this publication is not publicly available, the study highlights the successful optimization of this chemical series to yield potent GPR40 antagonists.

The table below summarizes the reported potency of the lead compound from this series and serves as a reference point for the potential of this class of antagonists. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound IDStructurepIC50Reference
15i (Structure not publicly available)7.7 Humphries et al., 2009

Experimental Protocols

The determination of GPR40 antagonist potency is typically performed using in vitro cellular assays that measure the inhibition of agonist-induced signaling. A common and robust method is the calcium flux assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR).

General Protocol for GPR40 Antagonist Calcium Flux Assay

This protocol outlines the general steps for assessing the potency of isoquinolinone antagonists at the GPR40 receptor.

1. Cell Culture and Plating:

  • Cell Line: A stable cell line expressing recombinant human GPR40 is used, commonly HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells.

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Antagonists: The isoquinolinone test compounds are serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations.

  • Agonist: A known GPR40 agonist (e.g., a long-chain fatty acid like linoleic acid or a synthetic agonist) is prepared at a concentration that elicits a sub-maximal (EC80) response.

3. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in assay buffer.

  • The incubation is typically carried out for 1 hour at 37°C, followed by a period at room temperature, protected from light, to allow for de-esterification of the dye within the cells.

4. Antagonist Incubation:

  • The dye solution is removed, and the cells are washed with assay buffer.

  • The prepared dilutions of the isoquinolinone antagonists are added to the respective wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the receptor.

5. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a FLIPR instrument.

  • A baseline fluorescence reading is taken before the automated addition of the GPR40 agonist.

  • Upon agonist addition, the kinetic fluorescence signal is measured over time to monitor the change in intracellular calcium concentration.

6. Data Analysis:

  • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.

  • The data are normalized to controls (vehicle and maximal agonist response).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. GPR40-expressing cell culture cell_plating 3. Plate cells in microplate cell_culture->cell_plating compound_prep 2. Prepare antagonist & agonist solutions antagonist_incubation 5. Incubate with isoquinolinone antagonists compound_prep->antagonist_incubation flipr 6. Stimulate with agonist & measure Ca²⁺ flux (FLIPR) compound_prep->flipr dye_loading 4. Load cells with calcium-sensitive dye cell_plating->dye_loading dye_loading->antagonist_incubation antagonist_incubation->flipr data_processing 7. Normalize data & calculate % inhibition flipr->data_processing ic50_calc 8. Determine IC50 values data_processing->ic50_calc

Validation of 2-Methylisoquinolin-1(2H)-one as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide aims to provide a comprehensive comparative analysis of 2-Methylisoquinolin-1(2H)-one as a potential anticancer agent. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the anticancer properties of this compound. While the broader class of isoquinolin-1(2H)-one derivatives has shown promise in cancer research, specific quantitative data on cytotoxicity, apoptosis induction, cell cycle effects, and mechanism of action for the 2-methyl substituted compound are not sufficiently available to construct a detailed and objective comparison guide as requested.

The isoquinolinone scaffold is a recognized pharmacophore in the development of anticancer agents, with various derivatives demonstrating efficacy through mechanisms such as the induction of apoptosis and cell cycle arrest, often mediated by pathways like MAPK/ERK.[1] For instance, studies on other isoquinolinone derivatives, such as certain 3-acyl and 6-(trifluoromethyl) substituted compounds, have provided insights into their potential as anticancer agents.[2][3] These studies highlight the importance of the substitution pattern on the isoquinolinone core for biological activity.

Without specific experimental data for this compound, a direct and meaningful comparison with established anticancer drugs is not feasible. The core requirements of data presentation in structured tables and detailed experimental protocols cannot be met.

Therefore, we must conclude that at present, there is insufficient scientific evidence to validate this compound as an anticancer agent. Further preclinical research, including in vitro cytotoxicity screening against a panel of cancer cell lines, apoptosis assays, cell cycle analysis, and mechanistic studies, is essential to determine its potential in oncology.

We recommend that researchers interested in this specific compound undertake such studies to generate the necessary data for a proper evaluation. The experimental protocols and comparative frameworks outlined in the initial request would be highly valuable in guiding such future research.

References

Isoquinolin-1(2H)-one Derivatives: A Comparative Guide to Cancer Cell Line Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinolin-1(2H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents. While specific comparative data for 2-Methylisoquinolin-1(2H)-one is limited in publicly available literature, a significant body of research on its derivatives highlights the therapeutic potential and diverse mechanisms of action within this chemical class. This guide provides a comparative analysis of the selectivity of various isoquinolin-1(2H)-one derivatives against different cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of Isoquinolin-1(2H)-one Derivatives

The anticancer activity of isoquinolin-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the core structure. These modifications can alter the compound's interaction with biological targets, leading to varying degrees of potency and selectivity across different cancer cell types.

Derivatives with substitutions at the 3-position, such as 3-acyl and 3-amino derivatives, have demonstrated notable anti-tumor effects. For instance, a 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, has shown significant inhibitory activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[1][2] This activity is attributed to the induction of G2 phase cell cycle arrest and apoptosis.[1][2] Furthermore, some 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been evaluated against the NCI-60 panel of human cancer cell lines, with some showing broad-spectrum activity.[3]

Another area of interest is the substitution at the 6-position. For example, 6-(Trifluoromethyl)isoquinolin-1(2H)-one has been identified as a potent inhibitor of the WDR5-WIN site interaction, a mechanism relevant in cancers with dysregulation of the MLL complex.[1][4] This highlights how modifications to the isoquinolin-1(2H)-one core can lead to compounds with distinct mechanisms of action.

The following table summarizes the in vitro efficacy of selected isoquinolin-1(2H)-one derivatives against various cancer cell lines.

Data Summary: In Vitro Efficacy of Isoquinolin-1(2H)-one Derivatives

Compound Class/DerivativeCancer Cell LineAssay TypeIC50 / ActivityReference
(S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-onesMDA-MB-231 (Breast)Cell Viability-[5]
HeLa (Cervical)Cell Viability-[5]
HepG2 (Liver)Cell Viability-[5]
3-Acyl isoquinolin-1(2H)-one (Compound 4f)MCF-7 (Breast)CCK8IC50: 2.39 ± 0.63 µM[2]
MDA-MB-231 (Breast)CCK8IC50: 5.65 ± 0.57 µM[2]
A549 (Lung)-Potent Activity[2]
HepG2 (Liver)--[2]
SH-SY5Y (Neuroblastoma)--[2]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelGrowth InhibitionAverage lg GI50 = -5.18
MDA-MB-468 (Breast)Growth PercentageGP: 10.72%
MCF7 (Breast)Growth PercentageGP: 26.62%[3]
6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one DerivativeMV4:11 (Leukemia)AntiproliferativeSignificant Activity[1]
Isoquinolin-1(2H)-imine Derivative (HC6h)A549 (Lung)-Good Anticancer Activity[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of isoquinolin-1(2H)-one derivatives.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a compound on the viability and proliferation of cancer cells.

Common Method: MTT Assay [1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.[1]

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 or 72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Cycle Analysis

Objective: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.[1]

  • Cell Treatment: Cells are treated with the compound at various concentrations for a defined period (e.g., 24 or 48 hours).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow In Vitro Efficacy Evaluation Workflow A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (Isoquinolin-1(2H)-one derivative) A->B C Cell Viability Assay (e.g., MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay B->E F Western Blot (Protein Expression) B->F G Data Analysis (IC50, Cell Cycle Distribution) C->G D->G E->G F->G

Caption: A typical workflow for evaluating the in vitro efficacy of a novel compound.

G cluster_pathway Potential MEK/ERK Signaling Pathway Inhibition Compound 3-Acyl Isoquinolin-1(2H)-one MEK MEK Compound->MEK Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A potential mechanism of action via kinase pathway inhibition.

References

A Comparative Guide to Isoquinolinone Synthesis: Classical vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinolinone scaffold is a cornerstone of many biologically active molecules. The choice of synthetic route to this privileged heterocycle can significantly impact yield, substrate scope, and overall efficiency. This guide provides a comparative analysis of classical and modern methods for isoquinolinone synthesis, supported by experimental data and detailed protocols.

This guide will delve into two classical methods, the Bischler-Napieralski and Pomeranz-Fritsch reactions, and contrast them with two powerful modern techniques: the intramolecular Heck reaction and Rhodium-catalyzed C-H activation.

At a Glance: Comparison of Isoquinolinone Synthesis Methods

MethodStarting MaterialsReagents & ConditionsProductYield RangeAdvantagesDisadvantages
Bischler-Napieralski Reaction β-arylethylamidesDehydrating agents (POCl₃, P₂O₅, Tf₂O), refluxing in acidic conditions.[1][2]3,4-dihydroisoquinolines (oxidized to isoquinolines)Moderate to HighWell-established, reliable for electron-rich systems.[1]Requires harsh conditions, limited to electron-rich arenes, potential for side reactions.[3]
Pomeranz-Fritsch Reaction Benzaldehydes and 2,2-dialkoxyethylaminesAcid catalyst (e.g., H₂SO₄), often in two stages.[4][5][6]IsoquinolinesVariable (Low to High)Access to a variety of substituted isoquinolines.[6]Yields are highly sensitive to substituents, can be low.[7]
Intramolecular Heck Reaction Aryl or alkenyl halides with an alkene in the same moleculePalladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Et₃N), high temperature.[8]Isoquinolinones and related heterocyclesGood to ExcellentHigh functional group tolerance, applicable to complex molecules.[8]Requires synthesis of specialized precursors, cost of palladium catalyst.
Rh-catalyzed C-H Activation Aryl aldimines and alkynes; or similar precursorsRh(III) catalyst (e.g., [Cp*RhCl₂]₂), often with a copper co-catalyst, mild conditions.[9][10]Highly substituted isoquinolinesModerate to ExcellentHigh atom economy, broad substrate scope, mild reaction conditions.[9]Cost of rhodium catalyst, may require specific directing groups.

Signaling Pathways and Logical Relationships

The following diagram illustrates the conceptual relationships between the discussed synthetic strategies, categorizing them into classical and modern approaches and highlighting their key transformations.

Isoquinolinone_Synthesis_Methods Comparative Overview of Isoquinolinone Synthesis Strategies cluster_0 Classical Methods cluster_1 Modern Methods Bischler_Napieralski Bischler-Napieralski Reaction β-arylethylamide → 3,4-dihydroisoquinoline Dehydrogenation Aromatization Bischler_Napieralski->Dehydrogenation Oxidation Pomeranz_Fritsch Pomeranz-Fritsch Reaction Benzaldehyde + Aminoacetal → Isoquinoline Isoquinoline_Product Isoquinoline Core Pomeranz_Fritsch->Isoquinoline_Product Heck_Reaction Intramolecular Heck Reaction Intramolecular Alkene + Aryl Halide → Isoquinolinone Isoquinolinone_Product Isoquinolinone Core Heck_Reaction->Isoquinolinone_Product CH_Activation Rh-catalyzed C-H Activation Arene C-H Bond + Alkyne → Isoquinoline CH_Activation->Isoquinoline_Product Synthesis_Approaches Isoquinolinone Synthesis Approaches Synthesis_Approaches->Bischler_Napieralski Electrophilic Aromatic Substitution Synthesis_Approaches->Pomeranz_Fritsch Electrophilic Aromatic Substitution Synthesis_Approaches->Heck_Reaction Transition-Metal Catalysis Synthesis_Approaches->CH_Activation Transition-Metal Catalysis Dehydrogenation->Isoquinoline_Product

Caption: A flowchart categorizing classical and modern isoquinolinone synthesis methods.

Experimental Protocols

Bischler-Napieralski Reaction: Synthesis of 3,4-dihydroisoquinolines

This protocol is a general procedure for the cyclization of β-arylethylamides using phosphorus oxychloride.

Workflow Diagram

Bischler_Napieralski_Workflow start Start: β-arylethylamide in anhydrous solvent add_pocl3 Add POCl₃ dropwise start->add_pocl3 reflux Reflux for 2-6 hours add_pocl3->reflux cool_concentrate Cool to RT and concentrate reflux->cool_concentrate workup Aqueous workup and extraction cool_concentrate->workup purify Purify by chromatography workup->purify end End: 3,4-dihydroisoquinoline purify->end

Caption: A typical workflow for the Bischler-Napieralski reaction.

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[3]

  • Add an anhydrous solvent such as toluene or acetonitrile.[3]

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[3]

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and concentrate via rotary evaporation.[1]

  • The residue is then carefully quenched with ice and made basic with an aqueous solution of ammonium hydroxide or sodium carbonate.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Pomeranz-Fritsch Reaction: Synthesis of 6,7-Dimethoxyisoquinoline

This protocol outlines the synthesis of a substituted isoquinoline from a benzaldehyde and an aminoacetal.

Workflow Diagram

Pomeranz_Fritsch_Workflow start Start: Benzaldehyde and aminoacetal in toluene reflux_ds Reflux with Dean-Stark start->reflux_ds acidify_reflux Acidify and reflux reflux_ds->acidify_reflux neutralize Neutralize with base acidify_reflux->neutralize extract_purify Extract and purify neutralize->extract_purify end End: Substituted Isoquinoline extract_purify->end

Caption: A typical workflow for the Pomeranz-Fritsch reaction.

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene.[7]

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).[7]

  • Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the residue, add a solution of concentrated sulfuric acid in a suitable solvent (e.g., dioxane) at 0 °C.

  • Allow the reaction to stir at room temperature, then heat to reflux for the required time (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Make the solution basic with a concentrated aqueous solution of sodium hydroxide.[7]

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane).[7]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[7]

Intramolecular Heck Reaction: Synthesis of 4-Methyl-2-phenylisoquinolin-1(2H)-one

This protocol describes the palladium-catalyzed cyclization of an N-allyl-N-aryl-2-bromobenzamide.

Workflow Diagram

Heck_Reaction_Workflow start Start: N-allyl-N-aryl-2-bromobenzamide in DMF add_reagents Add Pd(OAc)₂, PPh₃, and KOAc start->add_reagents heat Heat at 120°C for 12h add_reagents->heat cool_quench Cool and quench with water heat->cool_quench extract_purify Extract and purify cool_quench->extract_purify end End: Isoquinolinone extract_purify->end

Caption: A typical workflow for the intramolecular Heck reaction.

Procedure:

  • A stirred solution of N-allyl-2-bromo-N-phenylbenzamide (0.5 mmol) in DMF (4 mL) is prepared in a reaction vessel.[11]

  • To this solution, add KOAc (0.5 mmol, 1 eq), PPh₃ (0.125 mmol, 0.25 eq), and Pd(OAc)₂ (0.05 mmol, 10 mol%) at room temperature.[11]

  • The mixture is then heated to 120°C for 12 hours.[11]

  • After the completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[11]

  • Water (20 mL) is added to the reaction mixture, and it is extracted with EtOAc (3 x 20 mL).[11]

  • The combined organic extracts are dried with Na₂SO₄ and concentrated under reduced pressure.[11]

  • The resulting residue is purified by column chromatography over silica gel (100–200 mesh) using a suitable eluent (e.g., PE–EtOAc, 6:1) to afford the 4–methyl-2-phenylisoquinolin-1(2H)-one.[11]

Rh-catalyzed C-H Activation: Synthesis of Mesoionic Isoquinolines

This protocol provides a general method for the Rh(III)-catalyzed C-H activation and annulation of hydroxyl-substituted benzaldimines with alkynes.

Workflow Diagram

CH_Activation_Workflow start Start: Benzaldimine, alkyne, and catalyst in solvent add_additives Add co-catalyst and additives start->add_additives heat Heat under inert atmosphere add_additives->heat cool_filter Cool and filter heat->cool_filter concentrate_purify Concentrate and purify cool_filter->concentrate_purify end End: Mesoionic Isoquinoline concentrate_purify->end

Caption: A typical workflow for Rh-catalyzed C-H activation.

Procedure:

  • To a screw-capped vial, add the hydroxyl-substituted benzaldimine (1.0 equiv), the alkyne (1.2-2.0 equiv), [Cp*RhCl₂]₂ (2.5-5 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 10-20 mol%).

  • Add a suitable solvent (e.g., 1,2-dichloroethane or t-AmylOH) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for a designated time (typically 12-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired mesoionic isoquinoline derivative.[9]

References

Comparative Analysis of Platelet Phosphodiesterase Inhibitors: A Focus on Isoquinolinone Derivatives and Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Initial investigations into the specific effects of 2-Methylisoquinolin-1(2H)-one on platelet phosphodiesterase (PDE) activity did not yield significant findings within the public domain of scientific literature. However, a broader examination of the isoquinolinone structural class and its derivatives reveals a number of compounds with significant inhibitory effects on platelet function. This guide provides a comparative analysis of these and other established phosphodiesterase inhibitors that target platelets.

Inhibition of platelet aggregation is a key therapeutic strategy for the prevention and treatment of atherothrombotic diseases.[1] One effective mechanism for achieving this is through the inhibition of intracellular phosphodiesterases.[2][3][4] Platelets primarily contain three PDE isoforms: PDE2, PDE3, and PDE5.[1][2][4][5][6] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers that suppress platelet activation.[1][2][3][4][7] By inhibiting these PDEs, intracellular levels of cAMP and cGMP rise, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[8][9] This cascade ultimately interferes with key platelet activation pathways, including cytoskeletal rearrangement, degranulation, and the activation of fibrinogen receptors, thereby preventing aggregation.[1][2]

This guide will compare the performance of various PDE inhibitors, including those with an isoquinolinone-related core structure, against well-established antiplatelet agents. The comparison will be based on their inhibitory potency, selectivity for different PDE isoforms, and their overall effect on platelet function, supported by experimental data and detailed methodologies.

Quantitative Comparison of PDE Inhibitors

The inhibitory potency of various compounds against platelet phosphodiesterases is a critical determinant of their antiplatelet efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of PDE inhibitors, including isoquinolinone derivatives and other established clinical and research compounds.

CompoundTarget PDE Isoform(s)IC50 (µM)Compound ClassReference
Cilostazol PDE30.2Quinolinone derivative[1][2]
Milrinone PDE3A~1.0Bipyridine derivative[2]
Dipyridamole PDE5, PDE3VariablePyrimidopyrimidine derivative[2]
Ibudilast PDE331Pyridinyl-isobutyramide[3][9]
PDE52.2[3]
IQ3b high-affinity cAMP PDE11 ± 5Pyrimido-isoquinolin-one[10]
Sildenafil PDE5Potent inhibitorPyrazolopyrimidinone[9]
IBMX Non-selective PDE~25Xanthine derivative[11]
BMY 20844 cAMP PDE0.013Imidazo-quinolin-one[12]
BMY 21638 cAMP PDE0.0002Imidazo-quinolin-one derivative[12]
BMY 43351 cAMP PDE0.0001Imidazo-quinolin-one derivative[12]

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the underlying signaling pathways within platelets and the experimental workflows used to assess their activity.

Platelet Aggregation Signaling Pathway

The following diagram illustrates the central role of phosphodiesterases in modulating platelet activation. Agonists such as thrombin, ADP, and collagen trigger intracellular signaling cascades that lead to platelet aggregation.[7] PDE inhibitors counteract these processes by increasing the levels of cAMP and cGMP.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Thrombin, ADP) Receptor G-Protein Coupled Receptor Agonist->Receptor Activates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PGI2_R PGI2 Receptor PGI2_R->AC Stimulates ATP ATP PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA Inactive PKA cAMP->PKA Activates AMP AMP PDE3->AMP PKA_active Active PKA PKA->PKA_active Ca_mobilization ↓ [Ca2+] Mobilization PKA_active->Ca_mobilization Inhibits Granule_release ↓ Granule Release PKA_active->Granule_release Inhibits Aggregation ↓ Platelet Aggregation PKA_active->Aggregation Inhibits Inhibitors PDE3 Inhibitors (Cilostazol, IQ3b) Inhibitors->PDE3

Caption: Role of PDE3 in the cAMP-mediated platelet inhibition pathway.

Experimental Workflow for PDE Activity Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a test compound on phosphodiesterase. This can be adapted for various assay formats, including colorimetric, fluorometric, or radioisotopic methods.

G start Start reagent_prep Reagent Preparation (PDE Enzyme, Substrate, Test Compound Dilutions) start->reagent_prep plate_setup Plate Setup (Controls, Blanks, Test Compound Wells) reagent_prep->plate_setup incubation1 Pre-incubation (PDE Enzyme + Inhibitor) plate_setup->incubation1 reaction_start Initiate Reaction (Add cAMP/cGMP Substrate) incubation1->reaction_start incubation2 Incubation (e.g., 30-60 min at 37°C) reaction_start->incubation2 reaction_stop Stop Reaction (If applicable) incubation2->reaction_stop detection Signal Detection (Colorimetric, Fluorescent, or Radioactive Reading) reaction_stop->detection analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->analysis end End analysis->end

Caption: General workflow for an in vitro phosphodiesterase inhibition assay.

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the accurate comparison of inhibitor performance. Below are generalized protocols for key experiments.

Phosphodiesterase (PDE) Inhibition Assay (Colorimetric Method)

This protocol is based on the principle of a two-step enzymatic reaction.

  • Objective: To determine the IC50 of a test compound against a specific PDE isoform.

  • Principle: PDE hydrolyzes the cyclic nucleotide (e.g., cAMP) to its corresponding monophosphate (AMP). A second enzyme, 5'-nucleotidase, then cleaves the phosphate group from the monophosphate, and this free phosphate is detected using a colorimetric reagent (e.g., Malachite Green).

  • Materials:

    • Purified PDE enzyme (e.g., PDE3A)

    • 3',5'-cAMP substrate

    • 5'-Nucleotidase

    • Assay buffer (e.g., Tris-HCl based)

    • Test compound and known inhibitor (e.g., IBMX) for positive control[11]

    • Phosphate detection reagent

    • Microplate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

    • Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the PDE enzyme solution. Include controls for no enzyme (blank), enzyme with no inhibitor (100% activity), and enzyme with a known inhibitor.

    • Pre-incubation: Incubate the plate for approximately 10-15 minutes at 30°C to allow the inhibitor to interact with the enzyme.

    • Initiation: Start the reaction by adding the cAMP substrate to all wells.

    • First Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

    • Second Enzyme Addition: Add 5'-nucleotidase to each well to convert the 5'-AMP to adenosine and inorganic phosphate.

    • Second Incubation: Incubate for another 10-20 minutes.

    • Detection: Add the phosphate detection reagent. After a final incubation for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

  • Objective: To assess the functional effect of a PDE inhibitor on platelet aggregation.

  • Principle: Platelet-rich plasma (PRP) is turbid. When platelets aggregate, the turbidity decreases, and light transmission through the sample increases. This change in light transmission is measured over time.

  • Materials:

    • Freshly drawn human blood (anticoagulated with sodium citrate)

    • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP), obtained by centrifugation

    • Platelet agonist (e.g., ADP, collagen)

    • Test compound

    • Light Transmission Aggregometer

  • Procedure:

    • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

    • Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

    • Incubation: Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C. Add the test compound or vehicle control and incubate for a defined period (e.g., 3-15 minutes).[13]

    • Aggregation Induction: Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

    • Measurement: Record the change in light transmission for several minutes until the aggregation response reaches a plateau.

    • Data Analysis: The maximum aggregation percentage is determined for each condition. The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

While this compound itself is not a well-documented platelet PDE inhibitor, the broader class of isoquinolinone and related quinolinone derivatives contains numerous potent antiplatelet agents.[10][12][13][14][15][16] Compounds like cilostazol and the experimental pyrimido-isoquinolin-one IQ3b demonstrate significant inhibition of cAMP-specific PDE3, a key mechanism for reducing platelet aggregation.[2][10] The comparative data and standardized protocols presented in this guide offer a framework for researchers and drug development professionals to evaluate novel compounds against established inhibitors. By understanding the structure-activity relationships, inhibitory profiles, and functional effects on platelet signaling, the development of new and more effective antiplatelet therapies can be advanced.

References

Cross-Reactivity Profile of 2-Methylisoquinolin-1(2H)-one: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of data regarding the primary biological target and cross-reactivity profile of 2-Methylisoquinolin-1(2H)-one. Despite extensive searches for receptor binding affinities, functional assay results, and broad receptor screening panel data, no specific quantitative information on the interaction of this compound with any biological receptor or enzyme has been identified.

The isoquinolin-1(2H)-one scaffold is a common motif in medicinal chemistry and is present in a variety of compounds that exhibit a wide range of pharmacological activities. These activities are diverse and dependent on the specific substitutions on the isoquinoline core. For instance, various derivatives have been reported to interact with targets such as phosphodiesterases, alpha-adrenergic receptors, the NMDA receptor, and sigma receptors. However, this information pertains to molecules that are structurally distinct from this compound and cannot be extrapolated to predict its specific biological activity.

Without foundational data on the primary receptor for this compound, a meaningful analysis of its cross-reactivity with other receptors cannot be performed. The creation of a data-driven comparison guide, as requested, requires quantitative binding or functional data (e.g., Kᵢ, IC₅₀, EC₅₀ values) for the compound against a panel of receptors. Such data is essential for constructing comparative tables and understanding potential off-target effects.

Furthermore, the absence of a defined primary target and associated signaling pathway for this compound precludes the generation of the requested signaling pathway and experimental workflow diagrams.

At present, the biological targets of this compound remain uncharacterized in the public domain. Therefore, any research or drug development program involving this specific compound would necessitate initial screening and profiling to first identify its primary biological target(s) and then to subsequently assess its selectivity and potential for cross-reactivity with other receptors. Standard industry practices for this would involve broad panel screening, such as those offered by contract research organizations, followed by more focused in vitro and in vivo pharmacological studies to validate initial findings.

This report underscores a critical knowledge gap for this compound and highlights the necessity for foundational research to elucidate its pharmacological profile.

Benchmarking 2-Methylisoquinolin-1(2H)-one Against Known GPR40 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GPR40 antagonist activity of 2-Methylisoquinolin-1(2H)-one with established GPR40 antagonists, GW1100 and DC260126. The data presented is based on in vitro experimental findings and is intended to guide research and development efforts in the field of metabolic disorders.

Comparative Analysis of GPR40 Antagonist Potency

The antagonist activity of this compound and two widely recognized GPR40 antagonists, GW1100 and DC260126, has been evaluated using in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an antagonist. A lower IC50 value indicates a more potent compound.

While specific experimental data for this compound is not publicly available, data for a closely related analog from the same 1,2,3,4-tetrahydroisoquinolin-1-one series, compound 15i , has been reported and is used here as a representative for this chemical class.[1]

CompoundChemical ClassGPR40 IC50 (µM)Assay Type
Compound 15i (analog of this compound) 1,2,3,4-tetrahydroisoquinolin-1-one0.043Calcium Mobilization
GW1100 Pyrimidinone derivative~0.129 (pIC50 = 6.9)Calcium Mobilization
DC260126 Benzenesulfonamide derivative4.58 - 7.07Calcium Mobilization

Note: The IC50 value for GW1100 was converted from its reported pIC50 of 6.9. The IC50 for DC260126 is presented as a range, reflecting its activity against GPR40 activation by different fatty acids.

GPR40 Signaling Pathway and Antagonist Mechanism of Action

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion. The signaling cascade is primarily mediated through the Gαq/11 pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fatty Acids Fatty Acids GPR40 GPR40 Fatty Acids->GPR40 Binds to Gaq Gaq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates Antagonist GPR40 Antagonist Antagonist->GPR40 Blocks Binding

Caption: GPR40 Signaling Pathway and Point of Antagonist Intervention.

GPR40 antagonists, such as this compound, GW1100, and DC260126, act by competitively binding to the GPR40 receptor, thereby preventing the binding of endogenous fatty acid ligands. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in the potentiation of glucose-stimulated insulin secretion.

Experimental Protocols

The determination of GPR40 antagonist activity typically involves cell-based functional assays that measure a downstream event in the signaling pathway following receptor activation. The most common methods are Calcium Mobilization Assays and Inositol Phosphate (IP) Accumulation Assays.

Calcium Mobilization Assay

This is a widely used method to screen for GPR40 modulators. The activation of the Gαq pathway leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow A Seed GPR40-expressing cells in microplate B Load cells with calcium-sensitive fluorescent dye A->B C Incubate cells with antagonist (e.g., this compound) B->C D Add GPR40 agonist (e.g., a fatty acid) C->D E Measure fluorescence intensity over time D->E F Calculate IC50 from dose-response curve E->F

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing the human GPR40 receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Addition: The test antagonist (e.g., this compound) is added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation: A known GPR40 agonist (e.g., linoleic acid or a synthetic agonist like GW9508) is added to the wells to stimulate the receptor.

  • Signal Detection: The fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of GPR40 activation. The inhibitory effect of the antagonist is determined by the reduction in this fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C (PLC) activity.

Detailed Methodology:

  • Cell Culture: GPR40-expressing cells are seeded in microplates and cultured to the desired confluency.

  • Compound Incubation: The cells are pre-incubated with the test antagonist at various concentrations in a stimulation buffer containing LiCl (which inhibits the degradation of IP1).

  • Agonist Stimulation: A GPR40 agonist is added to the wells, and the plate is incubated for a specific period to allow for IP1 accumulation.

  • Lysis and Detection: The cells are lysed, and the concentration of IP1 in the lysate is determined using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

  • Data Analysis: The amount of IP1 produced is proportional to the level of GPR40 activation. The IC50 of the antagonist is determined by measuring the reduction in IP1 accumulation in the presence of the antagonist and fitting the data to a dose-response curve.

Conclusion

Based on the available data for a close analog, the 1,2,3,4-tetrahydroisoquinolin-1-one chemical class, represented by compound 15i, demonstrates potent GPR40 antagonist activity with a reported IC50 value of 43 nM.[1] This positions it as a significantly more potent antagonist in vitro compared to the benchmark compounds GW1100 and DC260126. Further studies are warranted to confirm the specific activity of this compound and to evaluate its selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of 2-Methylisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2-Methylisoquinolin-1(2H)-one are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle this compound's waste stream responsibly.

Hazard Identification and Risk Assessment

Before beginning any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. Based on data from analogous isoquinoline compounds, it should be handled as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal)May be harmful or toxic if swallowed or in contact with skin.[1]
Skin Corrosion/IrritationMay cause skin irritation.[1]
Eye Damage/IrritationMay cause serious eye irritation.[1]
Aquatic ToxicityMay be harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

  • Gloves: Use chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Wear safety goggles or glasses.

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in the regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.

  • Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid waste container.

    • Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.

Storage of Hazardous Waste

The designated hazardous waste storage area should be well-ventilated, away from heat sources, and secure. Follow your institution's guidelines for the temporary storage of hazardous waste.

Waste Disposal Request

Arrange for the collection of the hazardous waste by a licensed disposal facility. Follow your institution's specific procedures for hazardous waste disposal requests.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain Spill: For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collect and Dispose: Carefully collect the spilled material and absorbent and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal cluster_spill Spill Emergency A Identify this compound Waste B Consult SDS and Institutional EHS Protocols A->B C Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B->C D Is the waste solid or liquid? C->D E Collect in Labeled 'Solid Hazardous Waste' Container D->E Solid F Collect in Labeled 'Liquid Hazardous Waste' Container D->F Liquid G Securely Seal Container E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Document Waste Disposal I->J Spill Spill Occurs Spill_Evac Evacuate Area & Ventilate Spill->Spill_Evac Spill_Contain Contain Spill with Inert Absorbent Spill_Evac->Spill_Contain Spill_Collect Collect and Place in Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Decon Decontaminate Spill Area Spill_Collect->Spill_Decon Spill_Report Report to EHS Spill_Decon->Spill_Report

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylisoquinolin-1(2H)-one, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it is harmful to aquatic life with long-lasting effects.[1] Strict adherence to recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A laboratory coat is required. For tasks with a higher risk of splashing, an apron or coveralls should be worn.[1][2]
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols.[2]
Hand Protection Wear appropriate protective gloves.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure in a Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate emergency_spill Spill Containment handle_transfer->emergency_spill emergency_exposure First Aid for Exposure handle_transfer->emergency_exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: If skin contact occurs, wash the affected area with plenty of water. If you feel unwell, call a POISON CENTER or doctor.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses and continue rinsing. If eye irritation persists, seek medical advice or attention.[1]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[1]

  • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the substance.[1] Spills should be contained and collected with a liquid-absorbent material. Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing this compound must be collected in a designated and properly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated storage area, away from heat sources.[2][3]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed disposal facility in accordance with local, state, and federal regulations.[2] Do not dispose of the chemical down the drain.[1]

By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-Methylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.